Iobenguane sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACDNPGABUBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87862-25-7 | |
| Record name | Iobenguane sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOBENGUANE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Deep Dive into the Mechanism of Action of Iobenguane Sulfate in Neuroendocrine Tumors
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of iobenguane sulfate, particularly its radioiodinated form, Iodine-131 iobenguane (I-131 iobenguane), in the context of neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular underpinnings, experimental validation, and clinical application of this targeted radiopharmaceutical.
Core Mechanism: A Trojan Horse Strategy
Iobenguane's efficacy as a targeted anti-cancer agent stems from its structural similarity to the neurotransmitter norepinephrine.[1][2] This molecular mimicry allows it to be recognized and actively transported into neuroendocrine tumor cells by the norepinephrine transporter (NET), a protein highly expressed on the surface of many NETs, including pheochromocytomas and paragangliomas.[2][3] Once inside the cell, the therapeutic action is exerted by the radioactive iodine-131 (I-131) isotope, which is covalently bound to the iobenguane molecule.
The I-131 isotope decays, emitting beta particles that induce cytotoxic effects. This targeted delivery of radiation allows for the selective destruction of tumor cells while minimizing damage to surrounding healthy tissues.
Signaling Pathway: The Path of Iobenguane Uptake and Action
The following diagram illustrates the key steps in the uptake and cytotoxic action of I-131 iobenguane.
Downstream Effects: The DNA Damage Response
The primary mechanism of I-131 iobenguane-induced cytotoxicity is the generation of DNA double-strand breaks (DSBs) by beta radiation. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is a crucial determinant of cell fate, orchestrating DNA repair, cell cycle arrest, or apoptosis. In cancer cells, including NETs, these pathways can be dysregulated.
Key protein kinases that sense DNA damage and initiate the DDR cascade include Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).
Signaling Pathway: DNA Damage Response to I-131 Iobenguane
The following diagram outlines the major pathways of the DNA Damage Response initiated by I-131 iobenguane.
Quantitative Data from Clinical and Preclinical Studies
The efficacy and safety of I-131 iobenguane, specifically the high-specific-activity formulation Azedra®, have been evaluated in clinical trials. The pivotal Phase 2 trial (NCT00874614) provided key data on its use in patients with iobenguane-scan positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma.
Table 1: Efficacy of Azedra® in the Pivotal Phase 2 Trial (NCT00874614)
| Endpoint | All Patients (N=68) | Patients Receiving 2 Doses (N=50) |
| Primary Endpoint | ||
| ≥50% reduction in antihypertensive medication for ≥6 months | 25% (95% CI: 16-37%) | 32% (95% CI: 21-46%) |
| Secondary Endpoint | ||
| Objective Response Rate (ORR) | 23.4% (all partial responses) | 30% |
| Stable Disease (SD) | 68.8% | 68% |
| Disease Control Rate (ORR + SD) | 92.2% | 98% |
| Median Overall Survival | 36.7 months (95% CI: 29.9-49.1) | 44 months |
Data sourced from clinical trial reports.
Table 2: Preclinical In Vitro and In Vivo Data for I-131 Iobenguane
| Parameter | Cell Line / Animal Model | Result |
| In Vitro Cellular Uptake | Neuroblastoma Cell Lines | High uptake in NET-expressing cells, significantly reduced by NET inhibitors. |
| In Vitro Cytotoxicity | Neuroendocrine Tumor Cell Lines | Dose-dependent reduction in cell viability. |
| In Vivo Tumor Uptake | Mouse Xenograft (Pheochromocytoma) | Significant tumor accumulation of I-131 iobenguane. |
| In Vivo Efficacy | Mouse Xenograft (Neuroblastoma) | Inhibition of tumor growth. |
This table is a summary of findings from various preclinical studies. Specific values can vary based on the experimental setup.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following sections outline the general protocols for key experiments used to evaluate the mechanism of action of iobenguane.
In Vitro I-131 Iobenguane Uptake Assay
This assay quantifies the uptake of radiolabeled iobenguane into neuroendocrine tumor cells.
Protocol:
-
Cell Culture: Plate neuroendocrine tumor cells (e.g., PC-12 for pheochromocytoma, SK-N-BE(2) for neuroblastoma) in 24-well plates and culture to ~80% confluency.
-
Preparation: Wash cells with uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Incubation: Add I-131 iobenguane (at a specified concentration, e.g., 0.1 µCi/mL) to the wells. For competition assays, co-incubate with an excess of non-radiolabeled iobenguane or a NET inhibitor (e.g., desipramine).
-
Time Course: Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Normalization: Normalize the radioactive counts to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).
In Vitro Cytotoxicity Assay
This assay assesses the effect of I-131 iobenguane on cell viability.
Protocol:
-
Cell Seeding: Seed neuroendocrine tumor cells in 96-well plates at a predetermined density.
-
Treatment: Treat the cells with increasing concentrations of I-131 iobenguane. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of I-131 iobenguane that inhibits cell growth by 50%).
In Vivo Xenograft Model Study
This protocol outlines the use of animal models to evaluate the in vivo efficacy of I-131 iobenguane.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of neuroendocrine tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer I-131 iobenguane (at a therapeutic dose) or a vehicle control intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume in all groups. The primary endpoint is typically tumor growth inhibition or regression.
-
Biodistribution (Optional): At selected time points, euthanize a subset of mice, harvest tumors and major organs, and measure the radioactivity in each tissue to determine the biodistribution of I-131 iobenguane.
Experimental and Developmental Workflow
The development of a targeted radiopharmaceutical like I-131 iobenguane follows a structured workflow from preclinical evaluation to clinical application.
Workflow Diagram: Radiopharmaceutical Development
Conclusion
This compound, particularly in its I-131 radiolabeled form, represents a successful example of targeted radionuclide therapy for neuroendocrine tumors. Its mechanism of action, centered on the norepinephrine transporter, allows for the selective delivery of a cytotoxic radiation dose to tumor cells. The subsequent induction of DNA damage and activation of the DNA damage response pathways are the ultimate effectors of its anti-tumor activity. A thorough understanding of these mechanisms, supported by robust preclinical and clinical data, is essential for the continued development and optimization of this and other targeted radiopharmaceutical agents.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of Iobenguane Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane sulfate, known chemically as bis(2-[(3-iodophenyl)methyl]guanidine);sulfuric acid, is a significant compound in nuclear medicine. It is an aralkylguanidine that functions as an analog of the neurotransmitter norepinephrine.[1] This structural similarity allows it to be taken up by adrenergic tissues, making its radiolabeled forms invaluable for the diagnosis and therapy of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol for the non-radiolabeled compound, and experimental procedures for its analysis.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. As an achiral molecule, it does not exhibit optical activity.
| Property | Value | Reference |
| IUPAC Name | bis(2-[(3-iodophenyl)methyl]guanidine);sulfuric acid | [3] |
| Synonyms | Iobenguane sulphate, m-Iodobenzylguanidine sulfate | [3] |
| Molecular Formula | C₁₆H₂₂I₂N₆O₄S | |
| Molecular Weight | 648.26 g/mol | |
| Melting Point | 166-167.5°C (for the hemisulfate salt after recrystallization) | |
| Solubility | Soluble in water | |
| Specific Rotation | Not applicable (achiral) |
Synthesis of this compound (Non-radiolabeled)
The synthesis of this compound is a multi-step process that begins with the guanidinylation of m-iodobenzylamine. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of Iobenguane Hemisulfate
Materials:
-
m-Iodobenzylamine hydrochloride (MIBA HCl)
-
Cyanamide
-
Potassium bicarbonate (KHCO₃)
-
Sulfuric acid (H₂SO₄), 2N solution
-
Water
-
Ethanol
Procedure:
-
Guanidinylation: A mixture of m-iodobenzylamine hydrochloride (1 mmol) and cyanamide (1.5 mmol) is refluxed at 100°C for 4 hours. The reaction mixture will form an oily product.
-
Formation of MIBG Bicarbonate: The resulting oily product is dissolved in 0.5 mL of water. A solution of potassium bicarbonate (100 mg in 0.5 mL of water) is added slowly with stirring. The precipitated MIBG bicarbonate is then filtered under vacuum, washed with cold water, and dried in a vacuum oven. The melting point of the MIBG bicarbonate intermediate is 121-124°C.
-
Formation of Iobenguane Hemisulfate: To a mixture of the dried MIBG bicarbonate (0.6 mmol) in 2 mL of water, 0.3 mL of 2N sulfuric acid is added slowly. The mixture is heated to dissolve the solid.
-
Crystallization and Purification: The solution is allowed to cool to room temperature, during which iobenguane hemisulfate crystallizes. The crystals are filtered under vacuum, washed with cold water, and dried in a vacuum oven.
-
Recrystallization: Further purification can be achieved by recrystallization from a water-ethanol (50:50) mixture to yield the final product with a melting point of 166-167.5°C.
Synthesis and Purification Workflow
References
What is the role of the norepinephrine transporter in Iobenguane uptake?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent critical for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas. Its efficacy is intrinsically linked to its selective uptake and accumulation in adrenergic tissues. This guide delves into the pivotal role of the norepinephrine transporter (NET) in this process, providing a comprehensive overview of the underlying molecular mechanisms, transport kinetics, and regulatory pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the field of oncology and drug development.
Introduction
Iobenguane is a structural and functional analog of the neurotransmitter norepinephrine[1][2][3][4][5]. This similarity allows it to be recognized and transported by the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. In the context of oncology, many neuroendocrine tumors overexpress NET, making it an ideal target for the delivery of diagnostic (Iodine-123) or therapeutic (Iodine-131) radioisotopes conjugated to iobenguane. Understanding the intricacies of NET-mediated iobenguane uptake is paramount for optimizing its clinical use and developing novel therapeutic strategies.
Mechanism of Iobenguane Uptake and Intracellular Sequestration
The journey of iobenguane from the bloodstream into a target tumor cell is a multi-step process orchestrated primarily by two key transporters: the norepinephrine transporter (NET) at the plasma membrane and the vesicular monoamine transporters (VMATs) at the level of intracellular vesicles.
The Role of the Norepinephrine Transporter (NET)
The primary mechanism for iobenguane entry into sympathomedullary cells is through active transport mediated by NET. This process is sodium-dependent and exhibits high affinity for iobenguane. The structural resemblance of iobenguane to norepinephrine allows it to bind to the transporter, which then undergoes a conformational change to facilitate the translocation of iobenguane across the cell membrane.
At lower concentrations, iobenguane uptake is predominantly mediated by this high-affinity, sodium-dependent system. However, at higher concentrations (greater than 10 µM), a sodium-independent, likely passive diffusion, process becomes more significant.
Intracellular Accumulation via Vesicular Monoamine Transporters (VMATs)
Once inside the cell, iobenguane is further sequestered into neurosecretory granules by vesicular monoamine transporters (VMAT1 and VMAT2). This active transport into vesicles is driven by a proton gradient maintained by a vesicular H+-ATPase. The accumulation of iobenguane within these vesicles is crucial for its retention within the tumor cell, thereby maximizing the localized radiation dose in therapeutic applications and enhancing the signal in diagnostic imaging. The expression of VMATs in neuroblastoma has been shown to correlate with MIBG avidity, suggesting their important role in iobenguane accumulation.
Quantitative Data on Iobenguane Transport Kinetics
The efficiency of iobenguane uptake by NET can be quantified by its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
| Substrate | Km (µM) | Vmax (pmol/10^6 cells/10 min) | Cell System |
| Iobenguane (MIBG) | 1.22 ± 0.12 | 64.3 ± 3.3 | Cultured bovine adrenomedullary cells |
| Norepinephrine (NE) | 1.41 ± 0.50 | 36.6 ± 7.2 | Cultured bovine adrenomedullary cells |
Table 1: Comparative kinetics of Iobenguane and Norepinephrine uptake.
Inhibition of Iobenguane Uptake
A variety of pharmacological agents can interfere with NET function and consequently inhibit the uptake of iobenguane. This is a critical consideration in the clinical setting, as concomitant medications can lead to false-negative imaging results or reduced therapeutic efficacy.
| Drug Class | Examples | Mechanism of Inhibition |
| Tricyclic Antidepressants | Amitriptyline, Desipramine, Imipramine, Nortriptyline | Competitive inhibition of the norepinephrine transporter. |
| Norepinephrine Reuptake Inhibitors | Bupropion, Duloxetine, Venlafaxine | Competitive inhibition of the norepinephrine transporter. |
| Sympathomimetics | Phenylephrine, Ephedrine | Compete with iobenguane for uptake by the norepinephrine transporter. |
| Cocaine | Blocks the norepinephrine transporter, preventing iobenguane uptake. | |
| Labetalol | An alpha- and beta-blocker that inhibits cellular uptake of iobenguane. | |
| Calcium Channel Blockers | Nifedipine, Amlodipine, Verapamil | Can increase the uptake and retention of iobenguane by reducing neurotransmitter release. |
| Botanicals | Ephedra, Ma Huang, St. John's Wort, Yohimbine | May inhibit the reuptake of norepinephrine, serotonin, or dopamine. |
Table 2: Drugs known to inhibit Iobenguane uptake.
Experimental Protocols
In Vitro [¹²³I]Iobenguane Uptake Assay in Cultured Cells
This protocol outlines a typical experiment to measure the uptake of radiolabeled iobenguane in a neuroblastoma cell line expressing the norepinephrine transporter.
Materials:
-
Neuroblastoma cell line (e.g., SK-N-BE(2)C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹²³I]Iobenguane
-
Krebs-Ringer-HEPES (KRH) buffer
-
Desipramine (for determining non-specific uptake)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Culture: Plate neuroblastoma cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubation: Pre-incubate the cells for 10 minutes at 37°C in KRH buffer. For determining non-specific uptake, add a high concentration of desipramine (e.g., 10 µM) to a subset of wells.
-
Uptake: Initiate the uptake by adding KRH buffer containing a known concentration of [¹²³I]Iobenguane to each well.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification: Transfer the cell lysate from each well to a gamma counter tube and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with desipramine) from the total uptake. Normalize the data to the protein concentration in each well.
Signaling Pathways and Experimental Workflows
Regulation of NET by Protein Kinase C
The activity of the norepinephrine transporter is subject to regulation by intracellular signaling pathways. One of the key regulatory mechanisms involves Protein Kinase C (PKC). Activation of PKC leads to the phosphorylation and subsequent internalization of NET from the plasma membrane, thereby reducing its capacity for iobenguane uptake.
Experimental Workflow for Iobenguane Uptake Assay
The following diagram illustrates the key steps involved in a typical in vitro iobenguane uptake experiment.
Conclusion
The norepinephrine transporter is the central gatekeeper for iobenguane's entry into neuroendocrine tumor cells, making it a linchpin for the success of iobenguane-based diagnostics and therapeutics. A thorough understanding of its function, kinetics, and regulation is essential for optimizing current treatments and for the rational design of next-generation theranostic agents. This guide provides a foundational resource for researchers and clinicians working to harness the power of NET-mediated transport for the benefit of patients with neuroendocrine malignancies.
References
Iobenguane Sulfate (MIBG) for Neuroblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a cornerstone in the management of neuroblastoma, a common pediatric solid tumor originating from neural crest cells. Its structural similarity to norepinephrine allows for targeted uptake into neuroblastoma cells via the norepinephrine transporter (NET). When radiolabeled, typically with iodine-123 for diagnostics or iodine-131 for therapy, MIBG becomes a powerful theranostic agent. This technical guide provides an in-depth overview of Iobenguane sulfate, its applications in neuroblastoma research, comparative clinical data, experimental protocols, and the molecular pathways it influences.
This compound vs. MIBG: Nomenclature and Formulation
Iobenguane is the active pharmaceutical ingredient, an aralkylguanidine analog of norepinephrine.[1] It is often formulated as a sulfate salt, This compound , to improve its stability and solubility.[2][3] In research and clinical practice, the terms Iobenguane and MIBG are used interchangeably to refer to the same molecule.[2][4] The critical distinction in its application lies in the radioisotope attached:
-
Iodine-123 (¹²³I-MIBG): Primarily used for diagnostic imaging due to its shorter half-life (13.2 hours) and gamma emission, which is suitable for SPECT imaging, resulting in higher quality images and lower radiation exposure to the patient.
-
Iodine-131 (¹³¹I-MIBG): Used for therapeutic purposes. Its longer half-life (8 days) and emission of beta particles deliver cytotoxic radiation directly to the tumor cells.
Mechanism of Action and Signaling Pathways
The efficacy of MIBG is rooted in its targeted delivery of radiation. The process begins with the uptake of MIBG into the neuroblastoma cell and culminates in radiation-induced cell death.
Cellular Uptake of MIBG
The primary mechanism for MIBG entry into neuroblastoma cells is through the norepinephrine transporter (NET) , a process that is energy-dependent. This active transport system recognizes MIBG due to its structural resemblance to norepinephrine. Once inside the cell, MIBG is concentrated in neurosecretory granules.
Figure 1: MIBG Uptake Mechanism in Neuroblastoma Cells.
Radiation-Induced Cell Death
Following its accumulation in neuroblastoma cells, ¹³¹I-MIBG emits beta radiation, which causes localized DNA damage, primarily double-strand breaks. This damage triggers a cascade of intracellular signaling pathways, leading to apoptosis. The p53 tumor suppressor protein plays a crucial role in this process. Upon DNA damage, p53 is activated and induces the expression of pro-apoptotic proteins like Bax, while repressing anti-apoptotic proteins like Bcl-2. This shifts the balance towards apoptosis, leading to the activation of caspases and subsequent cell death.
Figure 2: ¹³¹I-MIBG Induced Apoptotic Signaling Pathway.
Quantitative Data from Clinical Studies
The therapeutic efficacy of ¹³¹I-MIBG has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.
Table 1: Response Rates of ¹³¹I-MIBG Therapy in Relapsed/Refractory Neuroblastoma
| Treatment Arm | Number of Patients (Evaluable) | Response Rate (Partial Response or Better) - After 1st Cycle | Response Rate (Partial Response or Better) - After 2nd Cycle | Reference |
| NCT02035137 | ||||
| MIBG Monotherapy (Arm A) | 36 | 17% | 33% | |
| MIBG + Vincristine/Irinotecan (Arm B) | 35 | 14% | 30% | |
| MIBG + Vorinostat (Arm C) | 34 | 32% | 75% | |
| NCT03332667 | ||||
| MIBG + Dinutuximab | 26 | 31% (overall) | Not Applicable |
Table 2: Comparison of Lesion Detectability between ¹²³I-MIBG and ¹³¹I-MIBG
| Comparison | Total Lesions Detected (¹²³I-MIBG) | Total Lesions Detected (¹³¹I-MIBG Post-Therapy) | Study Population | Key Finding | Reference |
| Pre-therapy vs. Post-therapy | 532 | 716 | 126 patients | Post-therapy ¹³¹I-MIBG scans detected 184 new lesions not seen on pre-therapy ¹²³I-MIBG scans in 44.4% of patients. | |
| Diagnostic Comparison | 138 | 102 | 43 patients | Diagnostic ¹²³I-MIBG was inferior to post-therapy ¹³¹I-MIBG in lesion detection. |
Experimental Protocols
Clinical Protocol: ¹³¹I-MIBG Therapy for Refractory Neuroblastoma (Expanded Access)
This protocol provides a framework for the administration of ¹³¹I-MIBG therapy.
-
Patient Eligibility: Patients aged 1-30 years with relapsed, refractory, or persistent neuroblastoma with MIBG-avid disease. Adequate organ function is required.
-
Pre-treatment:
-
Thyroid blockade with potassium iodide to prevent uptake of free radioiodine.
-
Evaluation of disease status via CT/MRI, bone scan, and bone marrow aspirate/biopsy.
-
If the planned dose is >12 mCi/kg, peripheral blood stem cells must be collected and stored for autologous rescue.
-
-
¹³¹I-MIBG Administration:
-
Dosing: Therapeutic doses can range from 8 to 18 mCi/kg.
-
Infusion: The therapeutic dose is diluted in normal saline and infused intravenously over 30-120 minutes, depending on the specific activity of the preparation.
-
-
Post-treatment Care:
-
Patients are cared for in a lead-lined room to manage radiation exposure.
-
A urinary catheter may be placed for 3-5 days to manage radioactive urine.
-
Autologous stem cell rescue is performed if required.
-
-
Response Evaluation: Disease status is re-evaluated at specified time points post-therapy using imaging and bone marrow analysis.
References
The Dawn of Functional Imaging: An In-depth Technical Guide to the Early Studies of Iobenguane for Pheochromocytoma Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The late 1970s and early 1980s marked a paradigm shift in the diagnosis of pheochromocytoma, a rare, catecholamine-secreting tumor of the adrenal medulla or extra-adrenal chromaffin tissue. Prior to this, localization relied solely on anatomical imaging techniques which often failed to identify extra-adrenal, metastatic, or recurrent tumors. The development of Iobenguane, also known as metaiodobenzylguanidine (MIBG), a radiolabeled analog of norepinephrine, ushered in the era of functional imaging for these neuroendocrine tumors. This technical guide provides a detailed exploration of the foundational studies that established Iobenguane as a cornerstone in the diagnostic algorithm for pheochromocytoma, focusing on the core methodologies, quantitative outcomes, and the underlying biochemical principles.
Mechanism of Action: Targeting the Norepinephrine Transporter
Iobenguane's efficacy is rooted in its structural similarity to the neurotransmitter norepinephrine.[1][2] This allows it to be actively transported into presynaptic adrenergic neurons and neuroendocrine cells via the norepinephrine transporter (NET), a mechanism highly expressed in the majority of pheochromocytomas.[1][2] Once inside the cell, Iobenguane is concentrated and stored in neurosecretory granules.[3] By labeling Iobenguane with a gamma-emitting radioisotope, typically Iodine-131 (¹³¹I) or Iodine-123 (¹²³I) in the early studies, the distribution of adrenergic tissue and, consequently, the location of pheochromocytomas could be visualized non-invasively using a gamma camera. This process provided a functional map of tumor activity, a significant advancement over the purely anatomical information from CT scans.
Core Signaling and Uptake Pathway
The following diagram illustrates the mechanism by which Iobenguane is taken up by pheochromocytoma cells, exploiting the natural norepinephrine reuptake pathway.
Key Early Clinical Studies: Quantitative Data
The initial clinical trials in the early 1980s were pivotal in establishing the diagnostic utility of Iobenguane. Researchers at the University of Michigan published the first successful scintigraphic localization of pheochromocytoma in 1981. Subsequent studies confirmed and expanded upon these findings. A notable 1985 study from the Mayo Clinic provided robust quantitative data on the performance of ¹³¹I-Iobenguane.
| Study (Year) | Radiopharmaceutical | Number of Patients | Administered Dose | Sensitivity | Specificity | Accuracy |
| Swensen et al. (1985) | ¹³¹I-MIBG | 48 | 500 µCi (18.5 MBq) | 77% | 96% | 86% |
| Sisson et al. (1984) | ¹³¹I-MIBG | Not specified | Not specified | ~90% (False-negative rate of ~10%) | High (not specified) | Not specified |
Note: Data from early studies is often presented with variations in patient populations (sporadic, metastatic, familial) which can influence results. The values above represent the overall findings reported in these foundational papers.
Experimental Protocols of the Era
The methodologies employed in these early studies laid the groundwork for current nuclear medicine procedures. The protocols required careful patient preparation, precise radiopharmaceutical synthesis, and specific imaging parameters.
Patient Preparation
To ensure accurate imaging and patient safety, a multi-step preparation protocol was essential.
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients were administered a saturated solution of potassium iodide (SSKI) or Lugol's solution. This was typically initiated at least 24 hours before the Iobenguane injection and continued for several days post-injection.
-
Medication Interference: A critical step was the discontinuation of medications known to interfere with Iobenguane uptake and storage. This included:
-
Tricyclic antidepressants
-
Labetalol
-
Reserpine
-
Calcium channel blockers
-
Sympathomimetics (e.g., nasal decongestants)
-
Cocaine These medications were typically withheld for a period ranging from 24-72 hours to several weeks, depending on the drug's half-life.
-
-
Informed Consent: Patients were required to sign an informed consent form before the procedure.
Radiopharmaceutical Synthesis and Administration
In the early 1980s, Iobenguane was not widely commercially available and was often synthesized on-site.
-
Synthesis: The precursor, non-radioactive m-iodobenzylguanidine, was first synthesized using the method described by Wieland and colleagues in 1980.
-
Radiolabeling: The radiolabeling process for clinical use was typically an isotopic exchange method. This involved a nucleophilic substitution reaction where a portion of the stable ¹²⁷I on the MIBG molecule was replaced with radioactive ¹³¹I or ¹²³I. These early preparations were known as "carrier-added" or low-specific-activity forms, meaning they contained a significant amount of non-radioactive Iobenguane.
-
Administration: The standard diagnostic dose of ¹³¹I-Iobenguane was approximately 0.5 mCi (18.5 MBq). The radiopharmaceutical was administered via a slow intravenous injection over 1-5 minutes to minimize the risk of a hypertensive crisis caused by the sudden release of catecholamines from the tumor.
Scintigraphic Imaging Protocol
Imaging was performed using gamma cameras, the standard nuclear medicine imaging device of the time.
-
Instrumentation: Planar scintigraphy was the primary imaging modality.
-
Imaging Schedule: A key feature of the early protocols was delayed imaging to allow for clearance of the radiotracer from non-target tissues and optimal tumor-to-background contrast. Images were typically acquired at 24, 48, and sometimes 72 hours post-injection.
-
Acquisition: Anterior and posterior whole-body images were acquired to screen for primary, extra-adrenal, and metastatic sites of disease. Each scan could take between 1 to 2 hours to complete.
Early Diagnostic Workflow
The logical flow from patient selection to final diagnosis followed a structured pathway, as depicted in the diagram below.
Safety and Adverse Effects in Early Diagnostic Use
For the low diagnostic doses of ¹³¹I-Iobenguane (0.5-2.0 mCi) used in these early studies, the procedure was considered safe. The primary risks were related to radiation exposure, which was minimized by patient hydration to facilitate bladder clearance and thyroid blockade. A sharp needle prick during injection was the most common sensation. While rare, the potential for transient hypertension or tachycardia during the slow infusion was a noted concern, stemming from the pharmacologic action of the guanethidine-like molecule. The significant adverse effects reported in more recent literature, such as myelosuppression (anemia, neutropenia, thrombocytopenia), are almost exclusively associated with the much higher therapeutic doses of ¹³¹I-Iobenguane used for cancer treatment and were not a feature of these early diagnostic evaluations.
Conclusion
The pioneering studies on Iobenguane in the early 1980s fundamentally changed the diagnostic landscape for pheochromocytoma. By ingeniously targeting the norepinephrine transporter, researchers developed a tool that could safely and effectively localize these often-elusive tumors with high specificity. The experimental protocols established during this period, from meticulous patient preparation to delayed multi-day imaging, demonstrated a sophisticated understanding of the radiopharmaceutical's kinetics. The quantitative data from these initial trials, showing high sensitivity and specificity, provided the crucial evidence needed to integrate functional imaging into clinical practice, where Iobenguane scintigraphy remains a vital diagnostic tool today.
References
An In-depth Technical Guide to the Cellular Uptake and Retention Pathways of Iobenguane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and retention of Iobenguane (meta-iodobenzylguanidine, MIBG), a critical radiopharmaceutical for the diagnosis and treatment of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.
Core Mechanisms of Iobenguane Cellular Uptake and Retention
Iobenguane's efficacy is predicated on its structural similarity to the neurotransmitter norepinephrine, which allows it to be actively transported into and stored within specific cell types.[1][2] The primary pathways involve a sophisticated interplay of plasma membrane transporters and intracellular vesicular storage systems.
Uptake Pathway: The Role of the Norepinephrine Transporter (NET)
The principal mechanism for Iobenguane entry into target cells is via the norepinephrine transporter (NET) , also known as solute carrier family 6 member 2 (SLC6A2).[3][4] NET is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] Neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma, often overexpress NET, making it a highly specific target for Iobenguane. This active transport process, often referred to as "Uptake-1," is saturable and dependent on temperature, pH, oxygen levels, and vascularity.
Retention Pathway: Vesicular Storage via VMAT
Once inside the cell, Iobenguane is actively sequestered into neurosecretory vesicles by the vesicular monoamine transporter (VMAT) . This process is crucial for the long-term retention of the radiopharmaceutical, which is essential for both imaging and therapeutic applications. There are two main isoforms of VMAT:
-
VMAT1 (SLC18A1): Predominantly found in peripheral neuroendocrine cells.
-
VMAT2 (SLC18A2): The primary isoform in the central nervous system and sympathetic neurons.
Both VMAT1 and VMAT2 have been identified in neuroendocrine tumors and contribute to the vesicular storage of Iobenguane. The transport into vesicles is driven by a proton gradient maintained by a vesicular H+-ATPase.
Alternative Pathways and Efflux Mechanisms
While NET is the primary uptake route in target tumor cells, other transporters contribute to Iobenguane's overall biodistribution and elimination. Polyspecific organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play roles in the disposition of Iobenguane in normal tissues, such as the liver and kidneys, and are involved in its renal secretion.
Efflux of Iobenguane from the cell can also occur, limiting its therapeutic efficacy. The precise mechanisms of Iobenguane efflux are not as well-characterized as its uptake but are an important consideration in drug resistance.
Quantitative Data on Iobenguane Transport
The following tables summarize key quantitative data related to the transport kinetics and biodistribution of Iobenguane.
Table 1: In Vitro Iobenguane Uptake Data
| Cell Line | Parameter | Value | Conditions | Reference |
| MPC (mouse pheochromocytoma) | Uptake | 274 fmol/10^6 cells | 180 minutes | |
| MPC (mouse pheochromocytoma) | Uptake with Desipramine (NET inhibitor) | 73 fmol/10^6 cells | 60 minutes | |
| MPC (mouse pheochromocytoma) | Uptake with Trichostatin A (HDAC inhibitor) | 511 fmol/10^6 cells | 180 minutes |
Table 2: In Vivo Iobenguane Biodistribution Data in Xenograft Models
| Xenograft Model | Organ/Tissue | % Injected Dose per Gram (%ID/g) | Time Point | Reference |
| MPC (mouse pheochromocytoma) | Tumor | 1.06 ± 0.25 | 24 hours | |
| SK-N-SH (human neuroblastoma) | Tumor | 0.95 (0.67-1.23) | 24 hours | |
| SK-N-BE(2c) (human neuroblastoma) | Tumor | 0.76 (0.47-1.05) | 24 hours |
Signaling Pathways Modulating Iobenguane Uptake
The expression and function of the norepinephrine transporter are subject to regulation by various intracellular signaling pathways. Understanding these pathways offers potential avenues for enhancing Iobenguane uptake in tumor cells.
Protein Kinase C (PKC) Pathway
Activation of Protein Kinase C (PKC) has been shown to inhibit NET function. PKC-mediated phosphorylation of NET at threonine 258 and serine 259 can lead to the internalization of the transporter, thereby reducing Iobenguane uptake.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, including neuroblastoma, where its activation is often associated with poor prognosis. While direct regulation of NET by this pathway is still under investigation, targeting components of this pathway with inhibitors has been shown to affect neuroblastoma cell survival and may indirectly influence the expression or function of transporters like NET.
Experimental Protocols
In Vitro Iobenguane Uptake Assay
This protocol outlines a standard method for quantifying the uptake of radiolabeled Iobenguane in cultured cells.
Materials:
-
Neuroblastoma or pheochromocytoma cell lines (e.g., SK-N-SH, PC-12)
-
Cell culture medium (e.g., DMEM) with supplements
-
Radiolabeled Iobenguane (e.g., [¹²⁵I]MIBG)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Washing buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
-
NET inhibitors (e.g., desipramine) for specificity controls
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer and pre-incubate for 15-30 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.
-
Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled Iobenguane to each well to start the uptake.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold washing buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well and express the uptake as fmol/mg protein or a similar unit.
In Vivo Biodistribution Study
This protocol describes a typical procedure for assessing the distribution of radiolabeled Iobenguane in a tumor-bearing animal model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
Radiolabeled Iobenguane (e.g., [¹³¹I]MIBG)
-
Anesthesia
-
Gamma counter
-
Surgical instruments for tissue dissection
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a specified size.
-
Radiopharmaceutical Administration: Administer a known amount of radiolabeled Iobenguane to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Tissue Collection: Dissect and collect tumors and various organs and tissues of interest (e.g., blood, heart, liver, kidneys, muscle).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanets.net [nanets.net]
- 4. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Iobenguane: A Radiopharmaceutical Cornerstone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iobenguane, a guanethidine analog structurally similar to the neurotransmitter norepinephrine, has carved a significant niche in nuclear medicine as a versatile radiopharmaceutical. Developed in the late 1970s, its ability to be radiolabeled with iodine isotopes—primarily Iodine-123 for diagnostic imaging and Iodine-131 for targeted radiotherapy—has made it an invaluable tool in the management of neuroendocrine tumors. This technical guide provides an in-depth exploration of the history, chemical synthesis, radiolabeling, mechanism of action, and clinical development of iobenguane. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction: A Historical Perspective
The journey of iobenguane, also known as metaiodobenzylguanidine (MIBG), began in the late 1970s at the University of Michigan.[1] Researchers sought to develop a radiolabeled compound that could specifically target and visualize tissues of the adrenal medulla.[1] The structural resemblance of iobenguane to norepinephrine, a natural catecholamine, was the key to its success.[2] This similarity allows it to be recognized and taken up by the norepinephrine transporter (NET), which is highly expressed on sympathomedullary tissues and various neuroendocrine tumors.[2][3]
Initially developed for imaging the adrenal medulla, the application of radiolabeled iobenguane quickly expanded to the diagnosis and staging of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma. The subsequent realization of its therapeutic potential, when labeled with the beta-emitting isotope Iodine-131, marked a significant advancement in the treatment of these often-malignant diseases.
Chemical and Radiopharmaceutical Properties
Chemical Structure: Iobenguane is an aralkylguanidine with the chemical name 1-(3-iodobenzyl)guanidine. Its molecular formula is C8H10IN3. The presence of an iodine atom on the benzyl ring allows for the convenient incorporation of radioactive iodine isotopes.
Radiolabeling: Iobenguane is most commonly radiolabeled with either Iodine-123 (¹²³I) for diagnostic purposes or Iodine-131 (¹³¹I) for therapeutic applications. ¹²³I is a gamma emitter with a half-life of 13.2 hours, suitable for single-photon emission computed tomography (SPECT) imaging. ¹³¹I is a beta and gamma emitter with a longer half-life of 8.04 days, making it ideal for delivering a cytotoxic radiation dose to tumor cells.
Synthesis and Radiolabeling Protocols
Chemical Synthesis of Iobenguane
The non-radiolabeled iobenguane precursor is typically synthesized via a multi-step chemical process. One common method, based on the Wieland procedure, is outlined below.
Experimental Protocol: Synthesis of Iobenguane Hemisulfate
-
Reaction of m-Iodobenzylamine Hydrochloride with Cyanamide: A mixture of m-iodobenzylamine hydrochloride and cyanamide is heated. This reaction forms a guanidine group attached to the benzylamine.
-
Formation of MIBG Bicarbonate: The resulting product is treated with potassium bicarbonate to precipitate iobenguane as a bicarbonate salt.
-
Conversion to Hemisulfate Salt: The iobenguane bicarbonate is then reacted with sulfuric acid to yield the more stable iobenguane hemisulfate salt.
Figure 1: Chemical synthesis workflow for Iobenguane Hemisulfate.
Radiolabeling with Iodine-131
The radiolabeling of iobenguane with ¹³¹I is typically achieved through an isotopic exchange reaction in the presence of a catalyst.
Experimental Protocol: Radiolabeling of Iobenguane with ¹³¹I
-
Reagents: Iobenguane hemisulfate, Sodium Iodide [¹³¹I], Copper (II) sulfate (catalyst), Ammonium sulfate.
-
Procedure: a. A solution of iobenguane hemisulfate, ammonium sulfate, and Sodium Iodide [¹³¹I] is prepared in a sealed reaction vessel. b. Copper (II) sulfate solution is added as a catalyst. c. The mixture is heated at a controlled temperature (e.g., 120-150°C) for a specific duration (e.g., 30 minutes). d. The reaction is cooled, and the product, [¹³¹I]iobenguane, is purified.
-
Purification: The purification of [¹³¹I]iobenguane is crucial to remove unreacted free [¹³¹I]iodide. This is often accomplished using anion exchange chromatography.
-
Quality Control: The radiochemical purity of the final product is assessed using methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The radiochemical purity should typically be greater than 95%.
Figure 2: Experimental workflow for the radiolabeling of Iobenguane.
Table 1: Quality Control Parameters for [¹³¹I]Iobenguane
| Parameter | Method | Specification | Reference |
| Radiochemical Purity | HPLC, TLC | ≥ 95% | |
| pH | pH meter | 4.5 - 7.5 | |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99% as ¹³¹I |
Mechanism of Action
The efficacy of iobenguane as a radiopharmaceutical hinges on its specific uptake and retention in target cells.
-
Uptake: Iobenguane's structural similarity to norepinephrine allows it to be actively transported into neuroendocrine cells via the norepinephrine transporter (NET). This transporter is often overexpressed on the surface of neuroendocrine tumor cells.
-
Storage: Once inside the cell, iobenguane is sequestered into neurosecretory granules, the same storage vesicles for norepinephrine. This active storage mechanism contributes to its prolonged retention within the tumor cells.
-
Cytotoxicity (¹³¹I-Iobenguane): When labeled with ¹³¹I, the decay of the radioisotope releases high-energy beta particles. These beta particles have a short path length in tissue, delivering a localized and potent radiation dose to the tumor cells. The radiation induces DNA double-strand breaks, which ultimately leads to cell death through apoptosis or necrosis.
Figure 3: Cellular mechanism of action of [¹³¹I]Iobenguane.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation in animal models was instrumental in establishing the biodistribution and potential efficacy of radiolabeled iobenguane. Studies in mice bearing neuroblastoma xenografts demonstrated preferential accumulation of the radiotracer in tumor tissue compared to most normal organs.
Table 2: Representative Preclinical Biodistribution of ¹²⁴I-Iobenguane in Mice (% Injected Dose per Gram)
| Organ | 2 hours | 24 hours | 96 hours |
| Blood | 1.8 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Heart | 20.9 ± 4.1 | 4.1 ± 0.8 | 1.0 ± 0.2 |
| Lungs | 15.4 ± 4.9 | 2.9 ± 0.5 | 0.7 ± 0.1 |
| Liver | 13.1 ± 0.9 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| Kidneys | 9.8 ± 1.1 | 2.1 ± 0.3 | 0.6 ± 0.1 |
| Spleen | 5.2 ± 1.0 | 1.2 ± 0.2 | 0.4 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 8.5 ± 1.5 | 10.2 ± 2.1 | 7.8 ± 1.9 |
Data adapted from a study using ¹²⁴I-MIBG in a mouse model and is intended to be representative of the general biodistribution pattern.
Clinical Trials and Efficacy
Clinical trials have firmly established the role of [¹³¹I]iobenguane, particularly the high-specific-activity formulation (Azedra®), in the treatment of unresectable, locally advanced or metastatic pheochromocytoma and paraganglioma.
Experimental Protocol: Pivotal Phase 2 Study of High-Specific-Activity [¹³¹I]Iobenguane
-
Patient Population: Patients aged 12 years and older with iobenguane scan-positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma requiring systemic anticancer therapy.
-
Dosimetry: A dosimetric dose of 185-222 MBq (5-6 mCi) for patients >50 kg, or 3.7 MBq/kg (0.1 mCi/kg) for patients ≤50 kg, was administered to calculate radiation dose estimates to critical organs.
-
Therapeutic Dosing: Patients received up to two therapeutic doses of [¹³¹I]iobenguane, administered at least 90 days apart. The therapeutic dose was weight-based (e.g., 500 mCi for patients >62.5 kg) and could be adjusted based on dosimetry results.
-
Primary Endpoint: The proportion of patients with a ≥50% reduction in all antihypertensive medication for at least 6 months.
Table 3: Summary of Efficacy Results from the Pivotal Phase 2 Trial of High-Specific-Activity [¹³¹I]Iobenguane
| Endpoint | Result | Reference |
| Primary Endpoint | ||
| ≥50% reduction in antihypertensive medication for ≥6 months (Full Analysis Set) | 25% | |
| ≥50% reduction in antihypertensive medication for ≥6 months (Per Protocol Set) | 32% | |
| Secondary Endpoints | ||
| Overall Tumor Response Rate (Partial Response) | 22-23% | |
| Disease Control Rate (Partial Response + Stable Disease) | 92.2% | |
| Median Overall Survival | 36.7 months |
Table 4: Dosimetry-Based Radiation Dose Estimates for a 500 mCi Therapeutic Dose of [¹³¹I]Iobenguane
| Organ | Estimated Absorbed Dose (Gy) |
| Red Marrow | 1.4 |
| Kidneys | 10.4 |
| Liver | 1.8 |
| Spleen | 2.1 |
| Lungs | 1.1 |
Data from a Phase 1 dosimetry study.
Conclusion
Iobenguane has evolved from a novel imaging agent to a critical therapeutic radiopharmaceutical for neuroendocrine tumors. Its development is a testament to the power of targeted molecular therapy. The ability to deliver a potent, localized radiation dose to tumor cells while minimizing systemic toxicity has significantly improved outcomes for patients with these challenging malignancies. Ongoing research continues to explore new applications and combination therapies to further enhance the efficacy of this important radiopharmaceutical. This guide provides a foundational understanding of the key technical aspects of iobenguane, intended to support further research and development in the field of nuclear medicine and oncology.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling Iobenguane with Iodine-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog used for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas, as well as for cardiac imaging.[1][2] When radiolabeled with Iodine-123 (¹²³I), it becomes a valuable diagnostic tool for scintigraphic imaging.[3][4] The 13.2-hour half-life and 159 keV gamma emission of ¹²³I are ideal for single-photon emission computed tomography (SPECT) imaging. This document provides a detailed protocol for the radiolabeling of Iobenguane with ¹²³I via the isotopic exchange method, along with quality control procedures and relevant biological pathways.
Radiolabeling of Iobenguane with Iodine-123
The most common method for labeling Iobenguane with Iodine-123 is through an isotopic exchange reaction. In this process, a non-radioactive ¹²⁷I atom on the Iobenguane molecule is exchanged with a radioactive ¹²³I atom.
Materials and Equipment
-
Iobenguane sulfate (or hemisulfate) precursor
-
Sodium Iodide (¹²³I) solution
-
Ammonium sulfate
-
Copper (II) sulfate (optional, as catalyst)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Reaction vial (sealed)
-
Heating block or oil bath
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ethanol
-
Sterile filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Thin-Layer Chromatography (TLC) system with a radiodetector
-
Dose calibrator
Experimental Protocol: Isotopic Exchange Method
-
Preparation of Reagents:
-
Prepare a sterile, aqueous solution of this compound.
-
The Sodium Iodide (¹²³I) is typically supplied in a dilute sodium hydroxide solution.
-
-
Radiolabeling Reaction:
-
In a sterile, sealed reaction vial, combine the this compound precursor, Sodium Iodide (¹²³I), and ammonium sulfate. The presence of ammonium sulfate facilitates the exchange reaction.
-
The reaction mixture is heated to a high temperature. A common temperature range for this exchange reaction is 150-180°C, with some protocols specifying heating at 175°C for up to 60 minutes.
-
The heating is typically carried out in a heating block or oil bath for a specified duration, often around 30 to 60 minutes.
-
-
Purification of ¹²³I-Iobenguane:
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The crude reaction mixture is then purified to remove unreacted ¹²³I and other impurities. A common method is Solid Phase Extraction (SPE) using a C18 cartridge.
-
The reaction mixture is loaded onto the pre-conditioned C18 cartridge.
-
The cartridge is washed with sterile water to remove unbound ¹²³I.
-
The purified ¹²³I-Iobenguane is then eluted from the cartridge using an appropriate solvent, such as ethanol.
-
-
Formulation of the Final Product:
-
The eluted ¹²³I-Iobenguane solution is evaporated to dryness under a stream of inert gas (e.g., nitrogen).
-
The dried product is reconstituted in a sterile, injectable solution, typically 0.9% sodium chloride or a phosphate buffer.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.
| Parameter | Specification | Method |
| Radiochemical Purity | ≥ 95% | HPLC, TLC |
| Radionuclidic Purity | No significant radionuclidic impurities | Gamma Spectroscopy |
| pH | 3.5 - 8.0 | pH meter |
| Sterility | Sterile | Sterility Test |
| Bacterial Endotoxins | As per pharmacopeia limits | LAL Test |
HPLC Method for Radiochemical Purity
-
Column: Reversed-phase C18 column (e.g., µBondapak C18)
-
Mobile Phase: 25 mM ammonium phosphate (pH 3.0)-acetonitrile (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector (254 nm) in series with a radioactivity detector.
-
Expected Retention Times: The retention time for ¹²³I-Iobenguane will be significantly longer than that of free ¹²³I-iodide.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the radiolabeling of Iobenguane with ¹²³I.
| Parameter | Value | Reference |
| Reaction Temperature | 150 - 180 °C | |
| Reaction Time | 30 - 60 minutes | |
| Radiochemical Yield | > 90% | |
| Radiochemical Purity (Post-Purification) | ≥ 95% | |
| Specific Activity | Varies depending on the synthesis method | |
| Final Product pH | 3.5 - 8.0 |
Diagrams
Caption: Workflow for the synthesis of ¹²³I-Iobenguane.
Caption: Cellular uptake of ¹²³I-Iobenguane.
References
Application Notes and Protocols for Iobenguane I-131 Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iobenguane I-131 (¹³¹I-MIBG) is a radiopharmaceutical agent utilized in the diagnosis and targeted radiotherapy of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma.[1][2][3] Its structural similarity to the neurotransmitter norepinephrine allows for selective uptake and accumulation in adrenergic tissues.[1][4] The radioactive iodine-131 component delivers cytotoxic beta radiation to the targeted tumor cells, inducing cell death and tumor necrosis. This document provides a detailed standard operating procedure for the therapeutic application of Iobenguane I-131.
Mechanism of Action
Iobenguane I-131 acts as an analog of norepinephrine, targeting the norepinephrine transporter (NET) system, which is highly expressed on neuroendocrine tumor cells. This active transport mechanism facilitates the concentration of the radiopharmaceutical within the tumor cells. Once internalized, the emitted beta radiation from iodine-131 induces DNA damage, leading to apoptosis and cell death.
References
Application Notes and Protocols: In Vitro Cell Uptake Assay Using Iobenguane Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane sulfate, also known as metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine. This property allows it to be specifically taken up by cells expressing the norepinephrine transporter (NET), primarily neuroendocrine cells. This targeted uptake mechanism is leveraged in both the diagnosis and therapy of neuroendocrine tumors such as neuroblastoma and pheochromocytoma. In vitro cell uptake assays using this compound are crucial for understanding the functionality of the norepinephrine transporter, screening potential therapeutic drugs that target this pathway, and elucidating mechanisms of drug resistance.
These application notes provide detailed protocols for performing in vitro cell uptake assays with this compound using relevant cell lines. The provided methodologies, data presentation, and visual diagrams are intended to guide researchers in setting up robust and reproducible assays.
Principle of the Assay
The in vitro this compound cell uptake assay is based on the specific, active transport of Iobenguane into cells via the norepinephrine transporter (NET). Radiolabeled Iobenguane (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) is commonly used to enable sensitive detection and quantification of its intracellular accumulation. The assay typically involves incubating cultured cells with radiolabeled this compound for a defined period, followed by washing to remove extracellular tracer and subsequent measurement of the cell-associated radioactivity. By performing these assays under various conditions (e.g., different concentrations of Iobenguane, presence of inhibitors), key kinetic parameters and the inhibitory potential of test compounds can be determined.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Iobenguane (MIBG) uptake and its inhibition. This data has been compiled from various studies and provides a reference for expected values in different cell systems.
Table 1: Kinetic Parameters of MIBG Uptake
| Cell Line/System | Substrate | K_m_ (μM) | V_max_ | Reference(s) |
| HEK293 cells (hNET transfected) | [¹²⁵I]MIBG | 0.49 | Not Reported | [1] |
| PC-12 (Rat Pheochromocytoma) | [³H]Dopamine* | 0.71 | 3.2 pmol/2x10⁵ cells/min | [2] |
*Note: Data for dopamine uptake in PC-12 cells is included as it is also mediated by monoamine transporters and provides an indication of the transporter kinetics in this cell line.
Table 2: IC₅₀ Values of Inhibitors on MIBG Uptake
| Cell Line | Inhibitor | IC₅₀ | Reference(s) |
| SK-N-SH (Human Neuroblastoma) | Desipramine | 11.9 nM | [3] |
| SK-N-SH (Human Neuroblastoma) | Escitalopram | 7.5 μM | [3] |
| SK-N-SH (Human Neuroblastoma) | Venlafaxine | 4.92 μM | [3] |
| SK-N-SH (Human Neuroblastoma) | Bupropion | 12.9 μM | |
| SK-N-BE(2)C (Human Neuroblastoma) | MIBG | 1.23 ± 0.17 μM | |
| SK-N-BE(2)C (Human Neuroblastoma) | MFBG | 3.29 ± 0.62 μM | |
| PC-12 (Rat Pheochromocytoma) | Cocaine (for Dopamine uptake) | K_i_ = 0.97 μM |
Table 3: Cellular Uptake of ¹³¹I-MIBG in NET-expressing PC-12 Cells
| Cell Line | Time Point | Cellular Uptake (% Administered Dose/g) |
| PC12-NET | 24 h | 82.67 ± 1.32 |
| PC12-NET | 48 h | 75.80 ± 3.48 |
This data is derived from a study using PC-12 cells engineered to overexpress the norepinephrine transporter (PC12-NET).
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Cell Lines
The choice of cell line is critical for a successful Iobenguane uptake assay and should be based on the expression of the norepinephrine transporter.
-
SK-N-SH (Human Neuroblastoma): This cell line is known to express NET and exhibits specific, active uptake of MIBG.
-
SK-N-BE(2)C (Human Neuroblastoma): This line also demonstrates NET-mediated uptake of MIBG.
-
PC-12 (Rat Pheochromocytoma): A well-characterized cell line that expresses monoamine transporters and takes up norepinephrine and its analogs. It's important to note that PC-12 cells may also express the dopamine transporter (DAT), which can contribute to uptake.
Materials and Reagents
-
Cell Lines: SK-N-SH (ATCC® HTB-11™), SK-N-BE(2)C, or PC-12 (ATCC® CRL-1721™)
-
Radiolabeled this compound: e.g., [¹²⁵I]MIBG or [¹³¹I]MIBG
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., MEM for SK-N-SH)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
NET Inhibitor (for control): Desipramine hydrochloride
-
Test Compounds: For screening or characterization
-
Cell Lysis Buffer: e.g., 0.1 M NaOH or RIPA buffer
-
Scintillation Cocktail
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Scintillation counter
-
Protein Assay Kit (e.g., BCA or Bradford)
Protocol 1: General this compound Uptake Assay
This protocol can be adapted for SK-N-SH, SK-N-BE(2)C, and PC-12 cells.
-
Cell Seeding:
-
Culture cells according to standard protocols.
-
Trypsinize and seed cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Add 200 µL (for 96-well plate) or 500 µL (for 24-well plate) of uptake buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
-
-
Uptake Inhibition (Optional):
-
To determine the specific uptake and to test inhibitors, prepare solutions of the test compounds and a known NET inhibitor (e.g., desipramine at a final concentration of 10 µM for non-specific uptake) in uptake buffer.
-
Aspirate the equilibration buffer and add the inhibitor solutions to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
Prepare a solution of radiolabeled this compound in uptake buffer at the desired final concentration.
-
Add the Iobenguane solution to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. For kinetic studies, multiple time points should be assessed.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the Iobenguane-containing buffer.
-
Immediately wash the cells three times with ice-cold PBS to remove unbound radiotracer.
-
-
Cell Lysis and Detection:
-
Add an appropriate volume of cell lysis buffer (e.g., 100 µL of 0.1 M NaOH for a 96-well plate) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For parallel wells, determine the protein concentration of the cell lysate using a BCA or Bradford assay to normalize the radioactivity counts.
-
Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of a NET inhibitor like desipramine) from the total uptake (in the absence of inhibitor).
-
Plot the specific uptake against the Iobenguane concentration for kinetic analysis (to determine K_m_ and V_max_) or against the inhibitor concentration to determine the IC₅₀.
-
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)
-
Follow the general uptake protocol (Protocol 1).
-
In the "Initiation of Uptake" step, use a range of increasing concentrations of radiolabeled this compound (e.g., from 0.1 µM to 10 µM).
-
For each concentration, determine the initial rate of uptake by measuring uptake at several short time points (e.g., 2, 5, 10, 15 minutes) and ensuring the uptake is in the linear range.
-
Plot the initial velocity (uptake rate) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
Protocol 3: Determination of Inhibitor IC₅₀
-
Follow the general uptake protocol (Protocol 1).
-
In the "Uptake Inhibition" step, use a range of concentrations of the test compound.
-
In the "Initiation of Uptake" step, use a fixed, subsaturating concentration of radiolabeled this compound (typically at or below the K_m_ value).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Troubleshooting and Considerations
-
Low Uptake Signal: Ensure the cell line expresses sufficient levels of NET. Check the specific activity and purity of the radiolabeled Iobenguane. Optimize cell seeding density and incubation time.
-
High Background/Non-Specific Binding: Ensure thorough washing with ice-cold buffer after the uptake step. Include a non-specific uptake control (with a potent NET inhibitor) in every experiment.
-
Cell Viability: Ensure that the concentrations of test compounds and the duration of the assay do not adversely affect cell viability. A viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.
-
Radiosafety: Handle radiolabeled compounds with appropriate safety precautions in accordance with institutional guidelines.
By following these detailed protocols and utilizing the provided reference data, researchers can effectively perform and interpret in vitro cell uptake assays with this compound for a variety of research and drug development applications.
References
- 1. Selective serotonin reuptake inhibitors (SSRIs) prevent meta-iodobenzylguanidine (MIBG) uptake in platelets without affecting neuroblastoma tumor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cocaine-sensitive dopamine uptake in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Preclinical Imaging with Iobenguane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog utilized in the diagnosis and treatment of neuroendocrine tumors such as neuroblastoma and pheochromocytoma/paraganglioma (PPGL).[1][2] Its uptake via the norepinephrine transporter (NET) on tumor cells allows for targeted imaging and radiotherapy when labeled with radioisotopes of iodine.[2][3] Preclinical animal models are indispensable for evaluating the efficacy and safety of Iobenguane-based theranostics. This document provides detailed application notes and protocols for conducting preclinical imaging studies with Iobenguane in relevant animal models.
Animal Models
The selection of an appropriate animal model is critical for translational research. Key models for Iobenguane imaging include:
-
Neuroblastoma Xenograft Models: Human neuroblastoma cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice). Commonly used cell lines include SH-SY5Y, SK-N-BE(2)C, and LAN1.[4]
-
Pheochromocytoma/Paraganglioma (PPGL) Models:
-
Xenograft/Allograft Models: As representative human PPGL cell lines are scarce, rat or mouse-derived cell lines are often used.
-
Genetically Engineered Models: Transgenic models, such as the MENX rat model, develop endogenous pheochromocytomas and are valuable for studying tumor development and response to therapy in an immunocompetent setting.
-
Quantitative Data Summary
The following tables summarize quantitative data on Iobenguane and comparative tracer uptake in preclinical models.
Table 1: Radioactivity in Neuroblastoma Xenografts
| Tracer | Cell Line | Time Point | Tumor Uptake (%ID/g or %ID/mL) | Reference |
| [¹⁸F]-MFBG | SK-N-BE(2)C | 4 hours | ~12 %ID/mL | |
| ¹²³I-MIBG | SK-N-BE(2)C | 24 hours | ~4 %ID/g | |
| [¹⁸F]-MFBG | LAN1 | 4 hours | ~4 %ID/mL | |
| ¹²³I-MIBG | LAN1 | 24 hours | ~1 %ID/g |
Table 2: Comparative Imaging Agent Performance in Pheochromocytoma Models
| Imaging Agent | Modality | Sensitivity | Specificity | Key Considerations | Reference |
| ¹²³I-MIBG | SPECT/CT | 77-90% | 95-100% | Standard tracer, good specificity. | |
| ¹⁸F-FDOPA | PET/CT | High (up to 100%) | High (up to 100%) | Outperforms MIBG in some studies; less uptake in normal adrenals. | |
| ¹⁸F-FDA | PET/CT | High | Good | Better for extra-adrenal paragangliomas than MIBG. | |
| ⁶⁸Ga-DOTATATE | PET/CT | High | High | Targets somatostatin receptors; often superior to MIBG. | |
| ¹⁸F-FDG | PET/CT | Variable | Lower | Useful in metastatic disease and tumors with low NET expression. |
Experimental Protocols
I. Neuroblastoma Xenograft Imaging Protocol (¹²³I-Iobenguane SPECT/CT)
1. Animal Model Preparation:
- Six-week-old athymic nude mice are used.
- Subcutaneously inject 30 x 10⁶ SH-SY5Y human neuroblastoma cells into the flank.
- Allow tumors to grow to a palpable size (typically 2-4 weeks).
- To prevent potential tumor rejection by NK cells, anti-asialo GM1 antiserum can be administered intraperitoneally.
2. Thyroid Blockade:
- Administer potassium iodide (KI) solution in the drinking water or via oral gavage for at least 24 hours prior to Iobenguane injection and continue for 5-7 days after. This prevents uptake of free radioiodine by the thyroid gland.
3. Radiopharmaceutical Administration:
- Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).
- Administer 185–370 MBq (5–10 mCi) of ¹²³I-Iobenguane intravenously via the tail vein.
4. SPECT/CT Imaging:
- At 24 and 48 hours post-injection, anesthetize the animal and place it on the imaging bed. Maintain body temperature using a heating pad.
- Acquire whole-body planar scintigraphy images.
- Perform SPECT imaging over the tumor region, followed by a co-registered CT scan for anatomical localization.
- SPECT Parameters (Example): Low-energy, high-resolution collimator; 20% energy window centered at 159 keV; 128x128 matrix; 360° rotation with 60 projections at 30 seconds per projection.
- CT Parameters (Example): 55 kVp, 1.0 mA, 300 ms exposure per projection.
5. Data Analysis:
- Reconstruct SPECT and CT images and fuse them for analysis.
- Draw regions of interest (ROIs) over the tumor and other organs on the fused images.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.
II. Biodistribution Study Protocol
1. Animal and Radiotracer Preparation:
- Follow steps 1-3 from the imaging protocol above.
2. Tissue Harvesting:
- At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the animals via a humane method.
- Dissect tumors and key organs (e.g., heart, liver, kidneys, adrenals, thyroid, muscle, blood).
3. Radioactivity Measurement:
- Weigh each tissue sample.
- Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
4. Data Calculation:
- Calculate the %ID/g for each tissue to determine the biodistribution of the radiotracer.
Visualizations
Caption: Cellular uptake pathway of Iobenguane in neuroendocrine tumor cells.
Caption: Standard experimental workflow for preclinical Iobenguane imaging studies.
Caption: Key components and their relationships in preclinical Iobenguane studies.
References
Application Notes and Protocols for SPECT/CT Imaging with Iobenguane I-123
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging using Iobenguane I-123 (¹²³I-MIBG). This radiopharmaceutical is a cornerstone in nuclear medicine for the diagnosis, staging, and follow-up of neuroendocrine tumors and for the assessment of cardiac sympathetic innervation.[1][2][3]
Introduction to Iobenguane I-123 (¹²³I-MIBG)
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog.[2] When labeled with the radioisotope Iodine-123, it is selectively taken up by adrenergic tissues, such as neuroendocrine tumors (e.g., pheochromocytomas, neuroblastomas) and sympathetic nerve endings in the heart.[2] The emitted gamma rays from ¹²³I can be detected by a SPECT camera to provide functional information, while the integrated CT provides anatomical localization.
Diagram: Iobenguane I-123 Uptake Mechanism
Caption: Mechanism of Iobenguane I-123 uptake in adrenergic tissue.
Patient Preparation and Management
Proper patient preparation is critical for optimal imaging results and to minimize risks. This involves thyroid blockade to prevent uptake of free radioiodine and withdrawal of medications that may interfere with ¹²³I-MIBG uptake.
Table 1: Patient Preparation Summary
| Parameter | Recommendation | Details |
| Thyroid Blockade | Administer potassium iodide (e.g., SSKI or Lugol's solution) or potassium perchlorate. | Start at least 1 hour before ¹²³I-MIBG injection. For adults, this is typically equivalent to 100 mg of iodide. Continue for 2-3 days post-injection. |
| Medication Review | Discontinue interfering medications. | A thorough medication history is essential. Medications like tricyclic antidepressants, certain antihypertensives (e.g., Labetalol, Reserpine), sympathomimetics, and cocaine should be stopped. The withdrawal period is typically at least 5 biological half-lives of the drug. |
| Hydration | Encourage liberal fluid intake. | Patients should be well-hydrated before the injection and for at least 48 hours after to facilitate the clearance of the radiopharmaceutical and reduce radiation dose to the bladder. |
| Contraindications | Pregnancy, known hypersensitivity. | If a patient is pregnant or unsure, a nuclear medicine physician must be consulted. Breastfeeding should be discontinued for at least 48 hours. |
Experimental Protocol: ¹²³I-MIBG SPECT/CT Imaging
This protocol outlines the key steps from radiopharmaceutical administration to image acquisition.
Radiopharmaceutical Dosage and Administration
-
Dosage: The standard adult dose is 10 mCi (370 MBq) of Iobenguane I-123. For pediatric patients, the dose is adjusted based on body weight, typically 0.14 mCi/kg, with a maximum dose of 10 mCi.
-
Administration: The dose is administered intravenously over 1 to 2 minutes. A saline flush should follow to ensure the full dose is delivered.
Imaging Schedule
-
Imaging is typically performed 24 to 48 hours after the injection. For tumor imaging, scans are often acquired at 24 hours post-injection, with the possibility of 48-hour imaging if needed. For cardiac imaging, early planar images may be taken at 15 minutes and 4 hours post-injection.
SPECT/CT Image Acquisition
-
Patient Positioning: The patient is positioned supine on the imaging table. The area to be scanned is determined by the clinical indication (e.g., whole body for tumor staging, chest for cardiac assessment).
-
Gamma Camera Setup: A dual-head gamma camera equipped with low-energy, high-resolution (LEHR) or medium-energy (ME) collimators is used. The energy window is centered at 159 keV with a 15-20% window.
Table 2: SPECT/CT Acquisition Parameters
| Parameter | Typical Value (Tumor Imaging) | Typical Value (Cardiac Imaging) |
| Collimator | Low-Energy High-Resolution (LEHR) or Medium-Energy (ME) | Low-Energy High-Resolution (LEHR) |
| Energy Peak | 159 keV | 159 keV |
| Energy Window | 15% | 15-20% |
| Matrix Size | 128x128 or 256x256 | 64x64 or 128x128 |
| Projections/Stops | 48-64 stops over 360° | 32-64 projections over 180° |
| Time per Projection | 30-40 seconds | ~25 seconds |
| CT Voltage | 110-130 kV | 110-130 kV |
| CT Current | 30-90 mA (often with dose modulation) | Low dose, often 30-60 mAs |
| Slice Thickness | 1-5 mm | 3-5 mm |
Image Processing and Analysis
-
Reconstruction: SPECT data is reconstructed using iterative methods (e.g., OSEM) with attenuation correction derived from the CT data.
-
Quantitative Analysis: For tumor assessment, standardized uptake values (SUV) can be calculated to quantify tracer uptake, similar to PET imaging. For cardiac imaging, the key quantitative parameter is the heart-to-mediastinum (H/M) ratio, which is a prognostic indicator in heart failure.
Diagram: ¹²³I-MIBG SPECT/CT Workflow
References
Application Notes and Protocols: Dosimetry Calculations for Therapeutic Iobenguane I-131
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iobenguane I-131 (¹³¹I-mIBG) is a radiopharmaceutical agent used for the targeted therapy of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.[1][2][3] It is a norepinephrine analog that is selectively taken up by adrenergic tissues.[3] The therapeutic efficacy of ¹³¹I-mIBG is dependent on delivering a sufficient radiation dose to the tumor while minimizing toxicity to healthy organs. Therefore, patient-specific dosimetry is crucial for optimizing treatment.[4] These application notes provide detailed protocols for dosimetry calculations in ¹³¹I-mIBG therapy.
I. Quantitative Data Summary
The following tables summarize key quantitative data for dosimetry calculations with Iobenguane I-131.
Table 1: Recommended Dosages for Iobenguane I-131 (Azedra®)
| Parameter | Patient Population | Dosage |
| Dosimetric Dose | > 50 kg | 185 - 222 MBq (5 - 6 mCi) |
| ≤ 50 kg | 3.7 MBq/kg (0.1 mCi/kg) | |
| Therapeutic Dose | > 62.5 kg | 18,500 MBq (500 mCi) per dose |
| ≤ 62.5 kg | 296 MBq/kg (8 mCi/kg) per dose |
A total of two therapeutic doses are administered, separated by a minimum of 90 days.
Table 2: Reported Absorbed Radiation Doses in ¹³¹I-mIBG Therapy
| Organ/Tissue | Absorbed Dose Range (mGy/MBq) | Reference |
| Whole Body | 0.14 - 0.65 | |
| Red Marrow | 0.17 - 0.63 | |
| Blood | 0.04 - 0.17 | |
| Bladder | 2.2 - 5.3 | |
| Liver | 0.3 - 1.9 | |
| Tumor | 0.2 - 16.6 | |
| Kidneys | - |
Note: For a therapeutic administration of 500 mCi (18.5 GBq), the projected dose is 1.4 Gy for marrow and 10.4 Gy for kidneys.
II. Experimental Protocols
This section outlines the detailed methodologies for performing dosimetry calculations for therapeutic Iobenguane I-131.
A. Patient Preparation Protocol
-
Thyroid Blockade: Administer inorganic iodine (e.g., potassium iodide) starting at least 24 hours before the ¹³¹I-mIBG dose and continuing for 10 days after each dose to minimize radiation exposure to the thyroid.
-
Hydration: Instruct patients to increase fluid intake to at least 2 liters per day, starting at least one day before and continuing for one week after each dose. This helps to minimize irradiation to the bladder.
-
Medication Review: Discontinue drugs that may interfere with iobenguane uptake, such as those that reduce catecholamine uptake or deplete catecholamine stores, for at least 5 half-lives before administration of either the dosimetric or therapeutic dose. These medications should not be resumed until at least 7 days after each iobenguane dose.
-
Antiemetics: Administer an antiemetic 30 minutes prior to each ¹³¹I-mIBG dose to minimize nausea and vomiting.
-
Pregnancy Test: Verify pregnancy status in females of reproductive potential before administering Iobenguane I-131.
-
Baseline Blood Counts: Do not administer the therapeutic dose if the platelet count is less than 80,000/mcL or the absolute neutrophil count is less than 1,200/mcL.
B. Iobenguane I-131 Administration Protocol
-
Dosimetric Dose Administration:
-
Thaw the required number of vials to room temperature. Do not heat or refreeze.
-
Gently swirl each vial to ensure homogeneity.
-
Draw the calculated dosimetric dose into a shielded syringe.
-
Administer the dosimetric dose intravenously over 60 seconds.
-
-
Therapeutic Dose Administration:
-
Thaw the appropriate number of vials to room temperature in lead pots.
-
Gently swirl each vial to ensure homogeneity.
-
Transfer the contents of the vials into a sterile glass vial.
-
If necessary, adjust the radioactivity to the prescribed therapeutic dose.
-
Administer the therapeutic dose intravenously over 30 minutes for adults and 60 minutes for pediatric patients.
-
Flush the intravenous line with at least 50 mL of 0.9% Sodium Chloride Solution, USP, after the infusion.
-
C. Imaging and Biodistribution Assessment Protocol
-
Imaging Schedule:
-
Scan 1: Acquire anterior/posterior whole-body gamma camera images within 1 hour of the dosimetric dose administration and before the patient voids.
-
Scan 2: Acquire additional images on Day 1 or 2 after the patient has voided.
-
Scan 3: Acquire additional images between Days 2 and 5 after the patient has voided.
-
-
Image Acquisition Parameters:
-
Use a gamma camera equipped with a high-energy collimator.
-
Set the photopeak energy window at 364 keV with a width of 15-20%.
-
For scatter correction using the triple-energy-window (TEW) method, use two 6% windows adjacent to the photopeak window.
-
-
Image Analysis:
-
For each individual patient, calculate the radiation dose estimates to normal organs and tissues per unit of administered activity using the data from the three images.
-
Whenever possible, use patient-specific organ masses estimated from imaging (e.g., CT scans).
-
D. Dosimetry Calculation Protocol
-
Methodology: Calculate the absorbed dose in accordance with the Medical Internal Radiation Dose (MIRD) schema or a related methodology. The MIRD formalism is a widely accepted method for calculating organ absorbed doses.
-
Calculation Steps:
-
Determine the time-integrated activity (residence time) for source organs from the sequential imaging data.
-
Use pre-calculated S-values (absorbed dose per unit cumulated activity) to determine the mean absorbed dose to target organs.
-
The mean absorbed dose to a target organ is the sum of the self-dose from radioactivity within the target organ and the cross-dose from radioactivity in other source organs.
-
-
Dose Adjustment for Therapeutic Administration:
-
Calculate the estimated critical organ absorbed dose by multiplying the dosimetry-derived radiation absorbed dose per unit activity by the weight-based therapeutic total activity.
-
If the estimated critical organ absorbed dose exceeds the predefined threshold, the therapeutic dose must be reduced.
-
The reduced therapeutic total activity can be calculated using the following formula: Reduced Therapeutic Total Activity = Aw × [T ÷ {Aw × D(organ)}] Where:
-
Aw = weight-based therapeutic total activity
-
T = threshold absorbed dose for the critical organ
-
D(organ) = dosimetry-derived radiation absorbed dose per unit activity for the critical organ
-
-
III. Visualizations
Caption: Overall workflow for Iobenguane I-131 therapy.
Caption: Workflow for calculating absorbed dose from imaging data.
Caption: Simplified pathway of Iobenguane I-131 uptake and action.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. EANM procedure guidelines for 131I-meta-iodobenzylguanidine (131I-mIBG) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Pretherapy 124I-MIBG Dosimetry for Planning 131I-MIBG Neuroblastoma Therapy - Youngho Seo [grantome.com]
Application Notes and Protocols for Thyroid Blockade Prior to Iobenguane (¹³¹I- or ¹²³I-Iobenguane) Infusion
Introduction
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent used for both diagnostic imaging and targeted radiotherapy of neuroendocrine tumors such as pheochromocytoma and neuroblastoma.[1] It is an analog of the neurotransmitter norepinephrine and is taken up by sympathomedullary tissues.[2] Iobenguane is labeled with either iodine-123 (¹²³I) for scintigraphy or iodine-131 (¹³¹I) for therapeutic purposes.[1]
A critical consideration in the administration of radioiodinated iobenguane is the potential for uptake of free radioiodine by the thyroid gland.[1] The thyroid gland naturally concentrates iodine to synthesize thyroid hormones.[3] If not blocked, the thyroid will accumulate the radioactive iodine from the iobenguane preparation, leading to unnecessary radiation exposure and increasing the long-term risk of thyroid damage, hypothyroidism, or neoplasia. To mitigate this risk, a thyroid blockade is administered prior to and following iobenguane infusion. This involves the administration of a stable iodine solution, such as potassium iodide (KI) or Lugol's solution, to saturate the thyroid's iodine uptake mechanism, thereby preventing the uptake of the radioactive iodine.
These application notes provide a comprehensive overview and detailed protocols for the effective administration of thyroid blockade in a research or clinical setting involving iobenguane infusion.
Data Presentation: Thyroid Blockade Agents and Dosages
The following tables summarize the recommended dosages for thyroid blockade agents when administering Iobenguane. It is crucial to consult the specific drug's prescribing information and institutional protocols for definitive guidance.
Table 1: Thyroid Blockade for Iobenguane I-131 Infusion
| Patient Population | Blocking Agent | Dosage and Administration Schedule |
| Adults & Children > 62.5 kg | Potassium Iodide (KI) | Administer inorganic iodine starting at least 24 hours before the Iobenguane I-131 dose and continue for 10 days after each dose. |
| Pediatric Patients (High-Dose Therapy) | Potassium Iodide (KI) Solution | Loading dose of 6 mg/kg orally 8-12 hours prior to infusion, then 1 mg/kg every 4 hours for days 0-6, and 1 mg/kg/day through day 45 post-infusion. |
| Pediatric Patients (High-Dose Therapy) | Potassium Perchlorate | As an additional blocking agent: loading dose of 8 mg/kg, then 2 mg/kg every 6 hours on days 0-4, starting 4 hours after the start of the Iobenguane infusion. |
| General Recommendation | Saturated Solution of Potassium Iodide (SSKI) | Administer 30-60 minutes prior to injection and continue for one week. |
Table 2: Thyroid Blockade for Iobenguane I-123 Injection
| Patient Population | Blocking Agent | Dosage and Administration Schedule |
| Adults (>18 years) | Potassium Iodide (KI) | 130 mg daily, starting 24 hours before injection and continuing for 1-2 days after. Equivalent to 100 mg of iodide. |
| Children > 12-18 years (>70 kg) | Potassium Iodide (KI) | 130 mg daily. |
| Children 3-12 years | Potassium Iodide (KI) | 65 mg daily. |
| Children 1 month - 3 years | Potassium Iodide (KI) | 32 mg daily. |
| Newborns | Potassium Iodide (KI) | 16 mg on the day before tracer injection only. |
| Adults | Potassium Perchlorate | 400 mg at least one hour before the dose of AdreView (Iobenguane I-123). |
| Adults | Lugol's Solution | Equivalent to 100 mg iodide at least one hour before the dose. |
Experimental Protocols
Protocol 1: Thyroid Blockade for Therapeutic Iobenguane I-131 Infusion
Objective: To prevent the uptake of free ¹³¹I by the thyroid gland during and after the therapeutic administration of ¹³¹I-Iobenguane.
Materials:
-
Potassium iodide (KI) tablets or oral solution.
-
Calibrated dosing supplies (e.g., oral syringes for liquid formulations).
-
Patient's medical record and weight.
-
Personal Protective Equipment (PPE) as per institutional guidelines for handling radiopharmaceuticals.
Procedure:
-
Patient Screening: Confirm the patient is not pregnant and has no known hypersensitivity to iodine. Verify the patient's current medications to avoid potential drug interactions that may interfere with iobenguane uptake.
-
Pre-Infusion Blockade:
-
Begin administration of potassium iodide at least 24 hours prior to the scheduled Iobenguane I-131 infusion.
-
The standard adult dose is typically equivalent to 100 mg of iodide daily. For pediatric patients, the dose should be weight-adjusted.
-
-
Iobenguane Administration: Administer the Iobenguane I-131 dose as per the specific therapeutic protocol.
-
Post-Infusion Blockade:
-
Continue the daily administration of potassium iodide for 10 days following the Iobenguane I-131 infusion.
-
For high-dose therapy in pediatric patients, a more intensive and prolonged regimen may be required, as detailed in Table 1.
-
-
Patient Monitoring: Monitor the patient for any signs of adverse reactions to the thyroid blockade, such as gastrointestinal upset, rashes, or inflammation of the salivary glands. Monitor thyroid function (e.g., TSH levels) before starting and annually thereafter.
-
Hydration: Instruct the patient to maintain adequate hydration (at least 2 liters of fluid per day) starting at least one day before and continuing for one week after the Iobenguane infusion to minimize radiation to the bladder.
Protocol 2: Thyroid Blockade for Diagnostic Iobenguane I-123 Imaging
Objective: To prevent the uptake of free ¹²³I by the thyroid gland during diagnostic imaging with ¹²³I-Iobenguane.
Materials:
-
Potassium iodide (KI) tablets, potassium iodate tablets, or Lugol's solution.
-
Calibrated dosing supplies.
-
Patient's medical record, age, and weight.
-
PPE as per institutional guidelines.
Procedure:
-
Patient Screening: As in Protocol 1, confirm the absence of contraindications.
-
Thyroid Blockade Administration:
-
Administer the appropriate age- and weight-adjusted dose of the thyroid blocking agent.
-
For KI, administration should begin at least 24 hours before the Iobenguane I-123 injection.
-
Alternatively, some protocols suggest administration at least one hour before the dose.
-
Refer to Table 2 for specific pediatric dosing recommendations.
-
-
Iobenguane Administration: Administer the diagnostic dose of Iobenguane I-123.
-
Post-Imaging Blockade: Continue the thyroid blockade for 1-2 days following the Iobenguane I-123 injection.
-
Patient Monitoring: Monitor for any adverse effects of the blocking agent.
-
Hydration: Encourage good hydration to promote the excretion of the radiopharmaceutical.
Mandatory Visualizations
Caption: Experimental workflow for thyroid blockade before Iobenguane infusion.
References
Application Notes and Protocols: Image Acquisition and Analysis for Iobenguane SPECT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent that serves as an analog of the neurotransmitter norepinephrine (noradrenaline).[1] Its structural similarity allows it to be taken up by adrenergic neurons and neuroendocrine cells through the norepinephrine transporter (NET).[2][3] When labeled with a radioisotope, such as Iodine-123 (¹²³I) for diagnostic imaging or Iodine-131 (¹³¹I) for therapy, Iobenguane enables the visualization and treatment of neuroendocrine tumors like pheochromocytoma, paraganglioma, and neuroblastoma.[2][3]
Single-Photon Emission Computed Tomography (SPECT) imaging with ¹²³I-Iobenguane is a critical tool in clinical research and drug development. It is used for diagnosing and staging tumors, selecting patients for targeted radionuclide therapy, and monitoring treatment response. The quantitative analysis of SPECT images provides objective biomarkers for assessing tumor metabolism and therapeutic efficacy.
Principle: The Iobenguane Uptake Pathway
Iobenguane's utility is rooted in its ability to mimic norepinephrine. It is actively transported into presynaptic adrenergic nerve terminals and neuroendocrine tumor cells by the NET. Once inside the cell, it is concentrated and stored in neurosecretory granules. This targeted accumulation allows for specific imaging of tissues with high NET expression. In addition to the NET, the organic cation transporter 3 (OCT3), expressed in cardiomyocytes, also plays a significant role in the cardiac uptake of MIBG.
Caption: Mechanism of Iobenguane uptake into an adrenergic cell.
Part 1: Image Acquisition Protocols
Accurate and reproducible Iobenguane SPECT imaging requires strict adherence to standardized protocols, from patient preparation to the selection of imaging parameters.
Experimental Protocol 1: Patient Preparation and Radiopharmaceutical Administration
-
Medication Review: Certain medications can interfere with Iobenguane uptake and reduce the quality of the scan. When medically feasible, these drugs should be withdrawn prior to administration.
-
Interfering Medications: Tricyclic antidepressants, certain antihypertensives (e.g., labetalol, clonidine), and sympathomimetics can decrease the efficacy of Iobenguane uptake.
-
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, a thyroid blockade is essential.
-
Administer potassium iodide or Lugol's solution. For diagnostic scans with ¹²³I-Iobenguane, this is typically given one hour before the injection.
-
For therapeutic applications with ¹³¹I-Iobenguane, the blockade starts 24-48 hours before the injection and continues for 10-15 days after.
-
-
Dosing and Administration: The radiopharmaceutical dose depends on the patient's age, weight, and the purpose of the scan (diagnostic vs. therapeutic).
-
The agent is administered via intravenous (IV) injection.
-
| Agent & Use | Patient Population | Recommended Dose | Reference |
| ¹²³I-Iobenguane (AdreView®) | Adults (≥16 years) | 370 MBq (10 mCi) | |
| Pediatrics (<16 years, ≥70 kg) | 370 MBq (10 mCi) | ||
| Pediatrics (<16 years, <70 kg) | Weight-based calculation | ||
| ¹³¹I-Iobenguane (Azedra®) | Adults & Peds (>62.5 kg) | 18,500 MBq (500 mCi) | |
| Adults & Peds (≤62.5 kg) | 296 MBq/kg (8 mCi/kg) | ||
| Neuroblastoma (Trial) | 18 mCi/kg |
Table 1: Recommended Doses for Iobenguane Radiopharmaceuticals.
Experimental Protocol 2: SPECT/CT Image Acquisition
-
Imaging Timepoints: Imaging is typically performed approximately 24 hours (± 6 hours) after the injection of ¹²³I-Iobenguane to allow for clearance from non-target tissues and optimal tumor-to-background contrast. Whole-body and SPECT imaging can be performed over a 48-hour period for dosimetry calculations.
-
Imaging Equipment: A dual-head gamma camera equipped with a low-dose CT scanner is used for SPECT/CT acquisitions.
-
Acquisition Parameters: The choice of parameters is crucial for image quality. Optimization should be performed at each center.
| Parameter | Specification | Rationale / Comment | Reference |
| Radionuclide | Iodine-123 (¹²³I) | Principal Photopeak: 159 keV | |
| Collimator | Low-Energy, High-Resolution (LEHR) | Provides good spatial resolution for the 159 keV photon energy. | |
| Medium-Energy (ME) | Preferred by some centers to reduce septal penetration from high-energy photons. | ||
| Energy Window | 20% window centered at 159 keV | Standard window for capturing the primary photopeak. | |
| Imaging Type | Whole-body planar + SPECT/CT | Planar provides overview; SPECT/CT provides 3D localization and attenuation correction. | |
| Planar Matrix | 256x256 or 128x128 | Higher matrix for better spatial resolution. | |
| SPECT Matrix | 128x128 | Standard for clinical SPECT imaging. | |
| Acquisition Mode | Step-and-shoot or Continuous | Both modes are acceptable. |
Table 2: General SPECT/CT Acquisition Parameters for ¹²³I-Iobenguane.
Caption: General workflow for Iobenguane SPECT/CT imaging.
Part 2: Image Analysis Protocols
Quantitative analysis transforms SPECT data into objective metrics, which is vital for clinical trials and research.
Experimental Protocol 3: Quantitative Image Analysis
-
Image Reconstruction:
-
Iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are recommended.
-
The reconstruction algorithm must incorporate corrections for attenuation (using the CT map), scatter, and collimator-detector response.
-
For quantitative analysis, the system must be calibrated to convert pixel counts into activity concentrations (Bq/mL).
-
-
Region of Interest (ROI) Definition:
-
ROIs are drawn on the reconstructed images to delineate tumors and normal tissues (e.g., liver, mediastinum, heart).
-
This can be done manually, semi-automatically, or automatically.
-
-
Calculation of Quantitative Metrics:
-
Standardized Uptake Value (SUV): SUV normalizes the activity concentration in an ROI to the injected dose and patient weight, allowing for standardized comparison. It is a key metric for assessing tumor metabolic activity and response to therapy. The accuracy of SUV calculations can be better than 10%.
-
SUV = (Activity concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Patient Weight [kg])
-
-
Heart-to-Mediastinum (H/M) Ratio: Used primarily in cardiac imaging to assess sympathetic innervation. It is calculated by dividing the mean counts in an ROI over the heart by the mean counts in an ROI over the mediastinum on planar images. An H/M ratio ≥ 1.6 is associated with lower mortality risk in certain heart failure patients.
-
Caption: Workflow for quantitative analysis of Iobenguane SPECT data.
| Tissue / Region | Typical ¹²³I-Iobenguane Uptake | Rationale | Reference |
| Neuroendocrine Tumors | High / Focal | High expression of norepinephrine transporters (NET). | |
| Liver | Moderate / Diffuse | Physiological uptake and clearance pathway. | |
| Heart | High / Diffuse | Dense sympathetic innervation. | |
| Salivary Glands | High / Focal | Sympathetic innervation. | |
| Spleen | Moderate / Diffuse | Physiological uptake. | |
| Adrenal Medulla | Moderate / Focal | Site of norepinephrine synthesis and storage. | |
| Lungs | Low / Diffuse | Physiological uptake. |
Table 3: Normal Biodistribution and Expected Uptake in Tumors.
Part 3: Application in Drug Development
Iobenguane SPECT/CT is a valuable tool in oncology drug development, particularly for therapies targeting neuroendocrine tumors.
-
Patient Selection: It is used to identify patients with "Iobenguane scan-positive" disease, ensuring they are candidates for therapies targeting the NET, such as with therapeutic ¹³¹I-Iobenguane (Azedra®).
-
Assessing Therapeutic Response: Changes in tumor uptake (e.g., a reduction in SUVmax) can provide an early indication of treatment response, complementing anatomical changes seen on CT or MRI.
-
Dosimetry: In radionuclide therapy, initial diagnostic scans are used to calculate the estimated radiation dose that will be delivered to tumors and critical organs like the kidneys and bone marrow, allowing for personalized therapeutic doses.
The approval of ¹³¹I-Iobenguane (Azedra®) for unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma was based on a clinical trial that demonstrated its efficacy.
| Clinical Trial Parameter | Study IB12B (Azedra® Approval) | Reference |
| Patient Population | 68 evaluable patients with iobenguane scan-positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma. | |
| Primary Endpoint | Reduction of all antihypertensive medication by ≥50% for at least 6 months. | |
| Key Results | Primary Endpoint: Achieved by 25% of patients. | |
| Overall Tumor Response (RECIST): 22% of patients. | ||
| Durable Response: 53% of responders maintained the response for at least 6 months. |
Table 4: Summary of Pivotal Clinical Trial Data for ¹³¹I-Iobenguane (Azedra®).
References
Application Notes and Protocols for Iobenguane Studies Using Norepinephrine Transporter-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell lines that express the norepinephrine transporter (NET) for in vitro studies involving Iobenguane (meta-iodobenzylguanidine, MIBG). This document includes detailed information on suitable cell lines, quantitative data on Iobenguane uptake, and step-by-step experimental protocols.
Introduction to Iobenguane and the Norepinephrine Transporter
Iobenguane is a structural analog of the neurotransmitter norepinephrine.[1] Due to this similarity, it is recognized and transported by the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft.[1][2] This mechanism allows for the targeted delivery of Iobenguane to cells expressing NET, such as neuroblastoma and pheochromocytoma cells. When radiolabeled with iodine isotopes (e.g., ¹²³I or ¹³¹I), Iobenguane becomes a valuable tool for the diagnosis and treatment of these neuroendocrine tumors.[3][4]
Recommended Cell Lines for Iobenguane Studies
A variety of cell lines, both of human and rodent origin, are available for studying Iobenguane uptake and its subsequent cellular effects. These can be categorized into two main groups: cell lines endogenously expressing NET and genetically engineered cell lines overexpressing NET.
1. Cell Lines with Endogenous NET Expression:
-
SK-N-BE(2)C: A human neuroblastoma cell line known to exhibit active uptake of MIBG. This uptake is mediated by a specific, active transport process that is dependent on ATP, sodium, and temperature.
-
PC-12: A rat pheochromocytoma cell line that serves as a well-established model for neuronal differentiation and catecholamine synthesis. These cells possess a neuronal noradrenaline transport system and are frequently used in studies of NET function.
2. Genetically Engineered Cell Lines:
-
HEK293-hNET: Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human norepinephrine transporter (hNET). These cells provide a controlled system to study the specific function of hNET in Iobenguane uptake without the confounding factors of other neuronal-specific proteins.
Quantitative Data for Iobenguane Uptake
The efficiency of Iobenguane uptake by these cell lines can be quantified by determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity of uptake). These values provide a basis for comparing the transport efficiency across different cell models.
| Cell Line | Substrate | Km (µM) | Vmax (pmol/10⁶ cells/min) | Reference | | :--- | :--- | :--- | :--- | :: | | SK-N-BE(2)C | Iobenguane (MIBG) | approx. 0.01 | Not explicitly stated | | | PC-12 | Norepinephrine | Varies with Na+ and Cl- concentrations | Varies with Na+ and Cl- concentrations | | | HEK293-hNET | Iobenguane (MIBG) | Not explicitly stated | Not explicitly stated | |
Experimental Protocols
Detailed methodologies for conducting Iobenguane uptake assays are crucial for obtaining reliable and reproducible results. Below are protocols for both radiolabeled and non-radiolabeled Iobenguane uptake studies.
Protocol 1: Radiolabeled [¹²³I]Iobenguane Uptake Assay
This protocol is designed for quantifying the uptake of radiolabeled Iobenguane in cultured cells.
Materials:
-
NET-expressing cells (e.g., SK-N-BE(2)C, PC-12, or HEK293-hNET)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
[¹²³I]Iobenguane (specific activity >300 MBq/mg)
-
Desipramine (NET inhibitor)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cells twice with PBS. Pre-incubate the cells in the assay buffer for 15-30 minutes at 37°C. For inhibitor controls, add Desipramine (final concentration 10 µM) during this step.
-
Initiation of Uptake: Add [¹²³I]Iobenguane to each well to achieve the desired final concentration. For kinetic studies, a range of concentrations should be used.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Desipramine) from the total uptake. For kinetic analysis, plot the specific uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Non-Radiolabeled Iobenguane Uptake Assay using LC-MS/MS
This protocol provides an alternative to using radioactive materials by employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of intracellular Iobenguane.
Materials:
-
NET-expressing cells
-
Cell culture medium and supplements
-
PBS
-
Iobenguane (non-radiolabeled)
-
Acetonitrile
-
Internal standard (e.g., a deuterated analog of Iobenguane)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Iobenguane Solutions: Prepare a stock solution of Iobenguane and dilute it to the desired concentrations in the assay buffer.
-
Uptake Assay:
-
Wash the cells twice with PBS.
-
Add the Iobenguane solutions to the wells and incubate at 37°C for the desired time.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Sample Preparation for LC-MS/MS:
-
Lyse the cells with a known volume of lysis buffer.
-
Add an internal standard to each sample.
-
Precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of Iobenguane.
-
Inject the prepared samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Iobenguane.
-
Quantify the amount of Iobenguane in each sample by interpolating from the calibration curve.
-
Normalize the intracellular Iobenguane concentration to the protein concentration of each well.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for Iobenguane uptake assays and the key signaling pathways involved.
Experimental Workflow for Iobenguane Uptake Assay
Caption: Workflow for Iobenguane uptake assay.
Norepinephrine Transporter (NET)-Mediated Iobenguane Uptake and Intracellular Fate
Caption: NET-mediated Iobenguane uptake and its intracellular effects.
Conclusion
The cell lines and protocols detailed in these application notes provide a robust framework for conducting in vitro studies of Iobenguane. The selection of the appropriate cell line will depend on the specific research question, with endogenously expressing lines offering a more physiologically relevant model and engineered lines providing a more controlled system for studying NET-specific transport. By following the detailed protocols and utilizing the provided diagrams as a guide, researchers can obtain reliable and reproducible data on Iobenguane uptake and its downstream cellular consequences, contributing to the development of improved diagnostic and therapeutic strategies for neuroendocrine tumors.
References
Application Notes and Protocols for Quality Control and Purity Testing of Radiolabeled Iobenguane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) and purity testing protocols for radiolabeled Iobenguane, a radiopharmaceutical used for the diagnosis and treatment of neuroendocrine tumors.[1][2][3] Adherence to these protocols is critical to ensure the safety, efficacy, and quality of the final drug product.
Iobenguane, structurally similar to the neurotransmitter norepinephrine, is taken up by adrenergic tissues, allowing for targeted delivery of radiation to tumors such as pheochromocytomas and neuroblastomas.[1][4] The quality control of radiolabeled Iobenguane, whether labeled with Iodine-123 for diagnostic imaging or Iodine-131 for therapeutic purposes, involves a series of rigorous tests to confirm its identity, purity, and safety.
Key Quality Control Specifications
The following table summarizes the key quality control tests and their acceptance criteria for radiolabeled Iobenguane injection, based on pharmacopeial standards.
| Parameter | Test | Acceptance Criteria | Reference |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) / Thin-Layer Chromatography (TLC) | ≥ 90.0% (I-131, USP) ≥ 92% (I-131 for therapeutic use, EP) ≥ 94% (I-131 for diagnostic use, WHO) | |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99% of total radioactivity is from the specified iodine isotope (e.g., I-131 or I-123) | |
| pH | Potentiometry | 4.5 - 7.5 (USP) 3.5 - 8.0 (WHO) | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175/V USP Endotoxin Units/mL (where V is the maximum recommended total dose in mL) | |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth |
Experimental Protocols
Radiochemical Purity (RCP) Determination by HPLC
This protocol outlines the determination of radiochemical purity of Iobenguane injection using a reversed-phase high-performance liquid chromatography (HPLC) system.
Objective: To separate and quantify Iobenguane from its potential radiochemical impurities, primarily free radioiodide.
Materials:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Filtered and degassed mixture of water and acetonitrile (e.g., 900:100 v/v).
-
Iobenguane Reference Standard
-
Sample of radiolabeled Iobenguane injection
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 1.5 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare a solution of the Iobenguane reference standard in the mobile phase.
-
System Suitability:
-
Inject the Iobenguane reference standard.
-
The column efficiency should be not less than 1000 theoretical plates.
-
The tailing factor for the iobenguane peak should not be more than 1.2.
-
The relative standard deviation for replicate injections should not be more than 1.5%.
-
-
Sample Analysis:
-
Inject a small, accurately measured volume (e.g., 20 µL) of the radiolabeled Iobenguane injection, containing a suitable amount of radioactivity (e.g., 1.6 to 2.7 MBq), into the chromatograph.
-
Record the chromatogram for a sufficient time to allow for the elution of all relevant peaks.
-
-
Data Analysis:
-
Identify the peaks corresponding to Iobenguane and any radiochemical impurities by comparing the retention times with the standard chromatogram.
-
Measure the area of each peak in the radiochromatogram.
-
Calculate the radiochemical purity as the percentage of the radioactivity of the Iobenguane peak relative to the total radioactivity of all peaks.
Formula:
-
Radionuclidic Purity Determination
Objective: To identify and quantify the radionuclidic impurities in the Iobenguane injection.
Materials:
-
High-purity germanium (HPGe) detector or a similar high-resolution gamma spectrometer.
-
Multichannel analyzer.
-
Sample of radiolabeled Iobenguane injection.
Procedure:
-
System Calibration: Calibrate the gamma spectrometer for energy and efficiency using certified radionuclide standards.
-
Sample Measurement:
-
Place the Iobenguane injection sample at a suitable distance from the detector to ensure acceptable dead time.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain statistically valid data for the principal gamma peak of the iodine isotope and any potential impurities.
-
-
Data Analysis:
-
Identify the gamma-ray peaks corresponding to the primary iodine isotope (e.g., 364.5 keV for I-131 or 159 keV for I-123).
-
Identify any other gamma-ray peaks that do not belong to the primary radionuclide.
-
Calculate the percentage of the total radioactivity contributed by the primary radionuclide.
-
Bacterial Endotoxin Test (BET)
Objective: To detect and quantify bacterial endotoxins in the Iobenguane injection using the Limulus Amebocyte Lysate (LAL) test.
Materials:
-
LAL reagent (gel-clot or chromogenic).
-
Endotoxin-free test tubes and pipettes.
-
Water bath or heating block at 37°C.
-
Control Standard Endotoxin (CSE).
-
Iobenguane injection sample.
Procedure (Gel-Clot Method):
-
Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions. Prepare a series of endotoxin standards.
-
Test for Interfering Factors: Perform a product inhibition/enhancement test to ensure that the Iobenguane sample does not interfere with the LAL test.
-
Sample Testing:
-
Add 0.1 mL of the Iobenguane injection (or a suitable dilution) to an endotoxin-free test tube.
-
Add 0.1 mL of the LAL reagent to the tube.
-
Gently mix and incubate at 37°C for 60 minutes.
-
-
Reading Results: After incubation, carefully invert the test tubes 180°. A positive result is indicated by the formation of a firm gel that remains intact. The endotoxin level is determined by the lowest concentration of the standard that forms a gel.
Sterility Test
Objective: To determine if the Iobenguane injection is free from viable microorganisms.
Materials:
-
Fluid Thioglycollate Medium (FTM).
-
Soybean-Casein Digest Medium (SCDM).
-
Sterile membrane filtration unit (0.45 µm pore size).
-
Sterile needles and syringes.
-
Incubators at 20-25°C and 30-35°C.
Procedure (Membrane Filtration):
-
Sample Filtration: Aseptically filter a specified volume of the Iobenguane injection through a sterile membrane filter. The radioactivity of the sample may require appropriate shielding and handling procedures.
-
Filter Rinsing: Rinse the filter with a sterile rinsing fluid to remove any inhibitory substances.
-
Incubation: Aseptically cut the membrane filter in half. Immerse one half in FTM and the other half in SCDM.
-
Observation: Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.
-
Result Interpretation: Observe the media for any signs of microbial growth (e.g., turbidity). The absence of growth indicates that the product is sterile.
Visualizations
Iobenguane Uptake and Mechanism of Action
The following diagram illustrates the mechanism of Iobenguane uptake into neuroendocrine tumor cells via the norepinephrine transporter (NET).
Caption: Mechanism of radiolabeled Iobenguane uptake and action in tumor cells.
Quality Control Workflow for Radiolabeled Iobenguane
This diagram outlines the logical flow of the quality control testing process for a batch of radiolabeled Iobenguane.
Caption: Quality control workflow for radiolabeled Iobenguane.
References
Troubleshooting & Optimization
Troubleshooting low tumor uptake of Iobenguane I-123
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Iobenguane I-123 (also known as MIBG) for tumor imaging.
Troubleshooting Guide: Low Tumor Uptake of Iobenguane I-123
Low or absent tumor uptake of Iobenguane I-123 is a significant challenge that can lead to false-negative results. This guide provides a systematic approach to troubleshooting common causes.
Q1: What are the most common causes of low Iobenguane I-123 tumor uptake?
The most frequent reasons for diminished uptake are interference from medications, improper patient preparation, and inherent tumor biology. Each of these areas should be carefully reviewed when troubleshooting a suboptimal scan.
Q2: A patient's scan shows poor tumor uptake. How can I determine if medication is the cause?
A thorough review of the patient's medication history is critical. Many drugs can interfere with the uptake of Iobenguane I-123 by blocking the norepinephrine transporter (NET), which is essential for its accumulation in neuroendocrine tumors.[1][2][3][4]
Actionable Steps:
-
Medication Reconciliation: Compare the patient's current and recent medications against the list of interfering drugs.
-
Discontinuation Timeframe: Ensure that any interfering medications were discontinued for an adequate period before the scan, typically at least 5 half-lives of the drug.[1]
-
Consult Prescribing Physician: If there are questions about a specific medication or its half-life, consult with the prescribing physician.
Below is a summary of common medications known to interfere with Iobenguane I-123 uptake.
| Drug Class | Examples | Mechanism of Interference | Recommended Discontinuation Period |
| Antidepressants | |||
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine, Doxepin, Nortriptyline, Desipramine | Pharmacodynamic antagonism, decreased norepinephrine uptake | At least 5 half-lives |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine, Milnacipran | Pharmacodynamic antagonism, decreased norepinephrine uptake | At least 5 half-lives |
| Other Antidepressants | Bupropion, Mirtazapine, Nefazodone | Pharmacodynamic antagonism | At least 5 half-lives |
| Antihypertensives | |||
| Beta-Blockers | Labetalol | Pharmacodynamic antagonism, decreased norepinephrine uptake | At least 5 half-lives |
| Calcium Channel Blockers | May interfere with uptake | Consult prescribing physician | |
| Sympathomimetics | |||
| Decongestants | Pseudoephedrine, Phenylephrine | Receptor binding competition | At least 5 half-lives |
| Stimulants | Amphetamine, Methylphenidate, Dexmethylphenidate | Receptor binding competition | At least 5 half-lives |
| Other | |||
| Reserpine | Depletes catecholamine stores | At least 5 half-lives | |
| Cocaine | Blocks norepinephrine transporter | Discontinue prior to scan |
Q3: What are the key patient preparation steps to ensure optimal Iobenguane I-123 uptake?
Proper patient preparation is crucial for a successful scan and to minimize radiation exposure to non-target tissues.
Protocol Summary:
| Preparation Step | Rationale | Detailed Protocol |
| Thyroid Blockade | To prevent uptake of free radioiodine by the thyroid gland, reducing the risk of thyroid neoplasia. | Administer potassium iodide oral solution or Lugol's solution (equivalent to 100 mg iodide for adults) at least one hour before Iobenguane I-123 administration. |
| Hydration | To promote clearance of the radiopharmaceutical from the body and minimize radiation dose to the bladder. | Encourage the patient to be well-hydrated before and for at least 48 hours after the injection. Frequent voiding should be encouraged. |
| Dietary Restrictions | To ensure optimal absorption of the radiopharmaceutical. | Patients may be advised to be NPO (nothing by mouth) for a short period before and after oral administration of thyroid-blocking agents to ensure absorption. |
Q4: Can the tumor's characteristics influence Iobenguane I-123 uptake?
Yes, the biological characteristics of the tumor itself can lead to low uptake. This is often referred to as "MIBG non-avidity."
-
Low Norepinephrine Transporter (NET) Expression: The tumor may have low expression of the norepinephrine transporter, which is necessary for Iobenguane I-123 to enter the tumor cells.
-
Tumor Dedifferentiation: Poorly differentiated or anaplastic tumors may lose the ability to express NET, resulting in poor uptake.
-
Tumor Metabolism: The metabolic state of the tumor and the tumor microenvironment can influence the expression and function of transporters.
If medication interference and improper patient preparation are ruled out, low uptake may be indicative of the tumor's biology.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of Iobenguane I-123 uptake in tumors?
Iobenguane is a structural analog of norepinephrine. It is taken up by neuroendocrine cells through the norepinephrine transporter (NET). Once inside the cell, it is concentrated in neurosecretory granules. The attached Iodine-123 allows for imaging of these tumors using scintigraphy.
Q6: What is the standard protocol for Iobenguane I-123 administration and imaging?
| Phase | Protocol |
| Radiopharmaceutical | Iobenguane I-123 (AdreView™) |
| Adult Dose | 10 mCi (370 MBq) administered intravenously over 1-2 minutes. |
| Pediatric Dose | Weight-based calculation for patients under 70 kg. |
| Imaging Time | Whole-body planar scintigraphy is typically performed 24 ± 6 hours after administration. SPECT or SPECT/CT may also be performed. |
| Thyroid Blockade | Administer potassium iodide at least 1 hour prior to Iobenguane I-123 injection. |
Q7: What does the normal physiological distribution of Iobenguane I-123 look like?
Normal uptake can be seen in the salivary glands, liver, spleen, and myocardium. Faint uptake may be visible in the adrenal glands. The bowel and bladder will also show activity as the radiopharmaceutical is cleared from the body.
Q8: Can renal impairment affect Iobenguane I-123 imaging?
Yes, severe renal impairment can lead to increased radiation exposure and may decrease the quality of the images due to delayed clearance of the radiopharmaceutical.
Visualizations
References
Technical Support Center: Iobenguane In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with Iobenguane (mIBG), particularly focusing on strategies to minimize off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target Iobenguane binding?
A1: Off-target binding of Iobenguane primarily occurs due to two main reasons:
-
Uptake by the Norepinephrine Transporter (NET) in non-target tissues: Iobenguane is a norepinephrine analog and is taken up by the NET, which is expressed not only in target neuroendocrine tumors but also in adrenergically innervated tissues like the heart, lungs, salivary glands, liver, and spleen.[1][2][3]
-
Uptake by other transporters: Organic cation transporters, particularly OCT3, are expressed in various tissues, including the small intestine and kidneys, and contribute to the non-specific uptake of Iobenguane.[4][5]
-
Release of free radioiodine: The radioiodine label on Iobenguane can be cleaved in vivo, leading to its uptake by the thyroid gland.
Q2: How can I prevent thyroid uptake of free radioiodine?
A2: To prevent the thyroid gland from taking up free radioiodine, it is crucial to administer a thyroid-blocking agent. This is typically achieved by giving the subject a stable iodine solution, such as potassium iodide (KI) or Lugol's solution. The stable iodine saturates the thyroid's iodine uptake mechanism, competitively inhibiting the uptake of the radioactive iodine. This should be started before the administration of radioiodinated Iobenguane and continued for a period afterward.
Q3: What medications should be discontinued before Iobenguane administration to reduce off-target binding?
A3: A number of medications can interfere with Iobenguane uptake by the norepinephrine transporter (NET) and should be discontinued for at least 5 half-lives before administration. These include:
-
Tricyclic antidepressants (e.g., Imipramine)
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
-
Sympathomimetic amines (e.g., pseudoephedrine, amphetamines)
-
Certain antihypertensives (e.g., Labetalol, alpha and beta agonists)
-
Monoamine Oxidase Inhibitors (MAOIs)
A comprehensive review of all concomitant medications is essential to avoid inhibition of Iobenguane uptake in the target tissue, which would relatively increase the proportion of off-target binding.
Q4: Can I reduce non-specific uptake in organs like the liver and kidneys?
A4: Yes, studies have shown that inhibiting the Organic Cation Transporter 3 (OCT3) can reduce non-specific uptake in tissues like the small intestine and kidneys. This can be achieved by administering clinically approved corticosteroids such as hydrocortisone or prednisolone prior to Iobenguane injection. This strategy has been shown to improve the selectivity of Iobenguane for neuroblastoma cells, which primarily rely on the norepinephrine transporter (NET) for uptake.
Troubleshooting Guides
Issue: High Thyroid Uptake Observed in Imaging
| Possible Cause | Troubleshooting Step |
| Inadequate thyroid blockade. | Ensure the correct dose of potassium iodide was administered at the appropriate time before and after Iobenguane injection. |
| Patient non-compliance with thyroid blockade medication. | Verify and document patient compliance with the prescribed regimen. |
| Use of iodine-containing medications or contrast agents. | Review the patient's recent medication and imaging history for any iodine-containing substances that could interfere with thyroid blockade. |
Issue: Poor Tumor-to-Background Ratio
| Possible Cause | Troubleshooting Step |
| Interference from concomitant medications. | Confirm that all interfering medications were discontinued for an adequate period (at least 5 half-lives) before Iobenguane administration. |
| Low NET expression by the tumor. | Consider alternative imaging agents if the tumor has low or heterogeneous NET expression. |
| High non-specific uptake by other transporters. | Consider pre-treatment with an OCT3 inhibitor like hydrocortisone to reduce uptake in non-target organs. |
| Use of low-specific-activity Iobenguane. | Utilize a high-specific-activity formulation of Iobenguane to minimize the total amount of iobenguane administered, which can improve the target-to-background ratio. |
Quantitative Data Summary
The following tables summarize the impact of various interventions on Iobenguane uptake.
Table 1: Effect of OCT3 Inhibition on [¹²³I]mIBG Uptake In Vitro
| Cell Line | Transporter | Intervention | Reduction in Uptake (%) |
| HEK-293 | OCT3 | Hydrocortisone | Significant |
| HEK-293 | OCT3 | Prednisolone | Significant |
| Neuroblastoma | NET | Hydrocortisone | Minor |
| Neuroblastoma | NET | Prednisolone | Minor |
| Data adapted from a study on the effect of corticosteroids on mIBG uptake. |
Table 2: Medications Affecting Iobenguane Uptake and Recommended Withdrawal Period
| Medication Class | Examples | Recommended Withdrawal Period |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | At least 5 half-lives |
| SNRIs | Venlafaxine, Duloxetine | At least 5 half-lives |
| Sympathomimetics | Pseudoephedrine, Amphetamine | At least 5 half-lives |
| Alpha/Beta Agonists | Labetalol, Epinephrine | At least 5 half-lives |
| This is not an exhaustive list. Always consult the drug's prescribing information. |
Experimental Protocols
Protocol 1: Thyroid Blockade Prior to Radioiodinated Iobenguane Administration
Objective: To prevent the uptake of free radioiodine by the thyroid gland.
Materials:
-
Potassium iodide (KI) solution or tablets.
-
Dosing vehicle (e.g., water, juice).
Procedure:
-
Begin administration of potassium iodide at least 24 hours prior to the administration of radioiodinated Iobenguane.
-
The typical adult dose is 100 mg of iodide. Adjust the dose for pediatric patients based on weight.
-
Continue daily administration of potassium iodide for 10-14 days following the Iobenguane injection.
-
Ensure the patient is well-hydrated to promote the excretion of unbound radioiodine.
Protocol 2: Reduction of Non-Specific Uptake via OCT3 Inhibition
Objective: To improve the selectivity of Iobenguane for NET-expressing tissues by blocking OCT3-mediated uptake.
Materials:
-
Hydrocortisone or Prednisolone for injection.
-
Sterile saline for dilution.
Procedure:
-
A single dose of hydrocortisone or prednisolone is administered prior to the injection of Iobenguane.
-
The exact timing and dosage should be optimized for the specific animal model and experimental goals. A study in mice showed effects when administered prior to [¹²³I]mIBG.
-
Administer the corticosteroid intravenously.
-
Proceed with the planned Iobenguane administration and subsequent imaging or therapeutic procedures.
Visualizations
Caption: Iobenguane uptake pathways and points of intervention.
Caption: Workflow for reducing off-target Iobenguane binding.
References
- 1. Iobenguane I-131 for Advanced Pheochromocytoma or Paraganglioma - The ASCO Post [ascopost.com]
- 2. Iobenguane - Wikipedia [en.wikipedia.org]
- 3. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved selectivity of mIBG uptake into neuroblastoma cells in vitro and in vivo by inhibition of organic cation transporter 3 uptake using clinically approved corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. improved-selectivity-of-mibg-uptake-into-neuroblastoma-cells-in-vitro-and-in-vivo-by-inhibition-of-organic-cation-transporter-3-uptake-using-clinically-approved-corticosteroids - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Iobenguane Infusion Parameters for Patient Safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iobenguane infusions. The information is designed to address specific issues that may be encountered during experimental and clinical use, with a focus on ensuring patient safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended infusion rates for the Iobenguane I-131 therapeutic dose?
A1: Recommended infusion rates for the therapeutic dose of Iobenguane I-131 (Azedra®) are dependent on the patient population. For adults, the recommended rate is 100 mL/hour over a 30-minute period.[1][2] For pediatric patients aged 12 years and older, the infusion should be administered at a rate of 50 mL/hour over 60 minutes.[1][2]
Q2: What premedication is required before Iobenguane infusion?
A2: Several premedications are essential for patient safety. To prevent nausea and vomiting, an antiemetic should be administered 30 minutes prior to each Iobenguane dose.[1] To protect the thyroid from radioiodine uptake, a thyroid blockade using inorganic iodine (e.g., potassium iodide) must be initiated at least 24 hours before the dose and continued for 10 days after each dose. Patients should also be instructed to increase fluid intake to at least two liters a day, starting one day before and continuing for one week after each dose, to minimize radiation exposure to the bladder.
Q3: What are the critical patient monitoring parameters during and after infusion?
A3: Continuous and careful patient monitoring is crucial. Blood pressure should be monitored frequently, especially within the first 24 hours after each therapeutic dose, due to the risk of hypertension. Complete blood counts (CBC) should be monitored weekly for up to 12 weeks to detect myelosuppression, including neutropenia, thrombocytopenia, and anemia. Renal function should also be assessed, particularly in patients with pre-existing renal impairment. Additionally, patients should be monitored for signs of pneumonitis, such as cough and dyspnea.
Q4: Which medications should be discontinued prior to Iobenguane infusion?
A4: Drugs that reduce catecholamine uptake or deplete catecholamine stores can interfere with the efficacy of Iobenguane. These medications, which include certain antidepressants, decongestants like pseudoephedrine, and some blood pressure medications like labetalol or reserpine, should be discontinued for at least 5 half-lives before administration of either a dosimetric or therapeutic dose of Iobenguane and for at least 7 days after each dose.
Q5: What are the key steps for preparing the Iobenguane I-131 therapeutic dose for infusion?
A5: The therapeutic dose preparation involves several critical steps. The appropriate number of vials should be thawed to room temperature in lead pots without heating or refreezing. Each vial must be gently swirled to ensure homogeneity. A venting unit should be inserted into the vial, and the dose should be drawn into a shielded syringe and measured in a dose calibrator to ensure the activity is within ±10% of the prescribed therapeutic dose. The final preparation should be administered within 8 hours of being retrieved from frozen storage.
Troubleshooting Guides
Issue 1: Patient develops hypertension during or shortly after infusion.
-
Symptoms: Systolic blood pressure ≥160 mm Hg with a ≥20 mm Hg increase from baseline, or diastolic blood pressure ≥100 mm Hg with a ≥10 mm Hg increase from baseline, typically within 24 hours of infusion.
-
Immediate Actions:
-
If the infusion is ongoing, consider slowing or stopping the infusion as per institutional protocol and clinical judgment.
-
Monitor vital signs, especially blood pressure, every 15 minutes or more frequently as needed.
-
Administer antihypertensive medications as prescribed. The choice of agent may depend on the patient's clinical status and institutional guidelines.
-
Ensure the patient is in a calm and comfortable environment.
-
-
Root Cause Analysis & Prevention:
-
Pheochromocytomas and paragangliomas, the target tumors for Iobenguane therapy, can release excess catecholamines, leading to high blood pressure.
-
Ensure that any interfering medications that could exacerbate hypertension have been appropriately discontinued prior to the infusion.
-
Establish a clear protocol for blood pressure monitoring and management before initiating the infusion.
-
Issue 2: Suspected Extravasation at the Infusion Site.
-
Symptoms: Pain, burning, stinging, swelling, or redness at the injection site.
-
Immediate Actions:
-
Immediately stop the infusion.
-
Disconnect the IV tubing but leave the catheter in place initially.
-
Attempt to aspirate any residual drug from the catheter and surrounding tissue. Do not apply pressure to the area.
-
Remove the IV catheter.
-
Elevate the affected limb to minimize swelling.
-
Notify the responsible physician and the radiation safety officer immediately.
-
Management of Iobenguane extravasation is largely supportive. Specific guidelines for applying warm or cold compresses to radiopharmaceutical extravasations are not well-established; consult institutional protocols. For many non-cytotoxic drugs, cold compresses are used to cause vasoconstriction and limit drug spread.
-
-
Prevention:
-
Ensure proper IV line patency before starting the infusion by flushing with 0.9% Sodium Chloride Solution.
-
Use a secure and well-placed IV catheter. Avoid placing cannulas in or near joints.
-
Visually inspect the infusion site frequently during administration.
-
Issue 3: Patient exhibits signs of a severe infusion reaction.
-
Symptoms: Hives, difficulty breathing, swelling of the face, lips, tongue, or throat, chest pressure, or severe dizziness.
-
Immediate Actions:
-
Stop the infusion immediately.
-
Initiate emergency medical procedures as per institutional protocol for anaphylactic reactions.
-
Administer emergency medications such as antihistamines, corticosteroids, and epinephrine as required.
-
Provide respiratory support if necessary.
-
Monitor vital signs continuously.
-
-
Prevention:
-
Obtain a thorough patient history regarding allergies and previous reactions to medications.
-
Ensure premedications, such as antiemetics, are administered as scheduled.
-
Consider starting the infusion at a slower rate for the initial few minutes to observe for any immediate reactions.
-
Data Summary
Table 1: Iobenguane I-131 (Azedra®) Infusion Parameters
| Parameter | Adult | Pediatric (≥12 years) | Reference |
| Therapeutic Dose Infusion Rate | 100 mL/hour | 50 mL/hour | |
| Therapeutic Dose Infusion Duration | 30 minutes | 60 minutes | |
| Dosimetric Dose Administration | IV injection over 60 seconds | IV injection over 60 seconds | |
| Pre-infusion IV Line Flush | 250 mL of 0.9% NaCl at 200 mL/hour | 250 mL of 0.9% NaCl at 200 mL/hour | |
| Post-infusion IV Line Flush | At least 50 mL of 0.9% NaCl | At least 50 mL of 0.9% NaCl |
Table 2: Key Premedication and Patient Preparation Protocols
| Protocol | Details | Timing | Reference |
| Thyroid Blockade | Inorganic iodine (e.g., Potassium Iodide) | Start ≥24 hours before each dose and continue for 10 days after | |
| Antiemetic Administration | Standard antiemetic medication | 30 minutes prior to each dose | |
| Hydration | Increased fluid intake | Start ≥1 day before each dose and continue for 1 week after | |
| Discontinuation of Interfering Drugs | Drugs that reduce catecholamine uptake or deplete stores | Discontinue for at least 5 half-lives before each dose; do not resume for at least 7 days after |
Experimental Protocols
Protocol 1: Administration of Iobenguane I-131 Therapeutic Dose
-
Patient Preparation:
-
Verify that the patient has adhered to the thyroid blockade, hydration, and antiemetic premedication protocols.
-
Confirm that all interfering medications have been discontinued for the appropriate duration.
-
Ensure platelet counts are not less than 80,000/mcL and absolute neutrophil counts (ANC) are not less than 1,200/mcL before the first therapeutic dose.
-
-
IV Line Setup and Patency Check:
-
Establish a primary intravenous line.
-
Verify line patency by infusing 250 mL of 0.9% Sodium Chloride Solution, USP at a recommended rate of 200 mL/hour.
-
Assemble a secondary intravenous line for the Iobenguane dose.
-
-
Iobenguane I-131 Dose Preparation:
-
Thaw the required vials to room temperature in shielded containers.
-
Gently swirl each vial to ensure homogeneity.
-
Using aseptic technique and appropriate radiation shielding, prepare the therapeutic dose. Insert a venting unit into the vial.
-
-
Infusion Administration:
-
Clamp the primary intravenous line just above the connection for the secondary line.
-
Unclamp the secondary line and administer the Iobenguane I-131 therapeutic dose at the prescribed rate (100 mL/hour for adults; 50 mL/hr for pediatrics).
-
Monitor the patient closely for any signs of infusion reaction or extravasation.
-
-
Post-Infusion Flush:
-
Once the Iobenguane infusion is complete (first air bubbles form in the line), clamp the secondary intravenous line.
-
Remove the clamp from the primary intravenous line to flush any residual drug from the shared portion of the line with at least 50 mL of 0.9% Sodium Chloride Solution.
-
Visualizations
Caption: Iobenguane I-131 uptake mechanism and site of drug interactions.
Caption: Standard workflow for Iobenguane I-131 infusion administration.
Caption: Decision pathway for managing infusion-related hypertension.
References
Technical Support Center: Managing Adverse Effects of Iobenguane I-131 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iobenguane I-131 therapy in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
I. Troubleshooting Guides
This section provides guidance on managing acute and anticipated adverse effects during Iobenguane I-131 therapy.
Question: A subject in our study is experiencing significant nausea and vomiting shortly after Iobenguane I-131 infusion. What is the recommended course of action?
Answer:
Nausea and vomiting are common adverse effects, typically occurring within the first 24 hours post-infusion.[1] Prophylactic administration of antiemetics is recommended 30 minutes prior to the Iobenguane I-131 dose to mitigate this.[2][3][4][5]
If a subject is experiencing persistent nausea and vomiting despite prophylaxis, the following steps should be taken:
-
Administer Rescue Antiemetics: Utilize a different class of antiemetic medication for rescue therapy.
-
Ensure Adequate Hydration: Intravenous fluids may be necessary to prevent dehydration, especially if the subject is unable to tolerate oral fluids. Instruct patients to drink at least two liters of fluid per day starting at least one day before and continuing for one week after each dose to minimize radiation to the bladder.
-
Monitor Electrolytes: Assess serum electrolytes to correct any imbalances resulting from vomiting.
-
Dietary Modification: Advise the subject to consume small, frequent meals of bland, low-fat foods.
Question: We have observed a significant drop in blood cell counts in a subject undergoing Iobenguane I-131 therapy. How should we manage this myelosuppression?
Answer:
Myelosuppression, including thrombocytopenia, neutropenia, and anemia, is a serious and prolonged adverse effect of Iobenguane I-131 therapy. Close monitoring and proactive management are critical.
Monitoring:
-
Perform a complete blood count (CBC) weekly for up to 12 weeks following each therapeutic dose, or until counts return to baseline or the normal range.
Management Algorithm:
A dose modification strategy is recommended based on the severity of myelosuppression following the first therapeutic dose.
| Hematologic Toxicity | Action |
| Platelet count < 25,000/mcL | Interrupt therapy until platelet count improves to normal or baseline. Resume at a reduced dose. |
| Platelet count < 50,000/mcL with active bleeding | Interrupt therapy until platelet count improves to normal or baseline. Resume at a reduced dose. |
| Absolute Neutrophil Count (ANC) < 500/mcL | Interrupt therapy until ANC improves to normal or baseline. Resume at a reduced dose. |
| Febrile Neutropenia | Interrupt therapy until ANC improves to normal or baseline. Resume at a reduced dose. |
| Life-threatening anemia lasting > 7 days | Interrupt therapy until anemia improves to normal or baseline. Resume at a reduced dose. |
Source:
Supportive Care:
-
Thrombocytopenia: Platelet transfusions may be necessary for subjects with very low platelet counts or active bleeding.
-
Neutropenia: Consider the use of granulocyte-colony stimulating factors (G-CSF) to stimulate neutrophil production. Implement neutropenic precautions to minimize infection risk.
-
Anemia: Red blood cell transfusions may be required for symptomatic anemia.
Question: A subject has developed hypertension following Iobenguane I-131 infusion. What is the appropriate management?
Answer:
Worsening of pre-existing hypertension or new-onset hypertension can occur, typically within the first 24 hours after infusion.
Monitoring:
-
Monitor blood pressure frequently during the first 24 hours after each therapeutic dose.
Management:
-
Administer antihypertensive medications as clinically indicated. The choice of agent should be based on the subject's clinical status and comorbidities.
-
If hypertension is severe or refractory to treatment, consider hospitalization for continuous monitoring and intravenous antihypertensive therapy.
Question: How should potential extravasation of Iobenguane I-131 during infusion be handled?
Answer:
Extravasation of a therapeutic radiopharmaceutical can lead to severe local tissue injury. Prevention and immediate action are crucial.
Prevention:
-
Catheter Placement Verification: Before infusing the therapeutic dose, verify proper catheter placement. This can be done by administering a small test dose of a non-therapeutic radiotracer, such as 37 MBq of 99mTc-pertechnetate, and monitoring for any signs of extravasation.
Management of Suspected Extravasation:
-
Stop the Infusion Immediately.
-
Leave the Catheter in Place: Do not remove the catheter initially, as it may be used to aspirate any extravasated drug.
-
Aspirate: Attempt to aspirate any residual drug from the catheter and the extravasation site.
-
Notify Radiation Safety Officer: Immediately contact the institution's Radiation Safety Officer for guidance on managing the radioactive spill and patient decontamination.
-
Local Measures: Elevate the affected limb to promote lymphatic drainage. The application of cold or warm compresses is controversial and should be guided by institutional policy and the specific characteristics of the radiopharmaceutical.
-
Dosimetric Assessment: The Radiation Safety Officer will perform a dosimetric assessment to estimate the radiation dose to the affected tissue.
-
Surgical Consultation: Depending on the estimated dose and the severity of the injury, a consultation with a plastic or general surgeon may be necessary.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of adverse effects associated with Iobenguane I-131 therapy.
General
-
What are the most common adverse effects of Iobenguane I-131 therapy? The most common adverse events include myelosuppression (lymphopenia, neutropenia, thrombocytopenia), nausea, and fatigue. Other common side effects are vomiting, dizziness, and hypertension.
-
What are the serious adverse reactions to Iobenguane I-131? Serious adverse reactions include severe and prolonged myelosuppression, secondary myelodysplastic syndrome (MDS) and leukemia, hypothyroidism, elevations in blood pressure, renal toxicity, and pneumonitis.
Myelosuppression
-
What is the typical onset and duration of myelosuppression? The median time to nadir for Grade 4 neutropenia is approximately 36-43 days, with a median duration of 12-18.5 days until improvement to Grade 3 or less.
Thyroid Toxicity
-
Why is thyroid blockade necessary during Iobenguane I-131 therapy? Iobenguane contains radioactive iodine (I-131), which can be taken up by the thyroid gland, potentially causing hypothyroidism or increasing the risk of thyroid neoplasia. Thyroid blockade with inorganic iodine (e.g., potassium iodide) saturates the thyroid with non-radioactive iodine, preventing the uptake of I-131.
-
What is the recommended protocol for thyroid blockade? Administer inorganic iodine starting at least 24 hours before and continuing for 10 days after each Iobenguane I-131 dose.
-
How should thyroid function be monitored? Assess thyroid-stimulating hormone (TSH) levels prior to initiating therapy and annually thereafter.
Renal Toxicity
-
How is renal function monitored during therapy? Monitor renal function, including serum creatinine and estimated glomerular filtration rate (eGFR), during and after treatment. Patients with pre-existing renal impairment are at higher risk and should be monitored more frequently.
Secondary Malignancies
-
What is the risk of secondary malignancies after Iobenguane I-131 therapy? There is a risk of developing secondary malignancies, including myelodysplastic syndrome (MDS) and acute leukemia. The time to development can range from 12 months to 7 years.
III. Quantitative Data on Adverse Events
The following table summarizes the incidence of common and serious adverse reactions observed in clinical trials of Iobenguane I-131 (AZEDRA®).
Table 1: Incidence of Adverse Reactions in Patients Receiving Iobenguane I-131
| Adverse Reaction | Grade 3-4 Incidence (%) |
| Hematologic | |
| Lymphopenia | 78 |
| Neutropenia | 59 |
| Thrombocytopenia | 50 |
| Anemia | 24 |
| Increased international normalized ratio | 18 |
| Non-Hematologic | |
| Fatigue | 26 |
| Nausea | 16 |
| Dizziness | 13 |
| Hypertension | 11 |
| Vomiting | 10 |
Source:
IV. Experimental Protocols
This section provides detailed methodologies for key monitoring experiments.
1. Complete Blood Count (CBC) Analysis
-
Objective: To monitor for myelosuppression.
-
Methodology:
-
Sample Collection: Collect 3-4 mL of whole blood via venipuncture into a K3 EDTA anticoagulated tube.
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Analyze the sample as soon as possible, and no later than 24 hours after collection.
-
Instrumentation: Utilize a validated automated hematology analyzer (e.g., Coulter® HMX or similar).
-
Analysis: Perform the CBC analysis according to the instrument manufacturer's instructions and the laboratory's standard operating procedure. The analysis should include, at a minimum:
-
White blood cell (WBC) count with differential
-
Red blood cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
Quality Control: Run daily quality control samples to ensure the accuracy and precision of the analyzer.
-
Reporting: Report results in standard units and flag any values outside the established reference range.
-
2. Renal Function Assessment (Serum Creatinine and eGFR)
-
Objective: To monitor for renal toxicity.
-
Methodology:
-
Sample Collection: Collect a serum sample (e.g., in a serum separator tube).
-
Patient Preparation: Advise patients to avoid eating meat for 12 hours before the blood test, as it can affect serum creatinine levels.
-
Analysis:
-
Serum Creatinine: Measure serum creatinine using an enzymatic colorimetric assay with calibration traceable to an isotope dilution mass spectrometry (IDMS) reference method.
-
Estimated Glomerular Filtration Rate (eGFR): Calculate eGFR using a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation, which incorporates serum creatinine, age, and sex.
-
-
Reporting: Report serum creatinine in mg/dL or µmol/L and eGFR in mL/min/1.73 m².
-
3. Thyroid Function Monitoring (TSH and Free T4)
-
Objective: To monitor for hypothyroidism.
-
Methodology:
-
Sample Collection: Collect a serum sample.
-
Patient Preparation: No specific patient preparation is typically required.
-
Analysis:
-
Thyroid-Stimulating Hormone (TSH): Measure TSH levels using a sensitive third-generation chemiluminescent immunoassay.
-
Free Thyroxine (Free T4): Measure free T4 levels using a direct equilibrium dialysis method or a validated immunoassay.
-
-
Quality Control: Include internal quality control samples with each assay run to ensure accuracy.
-
Reporting: Report TSH in mIU/L and free T4 in ng/dL or pmol/L, along with the laboratory's reference ranges.
-
V. Signaling Pathways and Experimental Workflows
Signaling Pathways of I-131 Induced Cell Damage
The beta radiation emitted by I-131 induces cellular damage primarily through the generation of reactive oxygen species (ROS) and direct DNA damage, leading to single and double-strand breaks. This damage can trigger two main cell death pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Caption: I-131 induced cellular damage pathways.
Experimental Workflow for Patient Monitoring
The following diagram illustrates a typical workflow for monitoring patients undergoing Iobenguane I-131 therapy.
Caption: Patient monitoring workflow for Iobenguane I-131 therapy.
Logical Relationship for Dose Modification Due to Myelosuppression
This diagram outlines the decision-making process for dose modification based on the severity of myelosuppression.
Caption: Dose modification logic for myelosuppression.
References
Technical Support Center: Optimizing Iobenguane Scan Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of patient medication on the accuracy of Iobenguane (MIBG) scans. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and clinical studies.
Frequently Asked Questions (FAQs)
Q1: Which medications are known to interfere with Iobenguane scan accuracy?
A1: A wide range of medications can interfere with Iobenguane uptake, potentially leading to false-negative results. These are broadly categorized as drugs that reduce catecholamine uptake or deplete catecholamine stores. Key classes of interfering medications include:
-
Tricyclic and Tetracyclic Antidepressants: These drugs directly inhibit the norepinephrine transporter (NET), which is crucial for Iobenguane uptake.[1]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Similar to tricyclic antidepressants, SNRIs block NET, thereby reducing Iobenguane accumulation.[1]
-
Sympathomimetics: Found in many over-the-counter cold and allergy medications, these drugs compete with Iobenguane for uptake by the NET.
-
Certain Antihypertensives: Medications like labetalol and calcium channel blockers can interfere with Iobenguane uptake through various mechanisms.[1]
-
Antipsychotics: Some antipsychotic medications have been shown to affect Iobenguane scintigraphy results.[1]
-
Cocaine and Amphetamines: These substances are potent inhibitors of the norepinephrine transporter.[2]
Q2: What is the mechanism by which these medications interfere with Iobenguane scans?
A2: Iobenguane is a structural analog of norepinephrine and is taken up by adrenergic neurons and neuroendocrine cells through the norepinephrine transporter (NET). Once inside the cell, it is stored in neurosecretory vesicles. Medications can interfere with this process through several mechanisms:
-
Direct Inhibition of the Norepinephrine Transporter (NET): Many drugs, particularly tricyclic antidepressants and cocaine, bind directly to NET, blocking the uptake of Iobenguane into the cell.
-
Competition for Uptake: Sympathomimetic amines, which are structurally similar to norepinephrine, compete with Iobenguane for transport via NET.
-
Depletion of Catecholamine Stores: Drugs like reserpine deplete the stores of catecholamines in the neurosecretory vesicles, which can indirectly affect Iobenguane accumulation.
-
Alteration of the Cellular Environment: Calcium channel blockers can alter the intracellular calcium concentration, which may indirectly impact the vesicular storage of Iobenguane.
Q3: What are the recommended washout periods for interfering medications before an Iobenguane scan?
A3: To ensure accurate Iobenguane scan results, it is crucial to discontinue interfering medications for an adequate period before the scan. The recommended washout period is generally at least 5 half-lives of the drug. However, this can vary depending on the specific medication and the patient's clinical condition. The decision to discontinue any medication should always be made in consultation with the referring physician.
Troubleshooting Guide
Issue: Suboptimal or absent Iobenguane uptake in a patient with a suspected neuroendocrine tumor.
Possible Cause: Interference from a concomitant medication.
Troubleshooting Steps:
-
Thorough Medication Review: Obtain a complete list of all prescription and over-the-counter medications the patient is taking, including dietary supplements and herbal remedies.
-
Consult Medication Interference Tables: Cross-reference the patient's medication list with comprehensive tables of drugs known to interfere with Iobenguane uptake (see Tables 1 and 2 below).
-
Calculate Washout Period: If an interfering medication is identified, determine if the washout period was sufficient based on the drug's half-life. A general guideline is to wait for at least 5 half-lives.
-
Consider Alternative Imaging: If the interfering medication cannot be safely discontinued, consider alternative imaging modalities that are not affected by the patient's current medications.
-
Reschedule the Scan: If feasible and clinically appropriate, reschedule the Iobenguane scan after a proper washout period has been observed.
Quantitative Data on Medication Interference
The following tables summarize quantitative data on the impact of various medications on Iobenguane uptake.
Table 1: Quantitative Inhibition of Iobenguane Uptake by Antidepressants (In Vitro)
| Antidepressant | Class | Half-Maximal Inhibitory Concentration (IC50) | % Inhibition at Max. Serum Concentration |
| Desipramine | Tricyclic | 11.9 nM | 90.6% |
| Venlafaxine | SNRI | 4.92 µM | 25.5% |
| Bupropion | NDRI | 12.9 µM | 11.7% |
| Escitalopram | SSRI | 7.5 µM | 0.72% |
Data from in vitro uptake assays using human neuroblastoma SK-N-SH cells.
Table 2: Recommended Washout Periods for Common Interfering Medications
| Medication Class | Specific Examples | Recommended Minimum Washout Period |
| Antidepressants | ||
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline, Imipramine | 2-5 days (based on 2-5 half-lives) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | 2-5 days (based on 2-5 half-lives) |
| Antihypertensives | ||
| Labetalol | At least 5 half-lives | |
| Calcium Channel Blockers | Verapamil, Diltiazem | At least 5 half-lives |
| Sympathomimetics | ||
| Decongestants | Pseudoephedrine, Phenylephrine | At least 5 half-lives |
| Central Nervous System Stimulants | ||
| Amphetamines | Dextroamphetamine, Methylphenidate | At least 5 half-lives |
| Cocaine | At least 5 half-lives | |
| Antipsychotics | ||
| Phenothiazines | Chlorpromazine | At least 5 half-lives |
| Monoamine Oxidase Inhibitors (MAOIs) | ||
| Phenelzine, Linezolid | At least 5 half-lives |
Note: These are general recommendations. The exact washout period should be determined on a case-by-case basis, considering the specific drug, its formulation (immediate vs. extended-release), and the patient's overall health status.
Experimental Protocols
Protocol 1: In Vitro Iobenguane Uptake Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of a drug on Iobenguane uptake in a neuroblastoma cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-SH)
-
Cell culture medium and supplements
-
Radiolabeled Iobenguane (e.g., ¹³¹I-MIBG)
-
Test compound (drug of interest)
-
Scintillation counter or gamma counter
Methodology:
-
Cell Culture: Culture the neuroblastoma cells to near confluence in appropriate multi-well plates.
-
Drug Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Radiotracer Addition: Add a known concentration of radiolabeled Iobenguane to each well and incubate for a defined time to allow for cellular uptake.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiotracer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation or gamma counter.
-
Data Analysis: Calculate the percentage of inhibition of Iobenguane uptake at each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Diagram 1: Iobenguane Uptake and Interference Pathway
Caption: Mechanism of Iobenguane uptake and inhibition.
Diagram 2: Experimental Workflow for Assessing Medication Interference
References
Improving signal-to-noise ratio in Iobenguane imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Iobenguane (MIBG) imaging experiments and improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal radiopharmaceutical for diagnostic Iobenguane imaging?
For diagnostic purposes, Iodine-123 Iobenguane ([¹²³I]MIBG) is strongly preferred over Iodine-131 Iobenguane ([¹³¹I]MIBG). [¹²³I]MIBG provides superior image quality due to its 159-keV gamma emission, which is better suited for conventional gamma cameras. Additionally, it has a lower radiation burden, allowing for the administration of higher activity, which results in a higher count rate and improved image quality. The shorter half-life of ¹²³I (13 hours versus 8 days for ¹³¹I) also allows for a shorter time between injection and imaging (24 hours vs. 48-72 hours).[1][2]
Q2: What are the key patient preparation steps to ensure optimal Iobenguane uptake?
Proper patient preparation is critical for maximizing Iobenguane uptake and achieving a high signal-to-noise ratio. Key steps include:
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, a thyroid blockade should be administered. This is typically done with potassium iodide or Lugol's solution. For [¹²³I]MIBG, the blockade should begin at least one hour before tracer injection.[3] For diagnostic [¹³¹I]MIBG, it should start 24 hours prior and continue for at least five days post-injection.
-
Hydration: Patients should be well-hydrated before and after the administration of Iobenguane to facilitate the excretion of the radiopharmaceutical and minimize radiation dose to the bladder. It is recommended that patients drink at least 2 liters of fluid daily, starting the day before the scan and continuing for a week after.[4]
-
Medication Review: A thorough review of the patient's current medications is crucial, as many drugs can interfere with Iobenguane uptake.
Q3: Which medications are known to interfere with Iobenguane uptake?
A wide range of medications can reduce the uptake of Iobenguane, leading to a poor signal-to-noise ratio and potentially false-negative results. These drugs should be discontinued for at least 5 biological half-lives before Iobenguane administration.[4]
| Drug Class | Examples | Recommended Discontinuation Period |
| Antihypertensives | Labetalol, Reserpine, Calcium Channel Blockers | Labetalol: 10 days; Others: 1-3 days |
| Antidepressants | Tricyclic antidepressants (e.g., Amitriptyline, Imipramine), SSRIs (e.g., Sertraline) | Withhold for 1-3 days |
| Sympathomimetics | Pseudoephedrine, Phenylephrine, Amphetamines | Withhold for 1-3 days |
| Antipsychotics | Phenothiazines (e.g., Chlorpromazine) | Depot forms may require withdrawal for 1 month |
| Opioids | Tramadol | Withhold for 1-3 days |
| Cocaine | - | Discontinue use |
Q4: What is the recommended imaging protocol for [¹²³I]MIBG scintigraphy in neuroblastoma?
A standardized protocol is essential for obtaining high-quality images.
-
Dosing: For pediatric patients, the dose of [¹²³I]MIBG is typically scaled to body weight, ranging from 80-400 MBq.
-
Administration: The radiopharmaceutical should be injected slowly over at least 5 minutes.
-
Imaging Timing: Imaging is generally performed 20-24 hours after the tracer injection.
-
Imaging Technique: The protocol should include anterior and posterior planar static images of the head/neck, thorax, abdomen, and pelvis, with each image acquired for 10-15 minutes. SPECT or SPECT/CT should be performed over regions with suspected pathological uptake to improve anatomical localization.
Troubleshooting Guide
Issue: Low Tumor Uptake and Poor Signal-to-Noise Ratio
A low signal from the tumor of interest compared to background noise can make image interpretation difficult.
References
- 1. Nuclear Medicine Imaging in Neuroblastoma: Current Status and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Association of Nuclear Medicine Practice Guideline/Society of Nuclear Medicine and Molecular Imaging Procedure Standard 2019 for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Iobenguane I-131 for Advanced Pheochromocytoma or Paraganglioma - The ASCO Post [ascopost.com]
Stability and long-term storage of Iobenguane sulfate solutions
Welcome to the Technical Support Center for Iobenguane Sulfate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, long-term storage, and troubleshooting of this compound solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the sulfate salt of Iobenguane, a guanethidine derivative. Structurally similar to the neurotransmitter norepinephrine, it is taken up by the norepinephrine transporter (NET) in adrenergic nerve terminals and accumulates in adrenergically innervated tissues.[1] This mimicry of norepinephrine is the basis of its use in research and clinical applications, particularly in its radiolabeled forms (¹²³I-Iobenguane and ¹³¹I-Iobenguane) for the imaging and treatment of neuroendocrine tumors.[2][3][4]
Q2: How should I prepare stock solutions of this compound?
A2: For research purposes, this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Phosphate-Buffered Saline (PBS). Due to its potential for precipitation in aqueous solutions, especially at high concentrations, it is often recommended to first prepare a concentrated stock solution in DMSO. This stock can then be serially diluted in an aqueous medium like PBS or cell culture medium to the desired final concentration. To avoid precipitation during dilution, it is advisable to perform the dilution in a stepwise manner.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, this compound stock solutions should be stored frozen. Commercially available information suggests storing aliquots at -20°C for up to one month or at -80°C for up to six months.[5] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the this compound Solution
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous buffers like PBS, especially at higher concentrations. Adding a concentrated stock solution (e.g., in DMSO) too quickly to an aqueous medium can cause the compound to precipitate out of solution.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing the solution at improper temperatures can lead to the formation of precipitates.
-
pH of the Solution: The pH of the solution can affect the solubility and stability of this compound.
-
Interaction with Media Components: Components in complex solutions like cell culture media can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Stepwise Dilution: When diluting a concentrated stock solution (e.g., in DMSO), add it to the aqueous medium slowly and with gentle mixing.
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
pH Adjustment: Ensure the pH of your final solution is within a range that maintains the solubility of this compound. For radiolabeled Iobenguane injections, the pH is typically maintained between 4.5 and 7.5.
-
Proper Storage: Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperature (-20°C or -80°C).
-
Visual Inspection: Always visually inspect solutions for any particulate matter or discoloration before use.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Degradation of this compound: Improper storage or handling of the solution can lead to degradation of the compound, resulting in a lower effective concentration.
-
Inaccurate Pipetting: Errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration.
-
Interference from Other Compounds: Certain drugs and compounds can interfere with the uptake of Iobenguane by the norepinephrine transporter, leading to altered experimental outcomes.
Solutions:
-
Freshly Prepare Working Solutions: Prepare working solutions fresh from a properly stored stock solution for each experiment.
-
Verify Pipette Accuracy: Regularly calibrate and check the accuracy of your pipettes.
-
Review Concomitant Medications/Treatments: In cellular or animal studies, be aware of any other compounds being used that could potentially interact with the norepinephrine transporter.
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
| -80°C | Up to 6 months | Sealed storage, away from moisture. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes and store at -80°C for long-term storage.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. To prevent precipitation, add the stock solution to the medium in a stepwise manner with gentle mixing.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Control Group: Include a vehicle control group in your experiment containing the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: Administration of this compound in Mice (General Guidance)
This is a general guideline and must be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Dose Preparation: On the day of administration, prepare the required dose of this compound by diluting a stock solution in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., sterile saline for intravenous or intraperitoneal injection).
-
Route of Administration: Common routes of administration in mice include:
-
Intravenous (IV) injection: Typically into the tail vein. The volume should generally not exceed 0.2 ml.
-
Intraperitoneal (IP) injection: The volume can be up to 2-3 ml.
-
Subcutaneous (SC) injection: The volume can be up to 2-3 ml, divided into multiple sites if necessary.
-
-
Dosage: The appropriate dosage will depend on the specific research question and should be determined from literature or pilot studies. For toxicity studies in mice, doses have been reported in the range of 20-50 mg/kg.
-
Animal Monitoring: After administration, closely monitor the animals for any adverse reactions, such as changes in behavior, activity, or physical appearance.
Visualizations
Iobenguane Uptake and Norepinephrine Transporter (NET) Signaling Pathway
References
Technical Support Center: Iobenguane SPECT Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and pitfalls encountered during Iobenguane (MIBG) SPECT imaging. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues in Iobenguane SPECT imaging.
Issue 1: Reduced or Absent Tracer Uptake in Target Tissue
Possible Causes:
-
Medication Interference: A primary cause of reduced MIBG uptake is the presence of interfering medications that block the norepinephrine transporter (NET), the primary mechanism of MIBG uptake.
-
Improper Radiopharmaceutical Preparation: Issues with radiolabeling efficiency or stability can result in poor tracer quality.
-
Physiological Non-avidity: Some tumors, particularly those with SDHB mutations, may not express the norepinephrine transporter and will therefore not take up MIBG.[1]
-
Incorrect Patient Preparation: Failure to adhere to dietary and other preparation guidelines can impact tracer biodistribution.
Troubleshooting Steps:
-
Verify Medication History: Cross-reference the patient's current and recent medications with the list of interfering drugs (see FAQ 2). Ensure adequate washout periods have been observed.
-
Review Radiopharmaceutical QC Data: Check the radiochemical purity of the Iobenguane preparation.
-
Confirm Patient Preparation: Ensure the patient followed all pre-imaging instructions, including fasting and hydration protocols.
-
Consider Alternative Imaging: If medication interference and technical issues are ruled out, the lack of uptake may be a true negative result, indicating low or absent NET expression.
Issue 2: Image Artifacts
A. Motion Artifacts
Appearance: Blurring of organ boundaries, "hot" or "cold" spots that do not correspond to anatomical structures, and misregistration between SPECT and CT images.[2]
Troubleshooting:
-
Visual Inspection of Raw Data: Review the raw cinematic data for any patient movement during the acquisition.
-
Motion Correction Software: Apply motion correction algorithms during image reconstruction. Studies have shown that motion correction can significantly reduce artifactual defects.[3][4]
-
Repeat Acquisition: If motion is severe and cannot be corrected, the acquisition may need to be repeated with measures to improve patient comfort and stillness.
B. Attenuation Artifacts
Appearance: Areas of artificially reduced counts, often in the inferior wall of the myocardium or in deep-seated tumors, due to photon absorption by overlying tissues.[2]
Troubleshooting:
-
Utilize CT-based Attenuation Correction: The use of SPECT/CT is the most effective method to correct for attenuation artifacts.
-
Verify SPECT/CT Registration: Ensure accurate alignment between the SPECT and CT images. Misalignment can introduce new artifacts.
-
Prone Imaging: For myocardial perfusion SPECT, imaging the patient in the prone position can sometimes mitigate attenuation from the diaphragm and abdominal organs.
C. Scatter Artifacts
Appearance: A general loss of image contrast and the appearance of "haze" or non-specific background activity, which can obscure small lesions.
Troubleshooting:
-
Energy Window Settings: Ensure the energy window is correctly centered on the photopeak of the radionuclide.
-
Scatter Correction Algorithms: Apply appropriate scatter correction methods during image reconstruction.
Issue 3: Unexpected Biodistribution
Appearance: High uptake in non-target organs or unusual patterns of tracer distribution.
Possible Causes:
-
Free Radioiodine: Inadequate thyroid blockade can lead to high uptake of free radioiodine in the thyroid gland.
-
Altered Physiology: Certain conditions or medications can alter the normal biodistribution of MIBG.
-
Urinary Contamination: Contamination of the patient's skin or clothing with radioactive urine can create artifactual "hot spots".
Troubleshooting:
-
Confirm Thyroid Blockade: Verify that the patient received the correct dose of potassium iodide or other blocking agents at the specified time before tracer administration.
-
Patient Hydration: Encourage adequate patient hydration to promote clearance of the tracer from non-target tissues and reduce bladder artifacts.
-
Inspect for Contamination: Carefully inspect the patient and imaging area for any signs of radioactive contamination.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control procedures for an Iobenguane SPECT study?
A1: A robust quality control program is essential for accurate and reproducible Iobenguane SPECT imaging. Key QC procedures include:
-
Daily QC:
-
Photopeak Analysis: Verify that the gamma camera's energy peak is correctly aligned with the radionuclide's photopeak (e.g., 159 keV for Iodine-123).
-
Uniformity Flood: Acquire a high-count flood image to check for detector non-uniformity, which can cause ring artifacts in the reconstructed images.
-
-
Weekly/Monthly QC:
-
Center of Rotation (COR): Verify the accuracy of the detector's rotation around the patient. Errors in COR can lead to a loss of spatial resolution.
-
Spatial Resolution/Linearity: Assess the system's ability to distinguish between small objects using a bar phantom.
-
-
Radiopharmaceutical QC:
-
Radiochemical Purity: The radiochemical purity of the Iobenguane preparation should be assessed before administration to ensure it is within acceptable limits (typically >95%).
-
Q2: Which medications interfere with Iobenguane uptake, and what are the recommended washout periods?
A2: Numerous medications can interfere with MIBG uptake, potentially leading to false-negative scans. It is crucial to obtain a thorough medication history and ensure adequate washout periods.
| Medication Class | Examples | Recommended Washout Period | Mechanism of Interference |
| Tricyclic Antidepressants | Amitriptyline, Imipramine, Doxepin | At least 5 half-lives before imaging | Inhibit norepinephrine reuptake (Uptake-1) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | At least 5 half-lives before imaging | Inhibit norepinephrine reuptake (Uptake-1) |
| Sympathomimetics | Pseudoephedrine, Phenylephrine, Amphetamines | 24-72 hours | Compete for uptake and can deplete catecholamine stores |
| Certain Antihypertensives | Labetalol, Reserpine, Calcium Channel Blockers | Labetalol: At least 1 week; Reserpine: At least 5 half-lives | Block norepinephrine transporter or deplete catecholamine stores |
| Cocaine | At least 5 half-lives | Potent inhibitor of norepinephrine reuptake |
Note: This is not an exhaustive list. Always consult the drug's prescribing information and relevant clinical guidelines.
Q3: What is the importance of thyroid blockade in Iobenguane imaging?
A3: Iobenguane is labeled with radioactive iodine (I-123 or I-131). If there is any free radioiodine in the preparation, it will be taken up by the thyroid gland, leading to unnecessary radiation exposure and potentially obscuring nearby structures. To prevent this, patients should receive a thyroid-blocking agent, such as a saturated solution of potassium iodide, starting at least one hour before the administration of Iobenguane and continuing for a specified period afterward.
Q4: How can patient-related factors, other than medication, affect the scan?
A4: Several patient-related factors can introduce artifacts:
-
Patient Motion: As discussed in the troubleshooting guide, patient movement is a significant source of artifacts.
-
Anatomical Variants: Unusual patient anatomy can sometimes mimic pathology.
-
Physiological Uptake: Normal physiological uptake in organs like the liver, spleen, salivary glands, and myocardium can sometimes make it difficult to interpret uptake in adjacent areas.
-
Renal Impairment: Patients with severe renal impairment may have increased radiation exposure and altered image quality due to delayed tracer clearance.
Q5: What are the key parameters for quantitative analysis of Iobenguane SPECT images?
A5: Quantitative analysis can provide objective measures of MIBG uptake. Key parameters include:
-
Heart-to-Mediastinum (H/M) Ratio: Used in cardiac MIBG imaging to assess sympathetic innervation. It is the ratio of the mean counts in a region of interest (ROI) over the heart to the mean counts in an ROI over the mediastinum.
-
Standardized Uptake Value (SUV): Similar to its use in PET, SUV normalizes the tracer uptake to the injected dose and patient weight, providing a semi-quantitative measure of uptake in tumors or other tissues. Phantom studies have shown that with proper correction, SUV accuracy can be within 5-10%. A study in neuroblastoma patients showed consistent SUV calculations between different SPECT/CT scanners.
Quantitative Data Summary
The following tables summarize available quantitative data on artifacts and measurement accuracy in SPECT imaging.
Table 1: Impact of Motion Artifacts on Myocardial Perfusion SPECT
| Motion Type | Detector Type | Defect Extent (Mean ± SD) - Before Correction | Defect Extent (Mean ± SD) - After Correction |
| 2-pixel upward shifting | Single-head | 7.0% ± 2.2% | 1.6% ± 0.6% |
| 3-pixel upward shifting | Single-head | 10% ± 6.2% | 4.0% ± 3.0% |
| 2-pixel upward shifting | Double-head | 13.5% ± 7.0% | Not specified |
Data adapted from a study on myocardial perfusion SPECT, which provides insights into the potential magnitude of motion artifacts.
Table 2: Accuracy of Standardized Uptake Value (SUV) in a Phantom Study for MIBG SPECT/CT
| Sphere Size | Accuracy (with CRC correction) |
| 10-37 mm | Better than 5-10% |
CRC: Contrast Recovery Coefficient. This data demonstrates the potential for accurate quantification with appropriate corrections.
Table 3: Inter-Scanner Variability of Mean SUV in Normal Tissues in MIBG SPECT/CT
| Tissue | Scanner 1 (Infinia) Mean SUV ± SD | Scanner 2 (Symbia) Mean SUV ± SD | P-value |
| Liver | 2.9 ± 0.8 | 2.8 ± 0.7 | > 0.05 |
| Spleen | 3.2 ± 1.0 | 3.1 ± 0.8 | > 0.05 |
| Salivary Gland | 4.5 ± 1.5 | 4.3 ± 1.2 | > 0.05 |
This data from a study in neuroblastoma patients indicates low inter-scanner variability, supporting the potential for multi-center quantitative studies.
Experimental Protocols
Protocol 1: Patient Preparation for Iobenguane SPECT Imaging
-
Medication Review: Conduct a thorough review of the patient's medications at least one week prior to the scheduled scan. Discontinue any interfering medications according to the recommended washout periods (see FAQ 2).
-
Thyroid Blockade: Administer a saturated solution of potassium iodide (or other appropriate agent) orally, starting at least 1 hour before Iobenguane injection and continuing as prescribed.
-
Fasting: Instruct the patient to fast for at least 4-6 hours prior to the injection to reduce gastrointestinal uptake of the tracer.
-
Hydration: Encourage the patient to be well-hydrated before and after the injection to facilitate clearance of the tracer and reduce radiation dose to the bladder.
-
Caffeine and Alcohol: Instruct the patient to avoid caffeine and alcohol for at least 24 hours before the scan.
Protocol 2: Routine Quality Control for SPECT System
-
Daily Procedures:
-
Energy Peaking: Using a point source of the appropriate radionuclide (e.g., I-123 or a long-lived source with a similar energy peak), verify and adjust the energy window setting.
-
Uniformity Check: Acquire a 5-10 million count extrinsic flood image with the collimator to be used for the study. Visually inspect for any non-uniformities.
-
-
Weekly Procedures:
-
Center of Rotation (COR) Test: Perform a COR acquisition according to the manufacturer's protocol. The COR error should be within the manufacturer's specifications (typically < 0.5 pixels).
-
Spatial Resolution/Linearity Check: Acquire an image of a bar phantom to visually assess spatial resolution and linearity.
-
-
Radiopharmaceutical Quality Control:
-
Visual Inspection: Visually inspect the radiopharmaceutical for any particulate matter or discoloration.
-
Radiochemical Purity: Determine the radiochemical purity using an appropriate chromatography method. The purity should meet the manufacturer's specifications.
-
Visualizations
Caption: Workflow for identifying and troubleshooting common artifacts in Iobenguane SPECT imaging.
Caption: Signaling pathway of Iobenguane uptake and sites of pharmacological interference.
References
- 1. False-Negative 123I-MIBG SPECT Is Most Commonly Found in SDHB-Related Pheochromocytoma or Paraganglioma with High Frequency to Develop Metastatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative assessment of motion artifacts and validation of a new motion-correction program for myocardial perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
Validating Iobenguane Uptake: A Comparative Guide to Norepinephrine Transporter Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the uptake of Iobenguane, a radiopharmaceutical agent crucial for the diagnosis and treatment of neuroendocrine tumors, by correlating it with the expression levels of its target, the norepinephrine transporter (NET). We present experimental data, detailed protocols for key validation techniques, and a comparative look at alternative imaging agents.
The Critical Link: Iobenguane and the Norepinephrine Transporter
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine. Its clinical efficacy hinges on its selective uptake by neuroendocrine cells, a process mediated by the norepinephrine transporter (NET), encoded by the SLC6A2 gene.[1][2] Tumors expressing high levels of NET accumulate Iobenguane, allowing for targeted imaging and radiotherapy.[1] Therefore, validating Iobenguane uptake against NET expression is paramount for predicting treatment response and developing novel NET-targeting therapies.
Measuring the Target: A Comparison of NET Expression Analysis Methods
The quantification of NET expression can be performed at both the mRNA and protein levels. Each technique offers distinct advantages and limitations.
| Method | Target Molecule | Principle | Advantages | Disadvantages |
| Quantitative Reverse Transcription PCR (qRT-PCR) | mRNA | Reverse transcription of RNA to cDNA followed by PCR amplification with fluorescent detection.[3] | High sensitivity and specificity, quantitative, high throughput. | Measures gene expression, not necessarily protein levels; susceptible to RNA degradation. |
| Western Blot | Protein | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies. | Confirms protein presence and size, semi-quantitative. | Lower throughput, less sensitive than qRT-PCR, requires specific antibodies. |
| Immunohistochemistry (IHC) | Protein | In situ detection of proteins in tissue sections using specific antibodies and chromogenic or fluorescent visualization. | Provides spatial information on protein localization within the tissue architecture. | Semi-quantitative, subject to variability in staining and interpretation. |
Correlating Iobenguane Uptake with NET Expression: Supporting Data
Several studies have established a positive correlation between NET expression and Iobenguane uptake in neuroblastoma, a common neuroendocrine tumor.
| Study Focus | Method for NET Expression | Method for Iobenguane Uptake | Key Findings |
| Neuroblastoma Patient Tumors | Immunohistochemistry (IHC) | 123I-MIBG Scintigraphy | A significant positive correlation was found between NET protein expression and MIBG avidity. |
| Neuroblastoma Patient Tumors | Quantitative RT-PCR | 123I-MIBG Scintigraphy | While not statistically significant in one study, a trend towards higher NET mRNA levels in MIBG-avid tumors was observed. |
| Neuroblastoma Cell Lines | Transcriptomic Profiling | (Inferred) | Neuroblastoma cell lines show varied expression of SLC6A2 (NET) mRNA, suggesting differential capacity for Iobenguane uptake. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies.
Protocol 1: Quantitative Radiolabeled Iobenguane Uptake Assay in Cell Culture
This protocol describes a method to quantify the uptake of radiolabeled Iobenguane (e.g., ¹²⁵I-MIBG) in cultured cells.
Materials:
-
Cultured cells (e.g., neuroblastoma cell lines such as SK-N-BE(2) or SH-SY5Y)
-
Radiolabeled Iobenguane (e.g., ¹²⁵I-MIBG)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and vials
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with assay buffer for 30 minutes at 37°C.
-
Initiate Uptake: Add radiolabeled Iobenguane to the wells at a final concentration of 1-10 µCi/mL. For competition assays, co-incubate with a known NET inhibitor (e.g., desipramine) to determine specific uptake.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Stop Uptake: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes on ice.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
Protocol 2: Norepinephrine Transporter (NET) Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol outlines the steps for quantifying NET (SLC6A2) mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for SLC6A2 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for SLC6A2 and the reference gene, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: Determine the cycle threshold (Ct) values for SLC6A2 and the reference gene. Calculate the relative expression of SLC6A2 using the ΔΔCt method.
Protocol 3: Norepinephrine Transporter (NET) Protein Expression Analysis by Western Blot
This protocol details the detection and semi-quantification of NET protein.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NET antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands to semi-quantify the NET protein levels, normalizing to a loading control (e.g., β-actin).
Protocol 4: Norepinephrine Transporter (NET) Protein Expression Analysis by Immunohistochemistry (IHC)
This protocol describes the in-situ detection of NET protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Antigen retrieval buffer
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against NET
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NET antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Chromogenic Detection: Apply the DAB substrate to visualize the antibody-antigen complexes.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for a quantitative radiolabeled Iobenguane uptake assay.
Caption: Key steps in quantifying NET mRNA expression by qRT-PCR.
Caption: Workflow for Western Blot analysis of NET protein expression.
Beyond Iobenguane: Alternative and Complementary Imaging Agents
While Iobenguane is a cornerstone for imaging NET-expressing tumors, several other radiopharmaceuticals are used in the clinical and research settings.
| Agent | Target | Imaging Modality | Advantages over Iobenguane | Disadvantages |
| ¹²³I-Iobenguane | Norepinephrine Transporter (NET) | SPECT | Better image quality and lower radiation dose than ¹³¹I-Iobenguane. | More expensive and less readily available than ¹³¹I-Iobenguane. |
| ⁶⁸Ga-DOTATATE | Somatostatin Receptor 2 (SSTR2) | PET/CT | Higher sensitivity for many neuroendocrine tumors, especially those with low NET expression. | Not effective for tumors lacking SSTR2 expression. |
| ¹⁸F-FDG | Glucose Transporters (GLUT) | PET/CT | Useful for aggressive, poorly differentiated neuroendocrine tumors that may have lost NET and SSTR expression. | Lower specificity, as many cell types have high glucose uptake. |
| ¹⁸F-DOPA | L-type Amino Acid Transporter | PET/CT | Effective for certain neuroendocrine tumors like paragangliomas and medullary thyroid cancer. | Limited availability and not universally applicable to all NETs. |
The choice of imaging agent should be guided by the specific tumor type, its expected receptor expression profile, and the clinical question being addressed. In many cases, a multi-modal imaging approach provides the most comprehensive assessment of the disease.
Conclusion
Validating Iobenguane uptake through the rigorous analysis of norepinephrine transporter expression is a critical step in both clinical practice and drug development. By employing a combination of quantitative techniques such as qRT-PCR, Western Blot, and IHC, researchers can gain a comprehensive understanding of the molecular basis for Iobenguane accumulation. This guide provides the foundational knowledge and detailed protocols to empower scientists to confidently assess the interplay between Iobenguane and its transporter, ultimately paving the way for more effective and personalized treatments for patients with neuroendocrine tumors.
References
A Comparative Guide to Iobenguane I-123 and I-131 for Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Iobenguane, a norepinephrine analog, labeled with either Iodine-123 (I-123) or Iodine-131 (I-131), is a key radiopharmaceutical for the diagnostic imaging of neuroendocrine tumors such as pheochromocytoma and neuroblastoma. The choice between these two isotopes is critical and depends on various factors including imaging characteristics, radiation dosimetry, and availability. This guide provides an objective comparison of Iobenguane I-123 and I-131, supported by quantitative data and detailed experimental protocols to aid in the selection of the appropriate agent for diagnostic purposes.
Mechanism of Action
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is structurally similar to the neurotransmitter norepinephrine.[1] This similarity allows it to be taken up by the norepinephrine transporter (NET) and concentrated in adrenergic tissues, including neuroendocrine tumors that express NET.[2] When labeled with a radioisotope, the distribution of iobenguane can be visualized using scintigraphy, providing a functional assessment of tumor location and extent.[3][4]
Quantitative Comparison of Iobenguane I-123 and I-131
The selection of the radioisotope for labeling iobenguane significantly impacts the diagnostic performance of the imaging agent. The following table summarizes the key quantitative differences between I-123 and I-131.
| Feature | Iobenguane I-123 | Iobenguane I-131 |
| Physical Half-life | 13.2 hours[1] | 8.02 days |
| Principal Photon Energy | 159 keV | 364 keV |
| Primary Emission | Gamma | Beta and Gamma |
| Image Quality | Superior, higher spatial resolution | Inferior due to high-energy photons causing septal penetration |
| Radiation Dose to Patient | Lower | Higher |
| Typical Adult Dose | 185–370 MBq (5–10 mCi) | 18.5–74 MBq (0.5–2 mCi) for diagnosis |
| Imaging Time Post-injection | 24 and sometimes 48 hours | 24, 48, and sometimes 72 hours |
| Availability | Cyclotron-produced, less available | Reactor-produced, more widely available |
| Primary Use | Diagnostic Imaging | Diagnosis and Therapy (Theranostics) |
Diagnostic Performance: Sensitivity and Specificity
The diagnostic accuracy of Iobenguane scintigraphy is crucial for patient management. Below is a summary of reported sensitivity and specificity for detecting neuroblastoma and pheochromocytoma/paraganglioma.
| Tumor Type | Radiopharmaceutical | Sensitivity | Specificity |
| Neuroblastoma | I-123 MIBG | 97% | Data insufficient for precise estimation |
| I-131 MIBG (diagnostic dose) | ~90% | ~100% | |
| Pheochromocytoma/Paraganglioma | I-123 MIBG | 82-88% | 82-84% |
| I-131 MIBG (diagnostic dose) | 77-90% | 95-100% |
It is important to note that post-therapy scans with high-dose I-131 MIBG can detect more lesions than diagnostic I-123 MIBG scans.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining high-quality diagnostic images. The following outlines a general experimental workflow for Iobenguane I-123 and I-131 scintigraphy.
Patient Preparation
-
Medication Review: Certain medications can interfere with Iobenguane uptake and should be discontinued prior to imaging. These include tricyclic antidepressants, labetalol, and some over-the-counter decongestants.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are administered a thyroid-blocking agent.
-
Potassium Iodide (KI) or Lugol's Iodine: Typically started 24-48 hours before the radiopharmaceutical injection and continued for several days after.
-
Potassium Perchlorate: An alternative for patients with iodine allergies, administered about one hour before the injection.
-
Radiopharmaceutical Administration
-
Iobenguane I-123: A typical adult dose of 185–370 MBq (5–10 mCi) is administered intravenously.
-
Iobenguane I-131 (for diagnosis): A lower dose of 18.5–74 MBq (0.5–2 mCi) is administered intravenously.
Imaging Acquisition
Planar and Whole-Body Imaging:
-
I-123 MIBG: Images are typically acquired at 24 hours post-injection. Additional imaging at 48 hours may be performed if needed.
-
I-131 MIBG: Imaging is performed at 24 and 48 hours, with optional imaging at 72 hours to assess for slow tracer accumulation or clearance.
Single Photon Emission Computed Tomography (SPECT/CT):
SPECT/CT is increasingly used to improve lesion localization and characterization.
-
I-123 MIBG SPECT/CT Protocol (for Neuroblastoma):
-
Acquisition Time: 20-24 hours post-injection.
-
Collimator: Low-Energy High-Resolution (LEHR).
-
SPECT Parameters: 120 projections, 3-degree steps, 25-35 seconds per step, 128x128 matrix.
-
CT Parameters: Low-dose CT for attenuation correction and anatomical localization. Diagnostic quality, contrast-enhanced CT can be performed in the same session if clinically indicated.
-
-
I-131 MIBG SPECT/CT Protocol (for Pheochromocytoma):
-
Acquisition Time: 48 or 72 hours post-injection.
-
Collimator: High-Energy General-Purpose (HEGP) or High-Energy All-Purpose (HEAP).
-
Energy Window: Centered at 364 keV with a 10-20% window.
-
SPECT Parameters: Similar to I-123 MIBG protocols, adjusted for the higher energy photons and lower count rates.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the diagnostic imaging workflow and the underlying mechanism of Iobenguane uptake.
Caption: Diagnostic workflow for Iobenguane imaging.
Caption: Mechanism of Iobenguane uptake and imaging.
Conclusion
Iobenguane I-123 is generally the preferred agent for diagnostic imaging of neuroendocrine tumors due to its superior imaging characteristics and lower radiation dose to the patient. Its shorter half-life and pure gamma emission result in higher quality images with better spatial resolution. However, the wider availability and the theranostic potential of Iobenguane I-131 make it a valuable alternative, particularly in settings where I-123 is not readily accessible or when transitioning from diagnosis to therapy. The choice between these two radiopharmaceuticals should be made based on a careful consideration of the clinical question, patient characteristics, and institutional resources. The addition of SPECT/CT significantly enhances the diagnostic value of both agents by providing precise anatomical localization of functional abnormalities.
References
Staging Pheochromocytoma: A Comparative Analysis of Iobenguane Sulfate and FDG-PET
For researchers, scientists, and drug development professionals, selecting the optimal functional imaging modality is critical for the accurate staging of pheochromocytoma and paraganglioma (PPGL), impacting treatment decisions and patient outcomes. This guide provides an objective comparison of Iobenguane Sulfate ([¹²³I]Iobenguane or MIBG) scintigraphy and [¹⁸F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET), supported by experimental data, detailed methodologies, and visual representations of the underlying biological and procedural workflows.
Pheochromocytomas are rare neuroendocrine tumors for which functional imaging is a cornerstone of diagnosis and staging. [¹²³I]Iobenguane (MIBG), a norepinephrine analog, has historically been the standard for imaging these tumors. However, the use of [¹⁸F]FDG-PET, which measures glucose metabolism, has gained prominence, particularly in specific clinical contexts. This guide delves into a head-to-head comparison of these two critical imaging agents.
Quantitative Performance Data
The diagnostic accuracy of MIBG and FDG-PET can vary depending on the clinical scenario, particularly the presence of metastatic disease and the underlying genetic mutations of the tumor. Below is a summary of their performance metrics from various studies.
| Imaging Modality | Patient Population | Sensitivity | Specificity | Citation |
| ¹²³I-MIBG SPECT/CT | Primary/Metastatic PPGL | 82% | 82% | [1] |
| Suspected Disease | 88% | 84% | [1] | |
| Adrenal Pheochromocytoma | 87-90% | - | [2] | |
| Extra-adrenal Paraganglioma | 67% | - | [1] | |
| Nonmetastatic Tumors | 75.0% | 91.8% | [3] | |
| Metastases | 50.0% | - | ||
| ¹⁸F-FDG PET/CT | Malignant Pheochromocytoma (Restaging) | 86.8% | - | |
| Nonmetastatic Tumors | 76.8% | 90.2% | ||
| Metastases | 82.5% | - | ||
| Bone Metastases | 93.7% | - | ||
| SDHx-related Metastatic Disease | 83-92% | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of clinical imaging studies. The following protocols are synthesized from established guidelines and clinical trial methodologies.
[¹²³I]Iobenguane (MIBG) Scintigraphy with SPECT/CT
-
Patient Preparation:
-
Thyroid blockade is essential to prevent uptake of free radioiodine. This is typically achieved by administering potassium iodide or potassium perchlorate, starting one day before the tracer injection and continuing for 2-5 days.
-
A review of the patient's medications is critical, as several drugs can interfere with MIBG uptake, including tricyclic antidepressants, certain antihypertensives (e.g., labetalol), and sympathomimetics. These medications should be discontinued for an appropriate period before the scan.
-
-
Radiopharmaceutical Administration:
-
An activity of 200–400 MBq of [¹²³I]Iobenguane is administered intravenously to adults. Pediatric doses are adjusted based on body weight.
-
-
Image Acquisition:
-
Planar whole-body images (anterior and posterior views) are typically acquired 20 to 24 hours after tracer injection.
-
Single-Photon Emission Computed Tomography (SPECT) with co-registered CT (SPECT/CT) of the chest, abdomen, and pelvis is performed to improve localization and diagnostic accuracy.
-
[¹⁸F]Fluorodeoxyglucose (FDG) PET/CT
-
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours prior to the scan to minimize physiologic glucose uptake in muscles and promote tumor uptake.
-
Blood glucose levels are measured before tracer injection and should ideally be below 200 mg/dL to ensure optimal image quality.
-
-
Radiopharmaceutical Administration:
-
[¹⁸F]FDG is administered intravenously, with the dose typically calculated based on patient weight (e.g., 5 MBq/kg).
-
-
Image Acquisition:
-
After a 60-minute uptake period, during which the patient should rest quietly, a whole-body PET/CT scan is performed from the skull base to the mid-thighs.
-
Signaling Pathways and Experimental Workflows
To visualize the biological basis of each imaging technique and the procedural steps involved, the following diagrams are provided in DOT language.
Caption: Differential uptake mechanisms of MIBG and FDG in pheochromocytoma cells.
Caption: Comparative experimental workflows for MIBG and FDG-PET imaging.
Discussion and Conclusion
The choice between this compound and FDG-PET for pheochromocytoma staging is nuanced. [¹²³I]Iobenguane scintigraphy demonstrates high specificity for chromaffin tumors due to its targeted uptake via the norepinephrine transporter system. It remains a valuable tool, especially for confirming the neuroendocrine nature of a tumor.
However, [¹⁸F]FDG-PET often exhibits superior sensitivity, particularly in the context of metastatic disease. This is especially true for tumors with mutations in the succinate dehydrogenase (SDH) genes (SDHx-related PPGLs), which tend to be more metabolically active and may have reduced expression of the norepinephrine transporter, leading to false-negative MIBG scans. For the detection of bone metastases, FDG-PET has shown to be more sensitive than both MIBG and conventional imaging like CT/MRI.
References
- 1. Usefulness of 123I-MIBG Scintigraphy in the Evaluation of Patients with Known or Suspected Primary or Metastatic Pheochromocytoma or Paraganglioma: Results from a Prospective Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Iobenguane and ⁶⁸Ga-DOTATATE PET/CT in Neuroendocrine Tumor Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of diagnostic imaging for neuroendocrine tumors (NETs), two key radiopharmaceuticals, Iobenguane (MIBG) and ⁶⁸Ga-DOTATATE, have emerged as critical tools for tumor localization, staging, and therapy selection. While both agents target specific cellular mechanisms within neuroendocrine cells, their distinct molecular pathways, imaging characteristics, and clinical performance warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of Iobenguane and ⁶⁸Ga-DOTATATE PET/CT, incorporating experimental data, detailed methodologies, and visual representations of their underlying principles.
Introduction: Targeting Neuroendocrine Tumor Biology
Well-differentiated neuroendocrine tumors are characterized by the expression of specific cell surface proteins that can be exploited for targeted imaging. ⁶⁸Ga-DOTATATE PET/CT leverages the overexpression of somatostatin receptors (SSTRs) on the surface of many NET cells.[1][2] In contrast, Iobenguane, a norepinephrine analog, is taken up by the norepinephrine transporter (NET), a mechanism prominent in tumors originating from the neural crest.[3][4] This fundamental difference in their mechanism of action dictates their respective clinical utilities and diagnostic accuracies in various NET subtypes.
Performance Data: A Quantitative Comparison
The diagnostic performance of ⁶⁸Ga-DOTATATE PET/CT has been shown to be superior to Iobenguane scintigraphy in numerous studies, particularly in the detection of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) and paragangliomas.
Table 1: Overall Diagnostic Performance in Neuroendocrine Tumors
| Imaging Agent | Sensitivity | Specificity | Reference(s) |
| ⁶⁸Ga-DOTATATE PET/CT | 90.9% (95% CI, 81.4%–96.4%) | 90.6% (95% CI, 77.8%–96.1%) | [5] |
| ¹²³I-MIBG Scintigraphy | 52% | - |
Table 2: Lesion-Based Detection Rates in Metastatic Pheochromocytoma and Paraganglioma
| Imaging Agent | Detection Rate | p-value (vs. ⁶⁸Ga-DOTATATE) | Reference(s) |
| ⁶⁸Ga-DOTATATE PET/CT | 97.6% | - | |
| CT/MRI | 81.6% | < 0.01 |
Table 3: Comparative Sensitivity in Specific Neuroendocrine Tumor Types
| Tumor Type | ⁶⁸Ga-DOTATATE PET/CT Sensitivity | ¹²³I-MIBG Scintigraphy Sensitivity | Reference(s) |
| Ileal Neuroendocrine Tumors | 91% | 71% | |
| Pancreaticoduodenal Neuroendocrine Tumors | 90% | 31% | |
| Bronchopulmonary Neuroendocrine Tumors | 86% | 57% | |
| Colonic Neuroendocrine Tumors | 67% | 17% |
In a study comparing ⁶⁸Ga-DOTATATE PET and ¹²³I-MIBG in patients with malignant neural crest tumors, ⁶⁸Ga-DOTATATE detected 29 out of 30 lesions, whereas ¹²³I-MIBG detected only 7. For neuroblastoma, ⁶⁸Ga-DOTATATE PET has demonstrated higher sensitivity and spatial resolution compared to ¹²³I-mIBG SPECT, particularly for bone marrow involvement.
Signaling Pathways and Mechanism of Action
The distinct targeting mechanisms of Iobenguane and ⁶⁸Ga-DOTATATE are central to their application.
Iobenguane, a structural analog of norepinephrine, is actively transported into neuroendocrine cells via the norepinephrine transporter (NET). Once inside the cell, it is concentrated in neurosecretory granules. In contrast, ⁶⁸Ga-DOTATATE is a somatostatin analog that binds with high affinity to somatostatin receptors (primarily SSTR2), which are frequently overexpressed on the surface of well-differentiated NETs. Following binding, the receptor-ligand complex is internalized, leading to intracellular trapping of the radioisotope.
Experimental Protocols
The imaging procedures for Iobenguane and ⁶⁸Ga-DOTATATE differ significantly in terms of patient preparation, radiopharmaceutical administration, and image acquisition timing.
⁶⁸Ga-DOTATATE PET/CT Protocol
A typical protocol for ⁶⁸Ga-DOTATATE PET/CT imaging involves the following steps:
-
Patient Preparation:
-
Fasting for at least 4-6 hours prior to the scan is recommended.
-
Hydration with water is encouraged.
-
Discontinuation of long-acting somatostatin analogs for 4-6 weeks and short-acting analogs for 24 hours before imaging is often advised to avoid receptor blockade, though some studies suggest this may not always be necessary.
-
-
Radiopharmaceutical Administration:
-
An intravenous bolus injection of 100-200 MBq of ⁶⁸Ga-DOTATATE is administered.
-
-
Uptake Phase:
-
A waiting period of approximately 45-90 minutes allows for the radiotracer to distribute and accumulate in target tissues.
-
-
Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
This is followed by a PET scan, typically covering the area from the skull base to the mid-thighs.
-
Acquisition time is generally 2.5-3 minutes per bed position. The entire imaging process can often be completed in under 2 hours.
-
Iobenguane (¹²³I-MIBG) Scintigraphy Protocol
The protocol for ¹²³I-MIBG scintigraphy is more protracted:
-
Patient Preparation:
-
Thyroid blockade is essential to prevent uptake of free radioiodine. This is typically achieved by administering a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the injection and continuing for several days after.
-
Certain medications that can interfere with MIBG uptake, such as tricyclic antidepressants, labetalol, and some calcium channel blockers, should be discontinued for an appropriate period before the scan.
-
-
Radiopharmaceutical Administration:
-
An intravenous injection of ¹²³I-MIBG is administered. The recommended activity for adults is 200–400 MBq.
-
-
Image Acquisition:
-
Planar whole-body images (anterior and posterior views) are typically acquired 24 hours after injection.
-
SPECT or SPECT/CT imaging of specific regions of interest may also be performed to improve localization.
-
In some cases, delayed imaging at 48 or even 72 hours may be necessary.
-
Discussion and Conclusion
The evidence strongly supports the superiority of ⁶⁸Ga-DOTATATE PET/CT over Iobenguane scintigraphy for the majority of neuroendocrine tumors, particularly those of gastroenteropancreatic origin. The advantages of ⁶⁸Ga-DOTATATE include higher sensitivity and specificity, improved spatial resolution of PET/CT, and a significantly more convenient and rapid imaging protocol.
However, Iobenguane scintigraphy retains a crucial role in specific clinical scenarios. It remains a valuable tool for imaging tumors that do not express SSTRs but do express the norepinephrine transporter, such as some pheochromocytomas, paragangliomas, and neuroblastomas. In some instances, the two imaging modalities can be complementary, providing a more complete picture of the patient's disease, especially in cases with heterogeneous tumor biology.
For researchers and drug development professionals, the choice of imaging agent should be guided by the specific tumor type under investigation and the molecular targets of interest. For therapies targeting the SSTR, ⁶⁸Ga-DOTATATE PET/CT is the undisputed imaging standard. For agents targeting the NET pathway, Iobenguane imaging remains relevant. The continued development of novel radiopharmaceuticals targeting other molecular pathways will further refine the diagnostic and therapeutic landscape for patients with neuroendocrine tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iobenguane Uptake and its Correlation with Clinical Outcomes in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iobenguane (MIBG) uptake as a prognostic indicator in neuroblastoma, its correlation with clinical outcomes, and a comparison with alternative imaging modalities. The information is supported by experimental data from key clinical studies to aid in research and drug development.
Introduction
Neuroblastoma, a common pediatric extracranial solid tumor, exhibits a wide range of clinical behaviors. Accurate risk stratification and response assessment are crucial for guiding therapeutic decisions. 123I-meta-iodobenzylguanidine (MIBG) scintigraphy is a cornerstone imaging modality for neuroblastoma, as approximately 90% of these tumors concentrate MIBG.[1] The extent of MIBG uptake, semi-quantitatively assessed by scoring systems, has been shown to be a significant prognostic indicator. This guide delves into the correlation between MIBG uptake and clinical outcomes, details the methodologies for its assessment, and compares it with other imaging techniques.
Data Presentation: Iobenguane Uptake and Clinical Outcomes
The following tables summarize quantitative data from key studies correlating MIBG uptake, as assessed by the Curie and SIOPEN scoring systems, with event-free survival (EFS) and overall survival (OS) in patients with high-risk neuroblastoma.
Table 1: Correlation of Post-Induction Curie Score with Clinical Outcomes in High-Risk Neuroblastoma
| Study/Cohort | Curie Score (CS) Cut-off | n (patients) | 3-Year EFS | 5-Year EFS | 5-Year OS | p-value | Citation(s) |
| COG A3973 | > 2 vs. ≤ 2 | 237 | 15.4% vs. 44.9% | - | - | < 0.001 | [1] |
| SIOPEN/HR-NBL1 | > 2 vs. ≤ 2 | 330 | - | 16.4% vs. 39.2% | 29.5% vs. 48.0% | < 0.001 | [2][3] |
| COG ANBL0532 (Tandem Transplant) | > 0 vs. = 0 | 80 | 46.5% vs. 72.9% | - | 56% vs. 83% | 0.002 (EFS) | [4] |
Table 2: Comparison of Curie and SIOPEN Scoring Systems at Diagnosis and Post-Induction
| Scoring System | Timepoint | Score Cut-off | n (patients) | 5-Year EFS | p-value | Citation(s) |
| Curie | Diagnosis | > 12 vs. ≤ 12 (SIOPEN cohort) | 345 | 21.4% vs. 43.0% | < 0.0001 | |
| SIOPEN | Diagnosis | > 4 vs. ≤ 4 | - | 17% vs. 70% | 0.002 | |
| Curie | Post-Induction | > 2 vs. ≤ 2 | 132 vs. 198 | 16.4% vs. 39.2% | < 0.001 | |
| SIOPEN | Post-Induction | > 3 vs. ≤ 3 | - | 14% vs. 36% | < 0.001 |
Table 3: Comparison of 123I-MIBG Scintigraphy and 18F-FDG PET/CT in High-Risk Neuroblastoma
| Imaging Modality | Patient Cohort | n (patients) | Superiority in Mapping Tumor Load | Key Findings | Citation(s) |
| 123I-MIBG | High-Risk (Refractory/Relapsed) | 28 | 43% | Superior for bone-bone marrow disease detection. | |
| 18F-FDG PET/CT | High-Risk (Refractory/Relapsed) | 28 | 14% | Missed 5 cases of bone-bone marrow disease detected by MIBG. | |
| 123I-MIBG | Stage 4 | 40 | 52% (44/85 scans) | Superior for bone/marrow metastases detection during initial chemotherapy. | |
| 18F-FDG PET/CT | Stage 1 & 2 | 10 | 69% (9/13 scans) | Superior for depicting primary or residual disease in localized tumors. |
Experimental Protocols
123I-MIBG Scintigraphy Protocol
A standardized protocol is crucial for reproducible and comparable results in MIBG scintigraphy.
-
Patient Preparation:
-
Thyroid blockade is initiated one day before tracer injection and continued for three days to prevent uptake of free radioiodine.
-
Medications that may interfere with MIBG uptake are discontinued.
-
-
Radiopharmaceutical Administration:
-
123I-MIBG is administered via a slow intravenous injection.
-
The administered activity is weight-based, typically ranging from 37 to 400 MBq.
-
-
Image Acquisition:
-
Whole-body planar images (anterior and posterior) are acquired 20-24 hours post-injection.
-
Single-Photon Emission Computed Tomography (SPECT) or SPECT/CT of specific regions of interest (e.g., primary tumor site) is often performed to improve localization and characterization of uptake. A typical SPECT protocol involves 120 projections in a 128x128 matrix.
-
Semi-Quantitative Scoring of MIBG Uptake
Two primary scoring systems are used to semi-quantify the extent of MIBG-avid disease: the Curie score and the SIOPEN score.
Curie Scoring Method:
The Curie scoring system assesses MIBG uptake in 10 anatomical regions: 9 skeletal and 1 for soft tissue.
-
Skeletal Regions: Head, chest, thoracic spine, lumbar spine, pelvis, humeri, forearms, femurs, and lower legs.
-
Scoring per Skeletal Region:
-
0: No abnormal uptake.
-
1: One site of uptake.
-
2: More than one site of uptake, but less than 50% of the region involved.
-
3: Uptake in more than 50% of the region.
-
-
Soft Tissue Region Score:
-
0: No MIBG-avid soft-tissue lesion.
-
1: One MIBG-avid soft-tissue lesion.
-
2: More than one MIBG-avid soft-tissue lesion.
-
3: MIBG avidity in a soft-tissue lesion occupying >50% of the chest or abdomen.
-
-
Total Curie Score: The sum of scores from all 10 regions, with a maximum possible score of 30.
SIOPEN Scoring Method:
The SIOPEN scoring method focuses exclusively on skeletal MIBG uptake in 12 anatomical regions.
-
Skeletal Regions: Skull, orbits, maxilla/mandible, cervical/thoracic spine, lumbar/sacral spine, ribs/sternum, clavicles/scapulae, pelvis, humeri, femora, upper extremities distal to elbows, and lower extremities distal to knees.
-
Scoring per Skeletal Region: A score from 0 to 6 is assigned based on the extent of disease within each region.
-
Total SIOPEN Score: The sum of scores from all 12 regions.
Alternative Imaging: 18F-FDG PET/CT Protocol
18F-FDG PET/CT provides a metabolic assessment of tumors and is an alternative or complementary imaging modality to MIBG scintigraphy, particularly in MIBG-non-avid or weakly avid disease.
-
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours prior to the scan.
-
Blood glucose levels are checked before tracer injection.
-
-
Radiopharmaceutical Administration:
-
18F-FDG is administered intravenously, with the dose adjusted for pediatric patients based on body weight.
-
-
Image Acquisition:
-
After an uptake period of approximately 60 minutes, a whole-body PET/CT scan is performed.
-
The CT component provides anatomical localization and attenuation correction for the PET data.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified pathway of Iobenguane (MIBG) uptake in neuroblastoma cells.
Experimental Workflow
Caption: Workflow for MIBG scintigraphy, from patient preparation to prognostic assessment.
Logical Relationship
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Validation of Postinduction Curie Scores in High-Risk Neuroblastoma: A Children’s Oncology Group and SIOPEN Group Report on SIOPEN/HR-NBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Impact of Diagnostic and End-of-Induction Curie Scores with Tandem High-Dose Chemotherapy and Autologous Transplants for Metastatic High-Risk Neuroblastoma: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Iobenguane Analogs with Enhanced Tumor-to-Background Ratio
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Iobenguane (meta-iodobenzylguanidine, MIBG) analogs designed for improved tumor targeting and imaging. We present a comprehensive overview of their performance against traditional Iobenguane, supported by experimental data. This document details the methodologies of key experiments and visualizes critical pathways and workflows to aid in research and development.
Introduction to Iobenguane and its Analogs
Iobenguane, a structural analog of the neurotransmitter norepinephrine, is a cornerstone in the diagnosis and therapy of neuroendocrine tumors such as neuroblastoma, pheochromocytoma, and paraganglioma.[1] Its utility lies in its specific uptake by the norepinephrine transporter (NET), which is overexpressed on the surface of these tumor cells.[2] Conventional 131I-MIBG has been instrumental, but its efficacy can be limited by suboptimal tumor-to-background ratios. To address this, novel analogs have been developed with the goal of enhancing tumor uptake and reducing accumulation in non-target tissues, thereby improving both diagnostic clarity and therapeutic efficacy.
This guide focuses on a comparative analysis of these next-generation Iobenguane analogs:
-
High-Specific-Activity (HSA) 131I-Iobenguane (Azedra®)
-
4-[18F]Fluoro-3-iodobenzylguanidine ([18F]FIBG)
-
Meta-[211At]astatobenzylguanidine ([211At]MABG)
Comparative Performance Data
The following tables summarize the quantitative performance of novel Iobenguane analogs compared to conventional 131I-MIBG.
Table 1: Preclinical Tumor Uptake and Tumor-to-Background Ratios
| Analog | Animal Model | Tumor Type | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Citation |
| Conventional 131I-MIBG | Nude Mice | Neuroblastoma Xenograft | 48 h | Data not consistently reported | ~3.5 | ~5.0 | [3] |
| n.c.a. 131I-MIBG | Nude Mice | Neuroblastoma Xenograft | 48 h | Significantly higher than conventional | ~7.0 | ~8.0 | [3] |
| 131I-FIBG | Normal Mice | N/A (Heart Uptake) | 4 h | N/A | Data not available | Higher than 125I-MIBG | [4] |
| [211At]MABG | Nude Mice | Neuroblastoma Xenograft | Not specified | Data not available | 7.37 | Data not available |
n.c.a. (no-carrier-added) is a form of high-specific-activity MIBG.
Table 2: Clinical Performance of HSA 131I-Iobenguane (Azedra®) in Pheochromocytoma and Paraganglioma
| Endpoint | Result | Citation |
| Primary Endpoint | 25% of patients had a ≥50% reduction in all antihypertensive medication for at least six months. | |
| Overall Tumor Response Rate (RECIST 1.0) | 22% of patients achieved an overall tumor response. | |
| Disease Control Rate (ORR + Stable Disease) | 92.2% | |
| Median Overall Survival | 43.2 months |
Data from the pivotal Phase 2 study of Azedra® (NCT00874614).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cellular Uptake Assay
This protocol outlines the general procedure for assessing the uptake of radiolabeled Iobenguane analogs in cancer cell lines.
Objective: To quantify and compare the cellular uptake of different Iobenguane analogs in NET-expressing tumor cells.
Materials:
-
NET-expressing neuroblastoma cell lines (e.g., SK-N-SH, SK-N-BE(2C))
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled Iobenguane analogs (e.g., 131I-MIBG, 125I-MIBG, 18F-FIBG, 211At-MABG)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors for specificity testing (e.g., desipramine for NET inhibition)
-
Scintillation fluid and gamma counter or other appropriate radiation detector
Procedure:
-
Cell Culture: Culture neuroblastoma cells in appropriate medium until they reach near-confluence in 24- or 96-well plates.
-
Assay Initiation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Incubation: Add the radiolabeled Iobenguane analog (at a specified concentration and activity) to the cells in fresh assay buffer. For competition assays, pre-incubate cells with an excess of non-radiolabeled analog or an inhibitor like desipramine before adding the radiotracer.
-
Time Points: Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity, normalized to the protein content of the cells.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes the methodology for evaluating the biodistribution and tumor-targeting efficacy of novel Iobenguane analogs in a preclinical animal model.
Objective: To determine the in vivo distribution, tumor uptake, and clearance of radiolabeled Iobenguane analogs.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human neuroblastoma cells for xenograft implantation (e.g., SK-N-SH)
-
Radiolabeled Iobenguane analogs for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter for measuring radioactivity in tissues
Procedure:
-
Tumor Xenograft Model: Subcutaneously implant human neuroblastoma cells into the flank of immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Administer a known quantity of the radiolabeled Iobenguane analog to the tumor-bearing mice via intravenous (tail vein) injection.
-
Biodistribution Time Points: At various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize a cohort of mice (typically 3-5 mice per time point).
-
Tissue Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.
-
Data Analysis: Calculate the uptake in each organ and the tumor as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios by dividing the %ID/g of the tumor by the %ID/g of a background tissue (e.g., muscle or blood).
Visualizations
The following diagrams illustrate key concepts and workflows related to novel Iobenguane analogs.
Caption: Cellular uptake mechanism of Iobenguane analogs.
Caption: Workflow for in vitro cellular uptake experiments.
Caption: Workflow for in vivo biodistribution studies.
Conclusion
The development of novel Iobenguane analogs represents a significant advancement in the management of neuroendocrine tumors. High-specific-activity 131I-Iobenguane (Azedra®) has demonstrated clinical benefit and is an FDA-approved therapeutic option. Preclinical data for 18F-FIBG and 211At-MABG are promising, suggesting the potential for improved diagnostic imaging with PET and more potent alpha-particle therapy, respectively. The enhanced tumor-to-background ratios offered by these novel agents are expected to translate into more effective and less toxic treatments for patients with neuroendocrine malignancies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these next-generation radiopharmaceuticals.
References
- 1. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. No-carrier-added iodine-131-MIBG: evaluation of a therapeutic preparation [pubmed.ncbi.nlm.nih.gov]
- 4. No-carrier-added iodine-131-FIBG: evaluation of an MIBG analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Iobenguane Imaging with Histopathology for Neuroendocrine Tumor Assessment
For researchers, scientists, and drug development professionals, the accurate characterization of neuroendocrine tumors (NETs) is paramount. Iobenguane (MIBG) imaging has long been a cornerstone in the diagnosis and staging of these malignancies, particularly those of neural crest origin like pheochromocytoma, paraganglioma, and neuroblastoma. However, the ultimate ground truth remains the histopathological examination of tumor tissue. This guide provides an objective comparison of Iobenguane imaging performance against histopathological findings, supported by experimental data and detailed protocols to aid in the comprehensive evaluation of NETs.
Performance Metrics: Iobenguane Imaging vs. Histopathology
The diagnostic accuracy of Iobenguane imaging, primarily using Iodine-123 (¹²³I) and Iodine-131 (¹³¹I) labeled metaiodobenzylguanidine (MIBG), is critically evaluated against the definitive diagnosis provided by histopathology. The following tables summarize key performance metrics from various studies, highlighting the sensitivity and specificity of Iobenguane scintigraphy in detecting neuroblastoma and pheochromocytoma/paraganglioma.
Table 1: Diagnostic Performance of Iobenguane (MIBG) Scintigraphy for Neuroblastoma
| Isotope | Imaging Modality | Number of Patients/Scans | Sensitivity | Specificity | Reference |
| ¹²³I / ¹³¹I | Planar | 115 scans (70 children) | 73% (primary tumor), 90% (bone marrow metastases) | 94% (primary tumor), 68% (bone marrow metastases) | [1] |
| ¹²³I | Not Specified | Meta-analysis | 97% | Data insufficient | [2] |
| ¹³¹I | Planar + SPECT/CT | 86 studies | - | - | [3] |
Note: Sensitivity and specificity can vary based on the location of the primary tumor and metastatic sites.
Table 2: Diagnostic Performance of Iobenguane (MIBG) Scintigraphy for Pheochromocytoma and Paraganglioma
| Isotope | Imaging Modality | Number of Patients | Sensitivity | Specificity | Reference |
| ¹²³I | Planar | 140 | 82% (overall), 88% (pheochromocytoma), 67% (paraganglioma) | 82% (overall) | [4] |
| ¹²³I | Not Specified | Meta-analysis | 94% | 92% | [2] |
| ¹²³I | Planar | 32 | 91% | 100% | |
| ¹³¹I | Not Specified | Review | 77-90% | 95-100% | |
| ¹²³I | Not Specified | Review | 83-100% | 95-100% |
Correlation of Iobenguane Uptake with Histopathological Features
A direct comparison of Iobenguane uptake with the histopathological characteristics of neuroendocrine tumors reveals important correlations. One study on neuroblastoma demonstrated that the quantitative uptake of ¹²⁵I-MIBG was higher in more undifferentiated tumors, suggesting a potential link between the intensity of the imaging signal and the tumor's grade of malignancy. This correlation is crucial for prognostication and may guide therapeutic decisions, especially concerning targeted radiotherapy with ¹³¹I-MIBG.
Experimental Protocols
Iobenguane Scintigraphy Protocol (Diagnostic)
This protocol provides a generalized framework for diagnostic Iobenguane imaging. Specific parameters may be adjusted based on institutional guidelines and available equipment.
-
Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) starting at least 24 hours before the radiopharmaceutical injection and continuing for 2-3 days for ¹²³I-MIBG and 5-10 days for ¹³¹I-MIBG.
-
Medication Review: A thorough review of the patient's medications is essential. Drugs that may interfere with MIBG uptake, such as tricyclic antidepressants, labetalol, and some calcium channel blockers, should be discontinued for an appropriate period before the scan.
-
Hydration: Encourage adequate hydration to facilitate the clearance of the radiopharmaceutical and reduce radiation exposure to the bladder.
-
-
Radiopharmaceutical Administration:
-
Isotope and Dosage: For diagnostic imaging, ¹²³I-MIBG is generally preferred due to its superior image quality and lower radiation dose compared to ¹³¹I-MIBG. A typical adult dose is 185-370 MBq (5-10 mCi) of ¹²³I-MIBG, administered via slow intravenous injection over 1-2 minutes. For pediatric patients, the dose is adjusted based on body weight.
-
-
Image Acquisition:
-
Imaging Schedule: Whole-body planar images are typically acquired 24 hours post-injection. Additional imaging at 48 hours may be performed, particularly when using ¹³¹I-MIBG.
-
Planar Imaging: Acquire anterior and posterior whole-body images using a large field-of-view gamma camera equipped with a medium- or high-energy collimator.
-
SPECT/CT Imaging: Single Photon Emission Computed Tomography (SPECT) combined with low-dose Computed Tomography (CT) is highly recommended. SPECT/CT improves lesion localization and characterization by providing anatomical context to the functional data. SPECT is typically performed over the region of interest (e.g., chest, abdomen, pelvis).
-
-
Image Interpretation:
-
Images are assessed for abnormal focal areas of radiotracer uptake that do not correspond to physiological distribution (e.g., salivary glands, liver, spleen, bladder). The intensity of uptake is often visually graded.
-
Histopathological Protocol for Neuroendocrine Tumors
The following protocol outlines the key steps for the histopathological examination of suspected neuroendocrine tumors, based on guidelines from the College of American Pathologists (CAP) and the European Neuroendocrine Tumor Society (ENETS).
-
Specimen Handling and Gross Examination:
-
Properly orient and document the received specimen.
-
Measure the tumor in three dimensions.
-
Describe the tumor's location, appearance (e.g., color, consistency), and relationship to surrounding structures.
-
Ink the surgical margins.
-
Serially section the tumor and select representative tissue blocks for processing.
-
-
Tissue Processing and Staining:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin wax.
-
Cut thin sections (4-5 micrometers) and mount on glass slides.
-
Stain slides with Hematoxylin and Eosin (H&E) for initial morphological assessment.
-
-
Microscopic Examination:
-
Tumor Architecture: Describe the growth pattern (e.g., trabecular, insular, nested).
-
Cytological Features: Assess for cellular morphology, including nuclear features ("salt and pepper" chromatin) and the amount and appearance of the cytoplasm.
-
Mitotic Count: Determine the number of mitoses per 2 mm² in the area of highest mitotic activity. This is a critical component of tumor grading.
-
Necrosis: Note the presence or absence of necrosis.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for general neuroendocrine markers to confirm the diagnosis. The most commonly used markers are Chromogranin A and Synaptophysin.
-
Ki-67 Proliferation Index: Stain for the Ki-67 antigen to determine the percentage of proliferating tumor cells. This is essential for grading the tumor according to the WHO classification.
-
-
Grading and Reporting:
-
Assign a tumor grade (G1, G2, or G3 for gastro-entero-pancreatic NETs) based on the mitotic count and Ki-67 index.
-
The final pathology report should include all the above findings, as well as information on tumor size, extent of invasion, and margin status.
-
Visualizing the Processes and Pathways
To better understand the relationship between Iobenguane imaging and histopathology, the following diagrams illustrate the key workflows and the underlying biological mechanism of Iobenguane uptake.
Caption: Iobenguane uptake mechanism in neuroendocrine tumor cells.
Caption: High-level comparison of the Iobenguane imaging and histopathology workflows.
References
A Comparative Analysis of Iobenguane and Somatostatin Analog Tracers for Neuroendocrine Tumor Imaging
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Iobenguane (MIBG) and somatostatin analog-based radiotracers used in the diagnosis and management of neuroendocrine tumors (NETs). This report synthesizes experimental data on tracer performance, details imaging protocols, and illustrates the underlying biological pathways.
Neuroendocrine tumors are a heterogeneous group of neoplasms that express specific cell surface proteins, which can be targeted for imaging and therapy. The two primary molecular targets for radiotracer-based imaging in NETs are the norepinephrine transporter (NET) and somatostatin receptors (SSTRs). Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog that is taken up by neuroendocrine cells expressing the NET.[1][2] In contrast, tracers like 68Ga-DOTATATE are synthetic somatostatin analogs that bind with high affinity to SSTRs, which are overexpressed on the surface of many well-differentiated NETs.[3][4]
The choice of tracer is critical and depends on the tumor type and its differentiation status. While MIBG has historically been pivotal for imaging NETs such as pheochromocytoma and neuroblastoma, SSTR-targeted agents have demonstrated superior sensitivity for a broader range of well-differentiated NETs.[5]
Performance Data: A Quantitative Comparison
The diagnostic performance of a radiotracer is primarily evaluated by its sensitivity (the ability to correctly identify tumors) and specificity (the ability to correctly identify the absence of tumors). The following tables summarize the comparative performance of Iobenguane (MIBG) and somatostatin analog tracers from various studies.
Table 1: Sensitivity and Specificity of Iobenguane (MIBG) vs. Somatostatin Receptor Scintigraphy (SRS)
| Tracer Type | Tracer | Sensitivity (%) | Specificity (%) | Tumor Types Studied | Reference |
| Norepinephrine Analog | 123I/131I-MIBG | 41.6 - 60 | 100 | Head and Neck Paragangliomas, various NETs | |
| Somatostatin Analog | 111In-Octreotide (SRS) | 89 - 93 | Not Reported in these direct comparisons | Head and Neck Paragangliomas, various NETs |
Table 2: Sensitivity and Specificity of 68Ga-DOTATATE PET/CT vs. Other Imaging Modalities
| Comparison | 68Ga-DOTATATE Sensitivity (%) | 68Ga-DOTATATE Specificity (%) | Comparator Sensitivity (%) | Comparator Specificity (%) | Notes | Reference |
| vs. 111In-Octreotide | 87.2 - 100 | 86 - 100 | Significantly lower lesion detection | 98 | 68Ga-DOTATATE identified significantly more lesions. | |
| vs. MIBG Scintigraphy | 80 - 100 | 100 | 41.6 - 60 | 100 | ||
| vs. CT/MRI | 92.9 | 75 | 63.1 - 92.6 | 100 (for MRI) | 68Ga-DOTATATE detected an equal or increased number of lesions in 78% of patients. | |
| vs. 18F-FDG PET/CT | 72.2 - 100 | Not Reported | 66 - 77.8 | Not Reported | 18F-FDG PET/CT is more sensitive for poorly differentiated, high-grade tumors. |
Signaling Pathways and Mechanisms of Tracer Uptake
The specificity of these tracers is dictated by their interaction with distinct cellular pathways.
Iobenguane (MIBG) and the Norepinephrine Transporter (NET) Pathway
Iobenguane's structural similarity to norepinephrine allows it to be actively transported into neuroendocrine cells by the norepinephrine transporter (NET). Once inside the cell, it is sequestered into neurosecretory granules. This targeted accumulation allows for the visualization of tumors derived from the neural crest.
Somatostatin Analogs and the SSTR Signaling Pathway
Somatostatin analog tracers bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding internalizes the radiotracer. The activation of SSTRs also triggers downstream signaling cascades that can inhibit hormone secretion and cell proliferation. SSTR subtype 2 (SSTR2) is the most predominantly expressed receptor in well-differentiated NETs.
Experimental Protocols
Standardized protocols are essential for ensuring the accuracy and reproducibility of imaging results. Below are generalized methodologies for key imaging procedures.
68Ga-DOTATATE PET/CT Imaging Protocol
-
Patient Preparation:
-
Patients are typically advised to be well-hydrated.
-
Fasting is not generally required.
-
If the patient is receiving long-acting somatostatin analogs, imaging is often scheduled just prior to the next dose. Short-acting analogs may be withheld for 24 hours.
-
A review of current medications is conducted.
-
-
Radiopharmaceutical Administration:
-
An activity of 100–200 MBq (2.7–5.4 mCi) of 68Ga-DOTATATE is administered via intravenous bolus injection.
-
The injection site should be flushed with saline.
-
-
Image Acquisition:
-
Imaging is typically performed 55-75 minutes after tracer injection.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
This is followed by a PET scan, typically from the skull base to the mid-thigh.
-
Acquisition time is generally 1-5 minutes per bed position.
-
123I-MIBG Scintigraphy Protocol
-
Patient Preparation:
-
Thyroid blockade is necessary to prevent uptake of free radioiodine. This is achieved by administering potassium iodide or Lugol's solution, starting the day before the tracer injection.
-
A thorough review of the patient's medications is critical, as many drugs can interfere with MIBG uptake (e.g., tricyclic antidepressants, certain antihypertensives, and sympathomimetics). These may need to be discontinued for a period before the scan.
-
-
Radiopharmaceutical Administration:
-
For adults, a typical activity of 185-370 MBq (5-10 mCi) of 123I-MIBG is administered via slow intravenous injection over 1-5 minutes.
-
-
Image Acquisition:
-
Planar whole-body images are typically acquired at 4 and 24 hours post-injection. Delayed imaging up to 48 hours may also be performed.
-
SPECT or SPECT/CT of specific regions of interest may be performed for better anatomical localization.
-
Experimental Workflow
The selection and execution of a neuroendocrine tumor imaging study follows a structured workflow to ensure optimal diagnostic outcomes.
Conclusion
The landscape of neuroendocrine tumor imaging has evolved significantly with the advent of highly sensitive and specific radiotracers. While Iobenguane (MIBG) remains a valuable tool for specific NETs like pheochromocytoma and neuroblastoma, somatostatin analogs, particularly 68Ga-DOTATATE, have become the gold standard for the majority of well-differentiated NETs due to their superior diagnostic performance. The higher spatial resolution and sensitivity of PET/CT imaging with 68Ga-DOTATATE allows for earlier and more accurate detection of primary tumors and metastatic disease, which is crucial for staging and planning appropriate therapeutic interventions, including peptide receptor radionuclide therapy (PRRT). The selection of the appropriate tracer requires a thorough understanding of the tumor's likely biology and careful patient preparation to ensure optimal imaging results.
References
- 1. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessments of Tumor Activity in a General Oncologic PET/CT Population: Which Metric Minimizes Tracer Uptake Time Dependence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Iobenguane Therapy vs. Other Treatments: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Iobenguane I-131 (also known as ¹³¹I-MIBG) therapy with other treatments for neuroendocrine tumors, specifically pheochromocytoma, paraganglioma, and neuroblastoma. The information is based on published clinical trial data to assist in research and development efforts.
Iobenguane I-131 Mechanism of Action
Iobenguane I-131 is a radiopharmaceutical agent. Structurally similar to the neurotransmitter norepinephrine, it is selectively taken up by neuroendocrine tumor cells that express the norepinephrine transporter. The radioisotope Iodine-131 delivers targeted radiation to these cells, leading to cell death and tumor necrosis[1][2].
Pheochromocytoma and Paraganglioma (PPGL)
Iobenguane I-131 (Azedra®) is an FDA-approved therapy for adult and pediatric patients (12 years and older) with iobenguane scan-positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma who require systemic anticancer therapy[3][4][5]. The approval was based on a pivotal Phase IIb, open-label, single-arm, multicenter clinical trial (NCT00874614).
Clinical Trial Workflow: Pivotal Phase IIb Study of Iobenguane I-131 in PPGL
Experimental Protocol: Pivotal Phase IIb Study (NCT00874614)
-
Patient Population : Included patients aged 12 years and older with a documented diagnosis of iobenguane scan-positive, unresectable, locally advanced, or metastatic pheochromocytoma or paraganglioma. Patients were required to be on a stable antihypertensive medication regimen.
-
Dosing Regimen :
-
An initial dosimetric dose was administered to determine the patient's radiation dosimetry.
-
This was followed by up to two therapeutic doses administered approximately 3 months apart.
-
The recommended therapeutic dose is 18,500 MBq (500 mCi) for patients weighing more than 62.5 kg and 296 MBq/kg (8 mCi/kg) for those 62.5 kg or less, with adjustments based on dosimetry.
-
-
Primary Endpoint : The proportion of patients with a 50% or greater reduction of all antihypertensive medication for at least six months.
-
Secondary Endpoints : Included overall tumor response (assessed by RECIST 1.0 criteria) and overall survival.
Efficacy and Safety Data for Iobenguane I-131 in PPGL
The pivotal trial was a single-arm study, so direct comparative data from a head-to-head trial is not available. However, a significant portion of the enrolled patients had received prior therapies, providing context for the efficacy of Iobenguane I-131 in a pre-treated population. Prior treatments for the study population included surgery (89.2%), traditional I-131 MIBG therapy (29.7%), and chemotherapy (37.6%).
| Efficacy Outcome | Iobenguane I-131 (Pivotal Trial Results) |
| Primary Endpoint Achievement | 25% of patients had a ≥50% reduction in antihypertensive medication for ≥6 months. |
| 32% of patients who received at least two therapeutic doses achieved the primary endpoint. | |
| Overall Response Rate (ORR) | 23.4% (consisting entirely of partial responses). |
| Disease Control Rate (ORR + Stable Disease) | 92.2%. |
| Median Overall Survival (OS) | 36.7 months. |
| Safety Outcome | Iobenguane I-131 (Pivotal Trial Results) |
| Most Common Adverse Events (≥50%) | Nausea, myelosuppression, and fatigue. |
| Most Common Grade 3-4 Adverse Reactions (≥10%) | Lymphopenia, neutropenia, thrombocytopenia, fatigue, anemia, increased international normalized ratio, nausea, dizziness, hypertension, and vomiting. |
| Serious Adverse Events | Myelodysplastic syndrome or acute leukemia were reported in 6.8% of patients in the pooled safety population who received a therapeutic dose. |
Neuroblastoma
For high-risk neuroblastoma, Iobenguane I-131 therapy is being investigated in comparative clinical trials. These trials aim to integrate this targeted radiopharmaceutical therapy into standard treatment regimens to improve outcomes.
Ongoing Comparative Clinical Trials in Neuroblastoma
-
Phase III Trial (NCT03126916) : This ongoing trial is comparing the addition of either Iobenguane I-131 or the ALK inhibitor lorlatinib to standard intensive therapy for younger patients with newly-diagnosed high-risk neuroblastoma or ganglioneuroblastoma. The goal is to determine if the early integration of these targeted therapies can improve event-free survival.
-
Phase II Trial (NCT03561259) : This study is evaluating the combination of Iobenguane I-131 with vorinostat for patients with recurrent or progressive high-risk neuroblastoma.
-
Phase II Single-Arm Study (OPTIMUM - MIBG 2014-01) : This trial is assessing the efficacy of Iobenguane I-131 in patients with relapsed, high-risk neuroblastoma that is iobenguane avid.
As these trials are ongoing, comprehensive comparative data is not yet available. The results of these studies will be crucial in defining the role of Iobenguane I-131 in the treatment landscape of high-risk neuroblastoma.
Summary
Iobenguane I-131 has demonstrated significant clinical benefit as a monotherapy for patients with advanced or metastatic pheochromocytoma and paraganglioma, for whom limited effective systemic treatments exist. For high-risk neuroblastoma, its potential to improve outcomes when combined with other therapies is currently under investigation in several key clinical trials. The data from these ongoing studies will provide a clearer comparison of Iobenguane I-131 therapy against and in combination with other treatment modalities.
References
Safety Operating Guide
Navigating the Disposal of Iobenguane Sulfate: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols
Researchers and drug development professionals handling Iobenguane sulfate must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, including its radiolabeled forms, Iobenguane I-123 and Iobenguane I-131. Adherence to these protocols is critical for regulatory compliance and the safety of all laboratory personnel.
I. Understanding the Hazard Profile
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] When radiolabeled with Iodine-123 or Iodine-131, it becomes radioactive material, necessitating specialized handling and disposal to mitigate radiation exposure.[2][3]
II. Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound in any form, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves: Nitrile or latex gloves are essential to prevent skin contact.
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Lab coat: To protect clothing and skin.
-
Respiratory protection: A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially during spill cleanup.
Always consult the specific Safety Data Sheet (SDS) for the product in use for detailed PPE requirements.[1]
III. Disposal of Non-Radioactive this compound
For this compound that is not radiolabeled, disposal must follow regulations for hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as chemical waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container. The label should prominently display "Hazardous Waste" and "this compound."
-
Storage: Store the waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Adhere to all local, state, and federal regulations for pharmaceutical waste disposal.
IV. Disposal of Radiolabeled Iobenguane (I-123 and I-131)
The disposal of Iobenguane I-123 and I-131 is primarily governed by regulations for radioactive waste. The guiding principle for these isotopes is "decay-in-storage."
Key Isotope Data:
| Isotope | Half-Life | Primary Emissions |
| Iodine-123 (I-123) | 13.22 hours | Gamma |
| Iodine-131 (I-131) | 8.02 days | Beta, Gamma |
Step-by-Step Disposal Procedure for Radioactive Iobenguane:
-
Radiation Safety Protocol: All handling and disposal must be conducted under the supervision of a designated Radiation Safety Officer (RSO) and in accordance with the institution's radiation safety program.
-
Segregation: Isolate all waste contaminated with Iobenguane I-123 or I-131, including unused product, contaminated labware (e.g., syringes, vials), and absorbent materials from spills.
-
Shielded and Labeled Containers: Place the radioactive waste in appropriate containers with lead shielding to minimize radiation exposure. Each container must be clearly labeled with the radioisotope (I-123 or I-131), the date, the initial activity level, and the name of the responsible researcher.
-
Decay-in-Storage: Store the waste in a designated and secure radioactive waste storage area. The waste must be stored for a minimum of 10 half-lives to allow for sufficient radioactive decay.
-
For I-123: Approximately 5.5 days.
-
For I-131: Approximately 80.2 days.
-
-
Monitoring: After the decay period, the waste must be monitored with a radiation survey meter to ensure that radioactivity levels are indistinguishable from background radiation.
-
Final Disposal:
-
If the radioactivity is at background levels, the waste can then be disposed of as non-radioactive hazardous chemical waste, following the procedures outlined in Section III. The radioactive labels must be defaced or removed.
-
If the waste is still radioactive, it must continue to be stored for decay or be disposed of through a licensed radioactive waste broker.
-
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to contain the contamination and ensure personnel safety.
For Non-Radioactive Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as diatomite or universal binders, to soak up the spill.
-
Decontaminate: Clean the spill area thoroughly with alcohol or another suitable solvent.
-
Dispose: Collect all contaminated materials and dispose of them as hazardous chemical waste.
For Radioactive Spills:
-
Notify the RSO: Immediately alert the institutional Radiation Safety Officer.
-
Contain the Spill: Prevent the spread of contamination by covering the spill with absorbent paper.
-
Personnel Decontamination: If there is skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.
-
Controlled Cleanup: Cleanup should be performed under the direction of the RSO, using appropriate PPE and monitoring equipment.
-
Waste Disposal: All materials used for cleanup must be disposed of as radioactive waste.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagrams have been developed.
Caption: Disposal workflow for non-radioactive this compound.
Caption: Disposal workflow for radiolabeled Iobenguane.
References
Essential Safety and Operational Guide for Handling Iobenguane Sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Iobenguane sulfate in a research environment. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is a guanethidine derivative that can be harmful if not handled properly. The non-radioactive form is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[1] When radiolabeled with isotopes such as Iodine-123 (I-123) or Iodine-131 (I-131), it becomes a radiopharmaceutical and poses additional risks due to ionizing radiation.[2][3]
Key Hazards:
-
Chemical Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Radiological Hazards (for radiolabeled forms): Exposure to ionizing radiation can have long-term health effects, including an increased risk of cancer.[2] The thyroid gland is a target organ for radioactive iodine.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The required level of PPE depends on the form of this compound being handled (non-radioactive vs. radiolabeled) and the specific procedure being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Non-Radioactive this compound (Solid or Solution) | - Standard laboratory coat- Nitrile or latex gloves- Safety glasses with side shields or safety goggles |
| Handling Radiolabeled this compound (e.g., I-123, I-131) | - Disposable lab coat or coveralls- Double gloves (latex or nitrile)- Safety goggles or a face shield- Leaded glasses or visors for gamma and X-ray radiation- Thyroid shield- Lead apron or vest- Extremity dosimeters where applicable |
| Spill Cleanup (Radiolabeled) | - Coveralls or Tyvek® suit- Double gloves- P2 or N95 respirator (or PAPR for higher contamination levels)- Safety goggles and face shield- Shoe covers or overshoes |
Procedural Guidance for Safe Handling
3.1. General Handling and Storage
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid dust formation.
-
For radiolabeled Iobenguane, all work must be conducted in a designated and appropriately shielded area, such as a hot cell, to adhere to the ALARA (As Low As Reasonably Achievable) principle.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.
-
Radiolabeled Iobenguane should be stored in lead-shielded containers in a designated radioactive materials storage area.
3.2. Preparation of Solutions
-
Preparation (Non-Radioactive):
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the required amount of this compound powder in a chemical fume hood.
-
Slowly add the powder to the desired solvent, stirring gently to dissolve. Avoid splashing.
-
-
Preparation (Radiolabeled):
-
All procedures must be performed in a shielded environment (e.g., hot cell).
-
Use syringe shields and vial shields during reconstitution and dose preparation.
-
Use tongs or other remote handling tools to minimize extremity exposure.
-
Visually inspect the solution for particulate matter and discoloration before use.
-
3.3. Administration (In-vitro/In-vivo Research Models)
-
For animal studies involving radiolabeled Iobenguane, ensure that all personnel are trained in the safe handling of radioactive materials and animals.
-
Use shielded syringes for injections.
-
Place animals in designated housing with appropriate shielding and waste segregation.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. For radioactive exposure, notify the Radiation Safety Officer immediately.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. For radioactive exposure, notify the Radiation Safety Officer.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. For radioactive exposure, notify the Radiation Safety Officer immediately.
-
Spills:
-
Non-Radioactive: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Radioactive: Alert others in the area and notify the Radiation Safety Officer. Contain the spill with absorbent materials. Cleanup should only be performed by trained personnel wearing appropriate PPE. Monitor the area for residual contamination after cleanup.
-
Disposal Plan
-
Non-Radioactive Waste: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Radioactive Waste: All materials contaminated with radiolabeled this compound (e.g., vials, syringes, gloves, bedding) must be disposed of as radioactive waste.
-
Segregate waste based on the isotope and half-life.
-
Store waste in clearly labeled and shielded containers.
-
Radioactive waste must be handled and disposed of according to the institution's Radiation Safety Program and all relevant regulations.
-
Workflow for Handling this compound
The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
